3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNKMOCSLKMDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682049 | |
| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196301-98-1 | |
| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Executive Summary
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a pharmacophore and its role as a metabolically stable bioisostere for ester and amide groups.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific, valuable derivative: this compound. We will explore a robust and widely adopted synthetic strategy, delve into the underlying reaction mechanism, and present a full suite of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols for the preparation and validation of this important heterocyclic compound.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a recurring motif in a multitude of biologically active molecules.[4] Its significance stems from a combination of favorable physicochemical properties:
-
Bioisosterism: The scaffold is frequently employed as a replacement for metabolically labile ester and amide functionalities. This substitution can enhance a drug candidate's pharmacokinetic profile by improving metabolic stability and oral bioavailability.[2][3]
-
Chemical Stability: The aromatic nature of the oxadiazole ring imparts significant chemical stability, a desirable trait for drug molecules.[1]
-
Hydrogen Bonding Capacity: The presence of two nitrogen atoms allows the ring to act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[5]
-
Diverse Biological Activities: Compounds incorporating the 1,2,4-oxadiazole core have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][3]
The target molecule, this compound, combines this privileged scaffold with a fluorophenyl group—a common substituent in medicinal chemistry for modulating electronic properties and metabolic stability—and a simple methyl group, making it a valuable building block for more complex drug candidates.
Synthetic Strategy: A Logic-Driven Approach
The most reliable and common method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with an acylating agent.[5][6] This strategy is efficient and highly modular, allowing for diverse substitutions at the C3 and C5 positions.
Retrosynthetic Analysis:
Our retrosynthetic disconnection of the target molecule reveals two key starting materials: 4-fluorobenzamidoxime and an acetylating agent (e.g., acetic anhydride). The 4-fluorophenyl group at the C3 position originates from the amidoxime, while the methyl group at the C5 position is derived from the acylating agent.
Caption: Retrosynthetic pathway for the target oxadiazole.
This approach is favored due to the ready availability of the starting materials and the straightforward nature of the reaction, which typically proceeds in high yield.
Experimental Protocol: Synthesis Workflow
This protocol details a standard laboratory procedure for the synthesis of this compound.
Objective: To synthesize the target compound via the acylation and subsequent cyclization of 4-fluorobenzamidoxime.
Materials:
-
4-Fluorobenzamidoxime
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Toluene (or another suitable high-boiling solvent)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzamidoxime (1.0 eq) in a minimal amount of pyridine.
-
Acylation: To this solution, add acetic anhydride (1.1 eq) dropwise at room temperature. A mild exotherm may be observed. Stir the mixture for 1-2 hours at room temperature to form the O-acyl amidoxime intermediate. The formation of this intermediate is crucial as it sets the stage for the subsequent cyclization.
-
Cyclization: Add toluene to the reaction mixture and heat to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and intermediate are fully consumed (typically 4-8 hours). The high temperature provides the necessary energy to overcome the activation barrier for the intramolecular cyclodehydration.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution (to remove excess acetic acid and pyridine), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Novel Synthetic Routes for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities and its presence in numerous pharmacologically active compounds.[1][2][3] This guide provides an in-depth technical analysis of synthetic strategies for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, a key analogue in drug discovery programs. We move beyond foundational methods to focus on novel, efficient, and scalable routes, including innovative one-pot procedures and alternative cyclization strategies. Each methodology is presented with a critical evaluation of its mechanistic underpinnings, experimental rationale, and practical advantages, offering researchers a comprehensive resource for the synthesis of this important molecular target.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The stability of the disubstituted 1,2,4-oxadiazole ring to metabolic degradation makes it an attractive scaffold in drug design.[5] Specifically, the target molecule, this compound, combines this robust heterocycle with a fluorophenyl group—a common substituent used to enhance metabolic stability and binding affinity—and a methyl group, providing a fundamental structure for further elaboration in structure-activity relationship (SAR) studies. This guide explores the evolution of its synthesis from classical multi-step procedures to modern, streamlined methodologies.
Foundational Synthetic Strategy: The Amidoxime Acylation-Cyclization Route
The most established and widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and an acylating agent.[2][6] This can be considered a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.[6]
Mechanistic Rationale
This pathway proceeds in two discrete stages:
-
O-Acylation: The amidoxime, in this case, (Z)-N'-hydroxy-4-fluorobenzimidamide (4-fluorobenzamidoxime), reacts with an acylating agent like acetyl chloride or acetic anhydride. The nucleophilic hydroxyl group of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent to form an O-acylamidoxime intermediate.[7]
-
Cyclodehydration: The intermediate O-acylamidoxime undergoes thermal or base-catalyzed intramolecular cyclization. This step involves the nucleophilic attack of the amidic nitrogen onto the ester carbonyl, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.[8]
The isolation of the O-acylamidoxime intermediate is often possible but can be circumvented in one-pot procedures, which significantly improves process efficiency.[2][9]
Caption: Classical two-step synthesis via an O-acylamidoxime intermediate.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis via the isolation of the O-acylamidoxime intermediate, providing a reliable, albeit longer, method for obtaining a pure product.
Step 1: Synthesis of O-acetyl-4-fluorobenzamidoxime
-
Dissolve 4-fluorobenzamidoxime (10 mmol) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Add a non-nucleophilic base, such as triethylamine (12 mmol) or pyridine (12 mmol), to the solution to act as an acid scavenger.
-
Slowly add acetyl chloride (11 mmol) dropwise to the stirred solution. The choice of acetyl chloride as the acylating agent directly installs the required methyl group at the 5-position of the target oxadiazole.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.
Step 2: Cyclodehydration to this compound
-
Dissolve the crude O-acylamidoxime from Step 1 in a high-boiling point solvent such as toluene or xylene (50 mL).
-
Heat the solution to reflux (typically 110-140 °C) for 4-8 hours. The thermal energy drives the intramolecular cyclization and dehydration.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure this compound.
Novel One-Pot Methodologies for Enhanced Efficiency
The primary driver for developing novel synthetic routes is the improvement of efficiency, reduction of waste, and simplification of workup procedures. One-pot syntheses, which combine multiple reaction steps in a single reactor without isolating intermediates, are central to this effort.[9]
Rationale for One-Pot Syntheses
By avoiding the isolation and purification of the O-acylamidoxime intermediate, one-pot methods offer significant advantages:
-
Time and Resource Savings: Reduces overall reaction time and solvent usage.
-
Increased Yield: Minimizes material loss that occurs during isolation and transfer steps.
-
Process Simplification: Streamlines the workflow, making it more amenable to automation and scale-up.
K₃PO₄-Mediated One-Pot Synthesis from a Nitrile
A highly efficient modern approach begins directly from the corresponding nitrile, 4-fluorobenzonitrile. This method, mediated by potassium phosphate (K₃PO₄), integrates the formation of the amidoxime and its subsequent acylation and cyclization into a single seamless process.[10]
Causality Behind Component Choices:
-
4-Fluorobenzonitrile: A readily available and stable starting material.
-
Hydroxylamine Hydrochloride: The source of the H₂N-OH moiety for converting the nitrile to an amidoxime.
-
Potassium Phosphate (K₃PO₄): Acts as an inexpensive and effective base. Its role is twofold: first, it facilitates the formation of the amidoxime from the nitrile and hydroxylamine. Second, it promotes the subsequent cyclodehydration of the in-situ formed O-acylamidoxime.[10]
-
Acetyl Chloride: Provides the C5-methyl group and the carbonyl for cyclization.
-
DMF (Dimethylformamide): A polar aprotic solvent capable of dissolving the reagents and facilitating the reaction at elevated temperatures.
Caption: Streamlined one-pot synthesis starting directly from the nitrile.
Detailed Experimental Protocol: K₃PO₄-Mediated Synthesis[10]
-
To a solution of 4-fluorobenzonitrile (10 mmol) and hydroxylamine hydrochloride (15 mmol) in DMF (30 mL), add potassium phosphate (K₃PO₄) (15 mmol).
-
Heat the mixture at 90 °C for approximately 45-60 minutes to ensure the complete conversion of the nitrile to the corresponding 4-fluorobenzamidoxime. Progress can be monitored by TLC.
-
After the initial step is complete, add acetyl chloride (12 mmol) to the same reaction vessel.
-
Increase the reaction temperature to 110 °C and maintain for 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound. This method often provides good to excellent yields.[10]
Superbase-Mediated Synthesis from Amidoximes and Esters
Another novel one-pot approach utilizes a superbase medium, such as NaOH/DMSO or t-BuOK/DMSO, to facilitate the reaction between an amidoxime and a carboxylic acid ester at room temperature.[1][11] This method is particularly valuable for synthesizing compounds with heat-sensitive functional groups.[12]
Rationale: The superbasic medium deprotonates the amidoxime, significantly increasing its nucleophilicity. This allows it to efficiently attack the less reactive carbonyl of an ester (e.g., methyl acetate or ethyl acetate), which is a milder and often more stable acylating agent than an acyl chloride. The reaction proceeds at ambient temperature, highlighting its efficiency and mildness.[1][11]
Alternative and Emerging Synthetic Routes
While amidoxime-based syntheses are dominant, other strategies offer unique advantages or access to different substitution patterns.
1,3-Dipolar Cycloaddition
This is a [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[1][6] To synthesize the target molecule, 4-fluorobenzonitrile oxide would react with acetonitrile.
-
Generation of Nitrile Oxide: 4-fluorobenzonitrile oxide is typically generated in-situ from the corresponding hydroximoyl chloride by treatment with a base.
-
Cycloaddition: The nitrile oxide then reacts with acetonitrile to form the 1,2,4-oxadiazole ring.
While conceptually straightforward, this method can be limited by the reactivity of the nitrile dipolarophile and the potential for the nitrile oxide to dimerize, leading to byproducts.[1]
Caption: The [3+2] 1,3-dipolar cycloaddition pathway.
Oxidative Cyclization Methods
Emerging routes involve the oxidative cyclization of precursors like N-acyl amidines or a cascade reaction from amidines and methylarenes.[12][13] For instance, a copper-catalyzed cascade reaction can form 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions.[12][13] These methods represent the cutting edge of synthetic design but may require more specialized catalysts and conditions compared to the more traditional routes.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as starting material availability, desired scale, required purity, and laboratory capabilities.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages/Challenges | Reference(s) |
| Classical Two-Step | 4-Fluorobenzamidoxime, Acetyl Chloride | Base (Pyridine/TEA), Heat | Reliable, high purity, well-established | Multi-step, time-consuming, requires intermediate isolation | [1][2] |
| One-Pot (from Nitrile) | 4-Fluorobenzonitrile, NH₂OH·HCl, Acetyl Chloride | K₃PO₄, DMF, 90-110 °C | Highly efficient, starts from simple materials, good yields | Requires elevated temperatures | [10] |
| One-Pot (Superbase) | 4-Fluorobenzamidoxime, Methyl Acetate | NaOH/DMSO or t-BuOK/DMSO, Room Temp. | Mild conditions (RT), suitable for sensitive substrates | Requires superbasic conditions, may have longer reaction times | [1][11] |
| 1,3-Dipolar Cycloaddition | 4-Fluorobenzaldoxime (for nitrile oxide), Acetonitrile | Base (for in-situ generation) | Alternative disconnection approach | Potential for nitrile oxide dimerization, variable yields | [1][6] |
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly, with modern one-pot methodologies offering substantial improvements in efficiency and practicality over classical two-step procedures. The K₃PO₄-mediated synthesis from 4-fluorobenzonitrile stands out as a particularly robust and scalable method for researchers in drug development. Future research will likely focus on further refining these processes through the development of novel catalytic systems, exploring continuous flow chemistry applications for safer scale-up, and expanding the scope of mild, room-temperature oxidative cyclizations. These advancements will continue to make the synthesis of this valuable heterocyclic scaffold more accessible, economical, and environmentally sustainable.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. chemintech.ru [chemintech.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Molecule
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities. This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, is a common motif in compounds targeting a wide array of biological pathways. The specific molecule of interest, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, combines this robust core with substituents that are critically important in drug design. The 4-fluorophenyl group is frequently employed to enhance metabolic stability and modulate electronic properties, potentially improving target affinity and pharmacokinetic profiles. The methyl group at the 5-position serves as a small, lipophilic handle that can influence solubility and binding interactions.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific isomer, we present a robust framework combining high-quality computational predictions with detailed, field-proven experimental protocols. This approach provides researchers with both a reliable starting profile for the molecule and the practical methodologies required to validate these properties in a laboratory setting.
Part 1: Molecular Identity and Computational Profile
Understanding a molecule begins with its fundamental identity and computationally predicted behavior. These parameters provide a critical baseline for experimental design and interpretation.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₇FN₂O
-
Molecular Weight: 178.17 g/mol
-
Canonical SMILES: CC1=NOC(=N1)C2=CC=C(F)C=C2
-
PubChem CID: 148231261
Predicted Physicochemical Data Summary
The following table summarizes key physicochemical properties predicted by computational models, primarily sourced from its PubChem entry (CID 148231261). These values are instrumental for initial screening and hypothesis generation in a drug discovery cascade.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 178.17 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability. |
| XLogP3 | 2.2 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Suggests good potential for oral bioavailability and CNS penetration (<90 Ų is a common guideline). |
| Hydrogen Bond Donors | 0 | The absence of donor groups reduces the potential for strong interactions with water, influencing solubility. |
| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms of the oxadiazole ring can accept hydrogen bonds, aiding solubility. |
| Rotatable Bonds | 1 | Low rotational freedom suggests a conformationally rigid structure, which can be favorable for binding affinity. |
| Aqueous Solubility (logS) | -2.6 (Predicted) | Corresponds to a solubility of ~250 mg/L, classifying it as "sparingly soluble." |
| pKa (Most Basic) | -3.2 (Predicted) | The oxadiazole ring is a very weak base; the molecule is effectively neutral at physiological pH. |
Part 2: Experimental Determination of Core Properties
While computational data provides a valuable starting point, empirical validation is the gold standard. This section details the authoritative, step-by-step protocols for determining the critical physicochemical properties of this compound.
Thermal Properties: Melting Point Determination
Causality: The melting point (Tm) is a fundamental indicator of a compound's purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the Tm but also the enthalpy of fusion (ΔHfus), offering deeper insight into the material's solid-state energetics.[2][3][4][5]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into an aluminum DSC pan.[6] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C). Program the instrument to ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).[3][6]
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The temperature at the peak's apex is taken as the melting point (Tm). The integrated area of the peak corresponds to the enthalpy of fusion.[3]
Aqueous Solubility
Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a leading cause of failure in drug development.[7][8] A kinetic solubility assay is a high-throughput method used in early discovery to quickly assess a compound's dissolution tendency when introduced from a DMSO stock solution into an aqueous buffer, mimicking how compounds are often handled in biological assays.[7][8][9][10]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Assay Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.[7][11]
-
Incubation: Seal the plate and shake at room temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) to allow for dissolution and precipitation to reach a pseudo-equilibrium state.[8]
-
Separation of Undissolved Compound: Use a 96-well filter plate (e.g., 0.45 µm pore size) and apply a vacuum to separate the supernatant from any precipitated solid.
-
Quantification: Transfer the filtered supernatant to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax.
-
Concentration Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture. The highest concentration that remains in solution is reported as the kinetic solubility.[9]
Lipophilicity: Partition Coefficient (logP)
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (logP). It profoundly impacts absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[12][13][14][15]
Experimental Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Prepare mutually saturated solvents by shaking equal volumes of n-octanol and water (or PBS, pH 7.4 for logD) for 24 hours. Allow the phases to separate completely.[12]
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a concentration that will be detectable in both phases after partitioning.
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase (e.g., a 1:1 ratio).
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient using the formula: logP = log₁₀([C]oct / [C]aq) .[15]
Chemical Stability: Forced Degradation
Causality: Assessing a compound's intrinsic stability is crucial for determining its shelf-life and potential degradation pathways. Forced degradation studies expose the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate decomposition, as mandated by regulatory guidelines like ICH Q1A.[16][17] This helps in developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) is kept at 4 °C in the dark.
-
Incubation: Incubate all samples for a defined period (e.g., 24-48 hours), periodically sampling to monitor the extent of degradation. The goal is to achieve 5-20% degradation.[18][16]
-
Neutralization: For acid and base samples, neutralize them before analysis.
-
Analysis: Analyze all samples (including the control) by a high-resolution separation technique, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent peak. The appearance of new peaks indicates the formation of degradation products. The PDA detector helps assess peak purity, ensuring the parent peak is not co-eluting with degradants.
References
- 1. arctomsci.com [arctomsci.com]
- 2. Differential scanning calorimetry [cureffi.org]
- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 4. meetrajesh.com [meetrajesh.com]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qualitest.ae [qualitest.ae]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. pharmtech.com [pharmtech.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H and ¹³C NMR for the structural elucidation of this specific heterocyclic compound. The guide emphasizes experimental design, data interpretation, and the causal relationships that govern the observed chemical shifts and coupling patterns.
Introduction
This compound is a member of the 1,2,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural confirmation is a critical step in the synthesis and development of such molecules. High-resolution NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed protocol and interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR theory and supported by literature precedents for analogous structures.
Molecular Structure and NMR-Active Nuclei
The molecular structure of this compound contains several distinct chemical environments for both protons (¹H) and carbons (¹³C), making it well-suited for NMR analysis.
Figure 1: Molecular structure of this compound.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to yield high-quality, reproducible NMR data. The inclusion of internal standards and specific acquisition parameters ensures the integrity of the results.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for many organic molecules and its single, well-defined residual solvent peak. The choice of solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[1][2]
-
Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time on a modern NMR spectrometer.
-
Internal Standard : Add tetramethylsilane (TMS) to the NMR tube as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3][4] TMS is chemically inert and its sharp singlet signal does not overlap with most analyte signals.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | ~16 ppm | ~220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-2 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024-4096 (or more, as needed for S/N) |
| Referencing | TMS (δ 0.00) | TMS (δ 0.00) or CDCl₃ (δ 77.16) |
Causality Behind Experimental Choices:
-
A higher magnetic field strength (e.g., 500 MHz vs. 400 MHz) provides better signal dispersion and resolution, which is particularly useful for resolving complex coupling patterns in the aromatic region.
-
Proton decoupling in ¹³C NMR collapses multiplets into singlets, simplifying the spectrum and enhancing the signal-to-noise ratio.
-
The relaxation delay (d1) is crucial for quantitative ¹³C NMR but less critical for routine qualitative analysis. A 2-second delay is a good starting point to allow for sufficient relaxation of most carbon nuclei.
Figure 2: A generalized workflow for NMR-based structural elucidation.
Spectral Interpretation and Data Analysis
The predicted ¹H and ¹³C NMR data are based on established chemical shift ranges and the electronic effects of the substituents.[5][6]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons of the 4-fluorophenyl group.
-
Methyl Protons (-CH₃) : A sharp singlet is anticipated for the three equivalent protons of the methyl group attached to the C5 position of the oxadiazole ring. This signal is expected to appear in the upfield region, typically around δ 2.4-2.7 ppm . The exact chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring.
-
Aromatic Protons (4-Fluorophenyl group) : The 4-fluorophenyl group will exhibit a characteristic AA'BB' spin system due to the symmetry of the ring and the coupling to the ¹⁹F nucleus. This will appear as two sets of multiplets.
-
Protons ortho to the fluorine (H-3', H-5') : These protons are expected to appear as a triplet-like multiplet (a doublet of doublets) around δ 7.1-7.3 ppm . The coupling will be to the adjacent ortho protons (³JHH) and a weaker coupling to the fluorine atom (⁴JHF).
-
Protons meta to the fluorine (H-2', H-6') : These protons are adjacent to the oxadiazole ring and will be deshielded. They are expected to appear as a multiplet, often a doublet of doublets or a triplet of doublets, in the range of δ 8.0-8.2 ppm . The coupling will be to the adjacent ortho protons (³JHH) and a weaker coupling to the fluorine atom (⁵JHF).
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Methyl Carbon (-CH₃) : The methyl carbon is expected to have a signal in the upfield region, typically around δ 10-15 ppm .
-
Oxadiazole Ring Carbons (C3 and C5) : These carbons are part of a heteroaromatic system and will be significantly deshielded. Based on literature for similar oxadiazoles, their signals are expected in the range of δ 160-180 ppm .[7][8][9] The C3 carbon, attached to the phenyl ring, and the C5 carbon, attached to the methyl group, will have distinct chemical shifts within this range.
-
4-Fluorophenyl Ring Carbons :
-
C1' (ipso-carbon attached to oxadiazole) : This quaternary carbon will show a signal around δ 120-125 ppm . Its intensity will be lower compared to the protonated carbons.
-
C2' and C6' : These carbons are ortho to the oxadiazole ring and will appear around δ 128-130 ppm .
-
C3' and C5' : These carbons are meta to the oxadiazole ring and ortho to the fluorine. They will exhibit a doublet due to coupling with the fluorine atom (²JCF) and are expected around δ 115-117 ppm .
-
C4' (ipso-carbon attached to fluorine) : This carbon will show a large one-bond coupling to the fluorine atom (¹JCF) and will be significantly deshielded, appearing as a doublet around δ 163-166 ppm .
-
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | ~2.5 | Singlet | 3H | ~12 |
| H-3', H-5' | ~7.2 | Multiplet (dd) | 2H | ~116 (d, ²JCF) |
| H-2', H-6' | ~8.1 | Multiplet (dd) | 2H | ~129 |
| C3 (Oxadiazole) | - | - | - | ~165-170 |
| C5 (Oxadiazole) | - | - | - | ~170-175 |
| C1' (ipso) | - | - | - | ~123 |
| C4' (ipso-F) | - | - | - | ~164 (d, ¹JCF) |
Conclusion
This technical guide provides a robust framework for the acquisition and interpretation of ¹H and ¹³C NMR data for this compound. By adhering to the detailed experimental protocol and utilizing the predictive spectral analysis provided, researchers can confidently verify the structure of this and related compounds. The principles of chemical shift theory, coupled with empirical data from analogous structures, form a self-validating system for structural elucidation, ensuring the scientific integrity of the findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
mass spectrometry analysis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Introduction: The Analytical Imperative for Novel Heterocycles
The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, valued for its unique bioisosteric properties and its presence in a wide spectrum of biologically active compounds.[1] As drug development pipelines advance molecules like this compound, the need for robust, unambiguous analytical characterization becomes paramount. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight essential for regulatory compliance, quality control, and pharmacokinetic studies.[2][3][4]
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from ionization source selection to the elucidation of complex fragmentation pathways, empowering researchers and drug development professionals to build and execute self-validating analytical systems.
Part 1: Analyte Characteristics & Physicochemical Properties
A foundational understanding of the analyte's properties is the first step in developing a robust MS method. This compound is a small heterocyclic molecule. Its key properties, essential for MS analysis, are summarized below.
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₉H₇FN₂O | Determines the theoretical exact mass for High-Resolution Mass Spectrometry (HRMS) confirmation. |
| Monoisotopic Mass | 178.05424 Da | The precise, unfragmented mass used for accurate mass measurement and formula determination. |
| Average Molecular Weight | 178.17 g/mol | Used for calculating concentrations for sample preparation. |
| Structure | The arrangement of atoms dictates the fragmentation patterns observed in MS/MS experiments. | |
| Predicted Polarity | Moderately Polar | Influences the choice of chromatographic conditions (e.g., reversed-phase HPLC) and ionization technique (ESI is highly suitable). |
(Note: Physicochemical properties are calculated based on the chemical structure, as a specific PubChem entry for this exact compound was not identified. Structures of similar compounds can be found for reference.[5][6][7])
Part 2: The Core Workflow: An Experimental Blueprint
The successful analysis of this compound by mass spectrometry follows a logical progression from sample introduction to data interpretation. This workflow is designed to ensure accurate mass identification, confirm elemental composition, and provide definitive structural elucidation.
Caption: High-level workflow for LC-MS/MS analysis.
Part 3: Ionization Technique Selection: ESI vs. EI
The choice of ionization technique is the most critical parameter in mass spectrometry, dictating whether the intact molecule or a pattern of fragments is initially generated.
Electrospray Ionization (ESI): The Preferred Method for Drug Development
Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal internal energy, leaving the molecule intact.[8][9] This is the recommended approach for this analyte within a drug development context for several key reasons:
-
Preservation of the Molecular Ion: ESI produces a protonated molecule, [M+H]⁺, at m/z 179.0620. This intact precursor ion is essential for subsequent MS/MS experiments to probe the molecular structure.
-
LC-MS Compatibility: ESI is the standard interface for Liquid Chromatography (LC), allowing for the separation of the target analyte from impurities or metabolites before MS analysis.[10]
-
Sensitivity for Polar Molecules: The 1,2,4-oxadiazole core, with its nitrogen and oxygen atoms, has sufficient polarity to be efficiently protonated in the ESI source, leading to high sensitivity.[11] Small molecules are thought to ionize via the Ion Evaporation Model (IEM) in ESI.[12]
Electron Ionization (EI): The Classic Approach for Library Matching
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive and reproducible fragmentation.[13][14] While less common in modern LC-MS workflows for drug development, it has specific applications:
-
Structural Information: The fragmentation pattern is highly reproducible and characteristic of the molecule's structure.
-
Library Searchability: EI spectra can be searched against extensive databases like the NIST Mass Spectral Library for rapid identification of known compounds.[15][16][17]
-
Gas Chromatography (GC) Compatibility: EI is the standard ionization source for GC-MS, suitable for volatile and thermally stable compounds.
For 1,2,4-oxadiazole systems, EI-MS is well-documented and typically induces a characteristic retro-cycloaddition fragmentation, providing valuable structural clues.[18][19] However, for quantitative analysis and metabolite identification in complex matrices, ESI is superior.
Part 4: Deciphering the Code: Fragmentation Analysis by Tandem MS (MS/MS)
Tandem mass spectrometry is the definitive tool for structural elucidation. By selecting the protonated molecule ([M+H]⁺, m/z 179.06) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." The fragmentation of 1,2,4-oxadiazoles is known to proceed through characteristic pathways, primarily involving the cleavage of the heterocyclic ring.[18]
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the cleavage of the weakest bonds within the protonated oxadiazole ring. The primary pathways involve ring-opening and subsequent loss of neutral molecules.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netpharmalab.es [netpharmalab.es]
- 3. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skpharmteco.com [skpharmteco.com]
- 5. 5-(4-Fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | C15H11FN2O | CID 888120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole | C11H11ClN2O | CID 2982302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
- 13. rroij.com [rroij.com]
- 14. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 16. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 17. diabloanalytical.com [diabloanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crystalline Architecture of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide to Synthesis, Characterization, and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its role as a bioisostere for amide and ester groups and its presence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole, a representative member of this important class of heterocycles. While an experimentally determined crystal structure is not publicly available as of the writing of this guide, we present a comprehensive approach to its structural elucidation. This document details a robust synthetic route, outlines standard characterization protocols, and provides a dual-methodology approach to understanding its three-dimensional structure: the established technique of single-crystal X-ray diffraction and the increasingly powerful method of ab initio crystal structure prediction. The predicted structural features are analyzed in detail, with a focus on the intermolecular interactions that govern the crystalline lattice. This guide serves as a practical framework for researchers engaged in the synthesis, characterization, and structural analysis of novel small molecules, particularly within the context of drug discovery and development.
The Significance of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The five-membered 1,2,4-oxadiazole ring has garnered considerable attention in the pharmaceutical sciences due to its unique physicochemical properties and its ability to engage in a variety of intermolecular interactions.[3][4] Its metabolic stability and capacity to act as a hydrogen bond acceptor, while not being a hydrogen bond donor, make it an attractive surrogate for more labile functional groups like esters and amides.[5] This has led to the incorporation of the 1,2,4-oxadiazole nucleus into a multitude of therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The fluorine substituent on the phenyl ring of the title compound is also of particular interest, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.
Synthesis and Characterization of this compound
A plausible and efficient synthesis of this compound can be achieved through a one-pot reaction, a methodology that has been successfully applied to similar 3,5-disubstituted-1,2,4-oxadiazoles.[7]
Proposed Synthetic Protocol
The synthesis involves the condensation and cyclization of 4-fluorobenzamidoxime with an excess of a methylating agent, such as a methyl ester in the presence of a strong base.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: To a solution of 4-fluorobenzamidoxime (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like sodium hydroxide (NaOH) (2.0 eq).
-
Addition of the Methyl Source: To the stirred solution, add methyl acetate (excess, e.g., 10 eq), which serves as both a reactant and a solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic and Physical Characterization
Following synthesis and purification, the identity and purity of the compound would be confirmed using a suite of standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the fluorophenyl group and a singlet for the methyl protons. |
| ¹³C NMR | Signals for the carbon atoms of the 1,2,4-oxadiazole ring, the fluorophenyl ring, and the methyl group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₉H₇FN₂O. |
| FT-IR | Characteristic absorption bands for C=N, C-O, and C-F bonds. |
| Melting Point | A sharp melting point, indicative of high purity. |
Determination of the Three-Dimensional Structure
The precise arrangement of atoms in the solid state is critical for understanding a molecule's physicochemical properties. Here we outline two approaches to determine the crystal structure of this compound.
The Experimental Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8] The primary challenge often lies in growing a single crystal of sufficient size and quality.[9]
-
Crystal Growth:
-
Solvent Screening: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile) is performed to identify a suitable solvent system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled.
-
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer collects a series of X-ray diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of structure factors.
-
The crystallographic phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.
-
Caption: Workflow for experimental crystal structure determination via SC-XRD.
A Powerful Alternative: Ab Initio Crystal Structure Prediction (CSP)
In the absence of a suitable single crystal, or as a complementary approach, computational methods can be used to predict the most likely crystal structures.[2][4] CSP has become a valuable tool in materials science and pharmaceutical development for understanding polymorphism and guiding experimental efforts.[1][10]
-
Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule. For this compound, this would primarily involve rotation around the single bond connecting the phenyl and oxadiazole rings.
-
Crystal Packing Search: A search algorithm is used to generate a large number of plausible crystal packing arrangements for the low-energy conformers. This is typically done by considering common space groups for organic molecules.
-
Lattice Energy Minimization: The geometry of each generated crystal structure is optimized to find the local minimum on the lattice energy surface. This is often performed using force fields or, for higher accuracy, quantum mechanical methods.
-
Ranking of Predicted Structures: The optimized structures are ranked according to their calculated lattice energies. The structures with the lowest energies are considered the most likely to be experimentally observable.
Caption: Workflow for computational crystal structure prediction (CSP).
Predicted Crystal Structure and Intermolecular Interactions
Based on the principles of crystal engineering and analysis of related structures, we can anticipate the key structural features and intermolecular interactions that would define the crystal lattice of this compound.
Molecular Geometry
The molecule is expected to be largely planar, with a small torsion angle between the planes of the fluorophenyl and oxadiazole rings.
| Parameter | Predicted Value Range |
| C-F bond length | ~1.35 Å |
| C-N bond lengths (oxadiazole) | ~1.30 - 1.38 Å |
| N-O bond length (oxadiazole) | ~1.42 Å |
| C-O bond length (oxadiazole) | ~1.33 Å |
| Phenyl-Oxadiazole Torsion Angle | 10 - 30° |
Intermolecular Interactions
The crystal packing will likely be dominated by a combination of weak non-covalent interactions:
-
C-H···N Hydrogen Bonds: The nitrogen atoms of the oxadiazole ring are potential hydrogen bond acceptors, and they could interact with aromatic C-H donors from neighboring molecules.
-
C-H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with methyl or aromatic C-H groups.
-
π-π Stacking: The aromatic fluorophenyl and oxadiazole rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
Halogen Bonding: While less common for fluorine, the possibility of C-F···O or C-F···N interactions cannot be entirely ruled out.
These interactions would likely lead to the formation of a densely packed, layered structure, which is common for planar aromatic molecules.
Implications for Drug Development
A thorough understanding of the crystal structure of a pharmaceutical compound is paramount for its successful development.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound effects on its solubility, dissolution rate, bioavailability, and stability. CSP can be instrumental in identifying potential polymorphs early in the development process.[2]
-
Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of excipients and the design of formulations with optimal stability and dissolution characteristics.
-
Intellectual Property: Novel crystalline forms of a drug substance can be patentable, making structural analysis a critical component of a company's intellectual property strategy.
Conclusion
While an experimental crystal structure for this compound has yet to be reported, this guide demonstrates a comprehensive strategy for its structural elucidation. By combining robust synthetic methods, standard characterization techniques, and the powerful synergy of experimental (SC-XRD) and computational (CSP) approaches, a deep understanding of the solid-state structure of this and other novel compounds can be achieved. For researchers in drug discovery and materials science, this integrated approach is essential for accelerating the design and development of new molecules with tailored properties and functions.
References
- 1. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. annualreviews.org [annualreviews.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excillum.com [excillum.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Biological Activity Screening of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: A Framework for Discovery
An In-Depth Technical Guide
Abstract
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its bioisosteric properties and a broad spectrum of biological activities.[1] Derivatives of this core structure have been investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential.[2][3] This guide presents a comprehensive, multi-phase framework for the systematic biological activity screening of a specific derivative, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole . As a Senior Application Scientist, this document moves beyond simple protocol listing to explain the causality behind experimental choices, embed self-validating systems within each protocol, and ground all claims in authoritative references. The workflow is designed for researchers, scientists, and drug development professionals, guiding them from initial computational predictions through primary in vitro screening to inform subsequent hit-to-lead optimization.
Introduction: The Scientific Premise
The 1,2,4-oxadiazole ring is considered a "privileged scaffold," frequently appearing in molecules with significant pharmacological properties.[1][4] Its utility often stems from its role as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[4] The specific molecule , this compound, combines this potent core with two key substituents:
-
4-Fluorophenyl Group: The inclusion of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets.
-
Methyl Group: A small, simple alkyl group that can influence the molecule's steric profile and lipophilicity.
Given the established therapeutic potential of the 1,2,4-oxadiazole class, a broad and systematic screening approach is warranted to elucidate the unique biological profile of this specific derivative.[2][5]
The Hierarchical Screening Strategy
A successful screening campaign is a process of logical filtration, starting with broad, cost-effective methods and progressing to more specific, resource-intensive assays. This hierarchical approach maximizes the potential for discovery while efficiently managing resources. The proposed strategy is divided into three phases: In Silico Profiling, Primary In Vitro Screening, and Secondary Mechanistic Assays.
Caption: Hierarchical workflow for biological activity screening.
Phase 1: In Silico Profiling & Target Prediction
Causality & Rationale: Before committing to resource-intensive wet-lab experiments, computational methods provide a rapid, cost-effective evaluation of a compound's drug-like properties and potential biological activities.[6] This "fail early, fail cheap" paradigm helps identify potential liabilities, such as poor absorption or toxicity, and guides the prioritization of in vitro assays.[6][7]
Protocol 3.1: ADMET & Physicochemical Prediction
This protocol uses freely available web servers to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.
-
Step 1: Obtain SMILES String: Convert the chemical name "this compound" into its SMILES (Simplified Molecular Input Line Entry System) format.
-
Step 3: Analyze Physicochemical Properties: Evaluate key descriptors such as Molecular Weight (MW), LogP (lipophilicity), and Polar Surface Area (PSA).
-
Step 4: Evaluate Pharmacokinetics: Assess predictions for Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.[7]
-
Step 5: Assess Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five, which helps predict oral bioavailability.[9]
-
Step 6: Document Results: Compile the predicted properties into a summary table for evaluation.
Protocol 3.2: Prediction of Activity Spectra for Substances (PASS)
This protocol predicts the likely biological activities of the compound based on its structure.
-
Step 1: Submit to PASS Server: Input the compound's structure into a PASS (Prediction of Activity Spectra for Substances) online server.[9]
-
Step 2: Interpret Results: The server provides a list of potential biological activities, each with a probability score (Pa for "probable activity" and Pi for "probable inactivity").
-
Step 3: Prioritize Activities: Focus on activities with a high Pa value and low Pi value. Use these predictions to prioritize the selection of primary in vitro screens. For example, a high Pa score for "Antineoplastic" would strongly justify performing anticancer assays.[9]
| Parameter | Description | Favorable Range/Outcome | Rationale & Significance |
| Molecular Weight | Mass of the molecule | < 500 g/mol | Affects diffusion and transport across membranes.[9] |
| LogP (Lipophilicity) | Partition coefficient between octanol and water | 1 - 3 | Balances solubility and membrane permeability. |
| H-Bond Donors/Acceptors | Number of hydrogen bond donors and acceptors | Donors < 5, Acceptors < 10 | Influences solubility and binding to targets.[9] |
| GI Absorption | Predicted absorption from the gut | High | Essential for potential oral drugs.[7] |
| BBB Permeant | Predicted ability to cross the blood-brain barrier | Yes/No | Critical for CNS-acting drugs.[3] |
| CYP Inhibition | Inhibition of key metabolic enzymes (e.g., 3A4) | No | Predicts potential for drug-drug interactions. |
| PASS Score (Pa) | Probability of Activity for a given biological effect | > 0.7 | High score suggests a strong likelihood of the predicted activity.[9] |
Table 1: Key in silico parameters for initial compound evaluation.
Phase 2: Primary In Vitro Screening
Based on the established activities of the 1,2,4-oxadiazole scaffold and the results from in silico predictions, a panel of primary assays is performed to detect cytotoxic, antimicrobial, and anti-inflammatory effects.
Anticancer Activity Screening
Causality & Rationale: Numerous 1,2,4-oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, making this a primary area of investigation.[2][5] The MTT assay is a robust, colorimetric method for assessing cell viability.[10] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[10]
Caption: Workflow for the MTT anticancer screening assay.
-
Step 1: Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Step 2: Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add these dilutions to the cells.
-
Step 3: Incubation: Incubate the treated plates for 48-72 hours.
-
Step 4: MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Living cells will convert MTT to purple formazan crystals.[10]
-
Step 5: Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Step 6: Absorbance Reading: Measure the absorbance of each well using a microplate reader at approximately 570 nm.
-
Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Etoposide).[1] Validates the assay's sensitivity to cytotoxic agents.
-
Blank Control: Wells containing medium but no cells. Used for background subtraction.
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data |
| DU-145 | Prostate Carcinoma | Experimental Data |
| A375 | Malignant Melanoma | Experimental Data |
Table 2: Example data summary for anticancer screening.
Antimicrobial Activity Screening
Causality & Rationale: The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds are a rich source of potential candidates.[2][5] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]
-
Step 1: Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[11][14]
-
Step 2: Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
Step 3: Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Step 5: MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth).[13][15] This can be assessed visually or by using a microplate reader to measure optical density (OD₆₀₀).[13]
-
Growth Control: Wells containing inoculum and broth but no test compound. Must show clear turbidity.
-
Sterility Control: Wells containing broth only. Must remain clear.
-
Positive Control: Wells containing inoculum and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). The resulting MIC should fall within the expected range for the quality control strain.[11]
| Microorganism | Gram/Type | Predicted MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Data |
| Escherichia coli | Gram-negative | Experimental Data |
| Pseudomonas aeruginosa | Gram-negative | Experimental Data |
| Candida albicans | Fungal | Experimental Data |
Table 3: Example data summary for antimicrobial screening.
Anti-inflammatory Activity Screening
Causality & Rationale: Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are critical mediators.[16] COX-1 is constitutively expressed and involved in homeostasis, while COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[17] This assay measures the ability of the test compound to inhibit the enzymatic activity of COX-1 and COX-2.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 8. swissadme.ch [swissadme.ch]
- 9. biorxiv.org [biorxiv.org]
- 10. ijcrt.org [ijcrt.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. athmicbiotech.com [athmicbiotech.com]
- 17. mdpi.com [mdpi.com]
Preliminary In Vitro Evaluation of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: A Framework for Anticancer Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often described as a "privileged structure." This is due to its presence in numerous biologically active compounds and its ability to serve as a bioisosteric replacement for other functional groups, enhancing metabolic stability and pharmacokinetic properties.[1][2] A substantial body of research has highlighted the potent anticancer activities of 1,2,4-oxadiazole derivatives, which can induce cytotoxicity in various cancer cell lines through diverse mechanisms of action.[2][3] These mechanisms include the activation of apoptotic pathways, inhibition of crucial signaling cascades like the EGFR/PI3K/mTOR pathway, and modulation of transcription factors such as NF-κB.[4][5]
This guide provides a comprehensive framework for the preliminary in vitro evaluation of a novel compound, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole . As specific biological data for this exact molecule is not yet prevalent in published literature, this document outlines a logical, tiered approach to systematically characterize its potential as an anticancer agent. The proposed workflow is grounded in established methodologies and the known biological activities of structurally related 1,2,4-oxadiazole analogues. The causality behind each experimental choice is explained to provide a robust, self-validating system for investigation.
Compound Profile: this compound
Structure:
-
Core: 1,2,4-oxadiazole
-
C3-substituent: 4-Fluorophenyl group
-
C5-substituent: Methyl group
Synthesis Rationale: The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established. A common and versatile method involves the cyclization of an amidoxime with an acylating agent. For the target compound, this would typically involve the reaction of 4-fluorobenzamidoxime with an acetylating agent, such as acetic anhydride or acetyl chloride, followed by a dehydration/cyclization step.[6] The purity and structural integrity of the synthesized compound must be rigorously confirmed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis before proceeding with biological evaluation.[7]
Proposed In Vitro Evaluation Workflow
A tiered approach is recommended to efficiently assess the anticancer potential of this compound, starting with broad screening and progressing to more specific mechanistic studies.
Caption: Proposed tiered workflow for the in vitro evaluation of the target compound.
Tier 1: Primary Cytotoxicity Screening
Objective: To determine if this compound exhibits cytotoxic activity against cancer cells and to assess its selectivity over non-cancerous cells.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay is a robust and widely used method for assessing cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], Caco-2 [colon]) and a normal human fibroblast cell line (e.g., WI-38) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Type | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data | Calculated Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data | Calculated Data |
| Caco-2 | Colorectal Adenocarcinoma | Experimental Data | Experimental Data | Calculated Data |
| WI-38 | Normal Lung Fibroblast | Experimental Data | Experimental Data | N/A |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Causality and Interpretation: A potent compound will exhibit low micromolar or sub-micromolar IC50 values against the cancer cell lines.[2] A high Selectivity Index (>3) suggests that the compound is preferentially toxic to cancer cells, a desirable characteristic for a potential therapeutic agent.[9] Positive results in this tier justify progression to mechanistic studies.
Tier 2: Mechanistic Elucidation
Objective: To understand the primary mechanism by which the compound induces cell death. The two most common modes of anticancer drug action are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Methodology 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis. During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry analysis can distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Treat the most sensitive cancer cell line (identified in Tier 1) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
Methodology 2: Cell Cycle Analysis by PI Staining. PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound may induce cell death by causing cells to arrest in a specific phase, preventing them from progressing through the cell cycle and proliferating.
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat the cancer cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Causality and Interpretation: A significant increase in the Annexin V-positive cell population indicates the induction of apoptosis. An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound interferes with cell cycle progression. These results provide critical insights into the compound's mode of action.
Tier 3: Target Pathway Investigation
Objective: To identify potential molecular targets or signaling pathways modulated by the compound. Based on literature for other 1,2,4-oxadiazoles, promising pathways to investigate include those critical for cancer cell survival and proliferation.[4][5][10]
Caption: Potential signaling pathways modulated by 1,2,4-oxadiazole derivatives.
Methodology: Western Blotting. Western blotting is a technique used to detect specific proteins in a sample. By using antibodies against the phosphorylated (activated) forms of key signaling proteins, it is possible to determine if a particular pathway is inhibited or activated by the compound.
Potential Targets for Initial Investigation:
-
PI3K/Akt Pathway: Probe for phosphorylated Akt (p-Akt) and total Akt. A decrease in the p-Akt/Akt ratio would suggest inhibition of this critical survival pathway.
-
NF-κB Pathway: Probe for phosphorylated IκBα (p-IκBα). Inhibition of IκBα phosphorylation would prevent its degradation and keep NF-κB sequestered in the cytoplasm, thus inhibiting its pro-survival activity.[4]
-
Apoptosis Pathway: Probe for cleaved Caspase-3. The presence of cleaved (activated) Caspase-3 would confirm the findings from the Annexin V assay and is a hallmark of apoptosis.[11]
Causality and Interpretation: Changes in the phosphorylation status of key proteins or the cleavage of caspases provide direct evidence of the compound's effect on specific signaling pathways. These findings are crucial for hypothesis-driven future studies, including target deconvolution and lead optimization.
Conclusion and Future Directions
This technical guide outlines a systematic and scientifically rigorous approach for the preliminary in vitro evaluation of this compound. By following this tiered workflow, researchers can efficiently determine the compound's cytotoxic potential, elucidate its primary mechanism of action, and gain initial insights into the molecular pathways it modulates. The data generated will form a solid foundation for subsequent preclinical development, including more advanced in vitro and in vivo studies, ultimately assessing its viability as a novel anticancer drug candidate.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
An In-depth Technical Guide to the Potential Mechanism of Action of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a bioisostere for ester and amide groups, which often enhances metabolic stability.[1] This guide delves into the potential mechanisms of action of a specific derivative, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. While direct experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes information from structurally related 1,2,4-oxadiazole analogs to propose and explore plausible biological targets and pathways. By examining the established pharmacology of this chemical class, we provide a foundational framework for initiating research and development efforts focused on this promising molecule.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The five-membered 1,2,4-oxadiazole ring is a privileged heterocyclic structure in drug discovery, demonstrating a remarkable versatility in biological applications.[2] Its derivatives have been investigated for a wide array of therapeutic areas, including but not limited to, oncology, neurodegenerative disorders, inflammation, and infectious diseases.[1][2][3] The interest in this scaffold is largely due to its favorable physicochemical properties and its ability to engage with a variety of biological targets through diverse molecular interactions. The presence of a 4-fluorophenyl group on the 3-position and a methyl group on the 5-position of the 1,2,4-oxadiazole core in the compound of interest suggests specific steric and electronic properties that may dictate its binding affinity and selectivity for various enzymes and receptors.
Hypothesized Mechanisms of Action
Based on extensive literature on analogous compounds, we can postulate several potential mechanisms of action for this compound. These hypotheses are grounded in the known inhibitory activities of other 1,2,4-oxadiazole derivatives.
Enzyme Inhibition: A Primary Mode of Action
The 1,2,4-oxadiazole scaffold is a common feature in a multitude of enzyme inhibitors.[1] The following enzyme classes represent high-probability targets for this compound.
2.1.1. Cholinesterase Inhibition: A Potential Therapeutic Avenue for Neurodegenerative Diseases
Several 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease.[1][4] For instance, certain analogs have shown high selectivity for BuChE, with IC50 values in the low micromolar range.[4] The fluorophenyl moiety of our lead compound could potentially engage in hydrophobic interactions within the active site of these enzymes.
2.1.2. Kinase Inhibition: Targeting Cellular Signaling in Oncology
Kinases are pivotal in cell signaling and are major targets in cancer therapy. Derivatives of 1,2,4-oxadiazole have been developed as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR).[1] The planar structure of the oxadiazole ring can mimic the hinge-binding motifs of known kinase inhibitors.
2.1.3. Inhibition of Other Key Enzymes
-
Histone Deacetylases (HDACs): As epigenetic modulators, HDACs are attractive targets in oncology and other diseases. The 1,2,4-oxadiazole core has been incorporated into HDAC inhibitor designs.[1]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Some five-membered heterocycles, including oxadiazoles, have been investigated as inhibitors of the STAT3 enzyme, which is implicated in breast cancer.[5]
-
α-Amylase and α-Glucosidase: Novel oxadiazole derivatives have shown potent inhibition of these enzymes, suggesting potential applications in managing diabetes.[6]
-
Succinate Dehydrogenase (SDH): In the realm of agriculture, 1,2,4-oxadiazole derivatives have been designed as SDH inhibitors for their antifungal properties.[7]
Receptor Modulation
Beyond enzyme inhibition, 1,2,4-oxadiazoles have been explored as modulators of various receptors. For example, they have been investigated as antagonists for histamine H3 receptors and agonists for 5-HT1D receptors.[8]
Proposed Experimental Workflows for Mechanism of Action Elucidation
To systematically investigate the potential mechanisms of action of this compound, a multi-pronged experimental approach is recommended.
Initial Target Screening: Broad-Spectrum Enzyme Inhibition Panels
A logical first step is to screen the compound against a broad panel of enzymes, particularly those for which other 1,2,4-oxadiazoles have shown activity.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Reconstitute the target enzyme and its corresponding substrate in the appropriate assay buffer to their final working concentrations.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure:
-
Add the assay buffer, enzyme, and varying concentrations of the test compound to the wells of a microplate.
-
Incubate for a pre-determined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Potential Enzyme Targets for this compound and Reported IC50 Values for Analogous Compounds
| Enzyme Class | Specific Target | Reported IC50 for Analogs | Reference |
| Cholinesterases | Butyrylcholinesterase (BuChE) | 5.07 µM | [4] |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Varies by analog | [1] |
| STAT Enzymes | STAT3 | 1.5 µM | [5] |
| Carbohydrate-Hydrolases | α-Glucosidase | 12.27 µg/ml | [6] |
| Carbohydrate-Hydrolases | α-Amylase | 13.09 µg/ml | [6] |
Cellular Assays to Confirm Biological Activity
Following the identification of promising enzyme targets, cell-based assays are crucial to confirm the compound's activity in a biological context.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay for Anticancer Activity)
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.[5]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
In Silico Molecular Docking
Molecular docking studies can provide valuable insights into the potential binding mode of this compound with its target enzyme, helping to rationalize the experimental findings and guide further lead optimization.
Visualizing Potential Pathways and Workflows
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of kinase and STAT3 signaling pathways.
Experimental Workflow for Mechanism of Action Studies
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
The Discovery of PF-04620110: A Potent and Selective Inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1)
A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Rationale for DGAT1 Inhibition
Metabolic disorders, including obesity and type II diabetes, represent a growing global health crisis. A key pathological feature of these conditions is the excessive accumulation of triglycerides in various tissues. Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides[1][2]. This positions DGAT1 as a highly attractive therapeutic target for metabolic diseases.
Pioneering studies in preclinical models have provided compelling evidence for the therapeutic potential of DGAT1 inhibition. Mice with a genetic knockout of DGAT1 (DGAT1-/-) exhibit resistance to diet-induced obesity and demonstrate enhanced insulin sensitivity[1][2]. These findings spurred significant interest within the pharmaceutical industry to discover and develop potent and selective small-molecule inhibitors of DGAT1. This guide details the discovery and characterization of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, also known as PF-04620110, a potent and selective inhibitor of DGAT1 that has advanced to human clinical trials[1][2].
Target Validation and Lead Discovery
The pursuit of a DGAT1 inhibitor was predicated on the robust genetic evidence from knockout mouse models. The primary objective was to identify a small molecule that could replicate the favorable metabolic phenotype observed in these animals. The discovery of PF-04620110 was the result of a focused drug discovery campaign.
The core structure, a 1,2,4-oxadiazole, is a versatile scaffold in medicinal chemistry, known for its favorable physicochemical properties and metabolic stability[3][4]. The strategic placement of a 4-fluorophenyl group at the 3-position and a methyl group at the 5-position of the oxadiazole ring was critical for achieving high potency and selectivity for DGAT1.
In Vitro Characterization of PF-04620110
The inhibitory activity of PF-04620110 was rigorously assessed through a series of in vitro assays. These experiments were designed to quantify its potency against DGAT1, determine its selectivity over other related enzymes, and evaluate its potential for off-target effects.
Potency and Selectivity Profile
The key in vitro pharmacological parameters for PF-04620110 are summarized in the table below. The compound demonstrates potent inhibition of DGAT1 with a half-maximal inhibitory concentration (IC50) of 19 nM[1][2][5][6][7][8].
| Parameter | Value | Reference |
| DGAT1 IC50 | 19 nM | [1][2][5][6][7][8] |
| DGAT2 Selectivity | >1000-fold | [5] |
| Triglyceride Synthesis Inhibition (HT-29 cells) IC50 | 8 nM | [6] |
Crucially, PF-04620110 exhibits exceptional selectivity for DGAT1 over the closely related isoform, DGAT2, with a selectivity margin of over 1000-fold[5]. This high degree of selectivity is critical to minimize the potential for off-target effects and to ensure that the observed pharmacological activity is directly attributable to the inhibition of DGAT1. Further profiling against a broad panel of other enzymes, ion channels, and receptors revealed no significant off-target activity[5].
The potent enzymatic inhibition translated directly to cellular activity, as PF-04620110 effectively inhibited triglyceride synthesis in the human colon adenocarcinoma cell line, HT-29, with an IC50 of 8 nM[6].
Mechanism of Action: The DGAT1 Catalytic Cycle
DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form a triglyceride. The inhibitory action of PF-04620110 is believed to occur at the active site of the enzyme, preventing the binding of one or both substrates.
Caption: Inhibition of the DGAT1 catalytic cycle by PF-04620110.
Experimental Protocols
DGAT1 Inhibition Assay (In Vitro)
This protocol outlines a representative method for determining the in vitro potency of a test compound against human DGAT1.
1. Materials and Reagents:
- Human DGAT1 enzyme (recombinant)
- 1,2-Dioleoyl-sn-glycerol (DAG)
- [14C]Oleoyl-CoA
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/mL bovine serum albumin)
- Test compound (e.g., PF-04620110) dissolved in DMSO
- Scintillation cocktail
- Microplate (e.g., 96-well)
2. Procedure:
- Prepare serial dilutions of the test compound in DMSO.
- Add a small volume of the diluted compound to the wells of the microplate. Include DMSO-only wells as a control (100% activity) and wells with a known potent inhibitor as a positive control.
- Prepare the substrate mixture by combining DAG and [14C]Oleoyl-CoA in the assay buffer.
- Initiate the enzymatic reaction by adding the human DGAT1 enzyme to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol, heptane, and water).
- Extract the radiolabeled triglyceride product by adding heptane and vortexing.
- Centrifuge the plate to separate the phases.
- Transfer an aliquot of the upper heptane phase containing the [14C]triglyceride to a scintillation vial.
- Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro DGAT1 inhibition assay.
In Vivo Efficacy and Pharmacokinetic Properties
The promising in vitro profile of PF-04620110 was followed by extensive in vivo characterization in rodent models. The compound demonstrated excellent oral bioavailability, a key property for a potential oral therapeutic[5].
In a lipid challenge model in rats, oral administration of PF-04620110 led to a dose-dependent reduction in plasma triglyceride levels at doses as low as 0.1 mg/kg[1][2][8]. This provided crucial in vivo proof-of-concept for the therapeutic hypothesis that inhibiting DGAT1 can modulate lipid metabolism. The favorable pharmacokinetic and pharmacodynamic profile of PF-04620110 supported its advancement into human clinical studies for the treatment of type II diabetes[1][2].
Conclusion and Future Perspectives
The discovery of this compound (PF-04620110) represents a significant achievement in the pursuit of novel therapeutics for metabolic diseases. This potent, selective, and orally bioavailable inhibitor of DGAT1 effectively translates its in vitro enzymatic and cellular activity into in vivo efficacy in preclinical models. The successful progression of this compound into clinical trials underscores the therapeutic potential of DGAT1 inhibition.
Future research in this area may focus on the development of second-generation DGAT1 inhibitors with further optimized pharmacokinetic and safety profiles. Additionally, exploring the therapeutic utility of DGAT1 inhibition in other metabolic indications, such as non-alcoholic fatty liver disease (NAFLD), remains an active area of investigation. The journey of PF-04620110 from a chemical scaffold to a clinical candidate provides a valuable case study for drug discovery professionals and highlights the power of targeted enzyme inhibition in addressing complex metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Spectroscopic Data for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: An In-depth Technical Guide
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide array of biological targets. The specific compound, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, is of significant interest to researchers in drug discovery and development due to its unique combination of a fluorinated aromatic ring and a heterocyclic system. The fluorine substituent can modulate physicochemical properties such as lipophilicity and metabolic stability, while the oxadiazole ring acts as a bioisosteric replacement for ester and amide functionalities, often improving pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's structural characteristics.
Molecular Structure and Synthesis
The structural representation of this compound is fundamental to interpreting its spectroscopic data. A plausible synthetic route to this compound involves the cyclization of an amidoxime with an appropriate acylating agent.[1]
Caption: Plausible synthetic route to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for this compound would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR to ensure adequate signal dispersion.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet of doublets (dd) | 2H | H-2', H-6' (ortho to oxadiazole) |
| ~7.2 | Doublet of doublets (dd) | 2H | H-3', H-5' (ortho to F) |
| ~2.6 | Singlet (s) | 3H | -CH₃ |
The aromatic region will display two distinct signals due to the symmetry of the 4-fluorophenyl group. The protons ortho to the electron-withdrawing oxadiazole ring (H-2' and H-6') are expected to be deshielded and appear at a lower field (~8.1 ppm). The protons ortho to the fluorine atom (H-3' and H-5') will be more shielded and appear at a higher field (~7.2 ppm). The coupling between the aromatic protons and the fluorine atom will result in doublet of doublets splitting patterns. The methyl protons at the 5-position of the oxadiazole ring will appear as a sharp singlet at approximately 2.6 ppm.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on data from similar 3-aryl-5-methyl-1,2,4-oxadiazoles.[2]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~176 | C5 (oxadiazole) |
| ~168 | C3 (oxadiazole) |
| ~164 (d, ¹JCF ≈ 250 Hz) | C4' (C-F) |
| ~130 (d, ³JCF ≈ 9 Hz) | C2', C6' |
| ~125 (d, ⁴JCF ≈ 3 Hz) | C1' |
| ~116 (d, ²JCF ≈ 22 Hz) | C3', C5' |
| ~12 | -CH₃ |
The two carbons of the oxadiazole ring, C3 and C5, are expected to appear at low field due to their electron-deficient nature, with the C5 carbon being further downfield. The carbons of the 4-fluorophenyl ring will exhibit characteristic splitting patterns due to coupling with the fluorine atom. The carbon directly bonded to fluorine (C4') will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings. The methyl carbon will appear at a high field, characteristic of an sp³ hybridized carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable ionization technique. The sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). A standard electron energy of 70 eV is used to induce fragmentation.
Mass Spectrum: Predicted Data and Interpretation
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of 1,2,4-oxadiazoles often involves cleavage of the heterocyclic ring.[3]
| m/z | Predicted Fragment Ion | Plausible Structure |
| 178 | [M]⁺ | This compound |
| 121 | [FC₆H₄C≡N]⁺ | 4-Fluorobenzonitrile cation |
| 95 | [FC₆H₄]⁺ | 4-Fluorophenyl cation |
| 57 | [CH₃C≡N-O]⁺ | Acetonitrile N-oxide cation radical |
digraph "fragmentation_pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12, color="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];"M_plus" [label="[M]⁺˙ (m/z 178)"]; "F_Ph_CN_plus" [label="[FC₆H₄C≡N]⁺˙ (m/z 121)"]; "F_Ph_plus" [label="[FC₆H₄]⁺ (m/z 95)"]; "Me_CNO_plus" [label="[CH₃CNO]⁺˙ (m/z 57)"];
"M_plus" -> "F_Ph_CN_plus" [label="Ring Cleavage"]; "M_plus" -> "Me_CNO_plus" [label="Ring Cleavage"]; "F_Ph_CN_plus" -> "F_Ph_plus" [label="- CN"]; }
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Data Acquisition
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
IR Spectrum: Predicted Data and Interpretation
The IR spectrum will show characteristic absorption bands for the aromatic ring, the C=N and C-O bonds of the oxadiazole ring, and the C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -CH₃ |
| ~1610 | C=N stretch | Oxadiazole ring |
| ~1590, ~1500 | C=C stretch | Aromatic ring |
| ~1230 | C-F stretch | Aryl-F |
| ~1100 | C-O stretch | Oxadiazole ring |
The presence of a strong absorption band around 1610 cm⁻¹ is characteristic of the C=N stretching vibration within the oxadiazole ring. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A strong band around 1230 cm⁻¹ is indicative of the C-F stretching vibration of the fluorophenyl group.
Conclusion
The spectroscopic data presented in this guide provide a detailed structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra, along with the anticipated mass spectrometric fragmentation patterns and infrared absorption frequencies, offer a robust framework for the identification and quality control of this important heterocyclic compound. This information is critical for researchers engaged in the synthesis, purification, and biological evaluation of 1,2,4-oxadiazole derivatives, ultimately supporting the advancement of drug discovery and development programs.
References
An In-depth Technical Guide to the Exploration of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, derivatization, and structure-activity relationship (SAR) of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. As a core structure, it presents multiple avenues for modification to modulate its physicochemical properties and biological activity. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,2,4-oxadiazole framework.
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its metabolic stability, ability to act as a bioisosteric replacement for ester and amide functionalities, and its capacity to engage in various non-covalent interactions with biological targets contribute to its prevalence in drug discovery programs. Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.
The subject of this guide, this compound, incorporates two key features: a 4-fluorophenyl group at the 3-position and a methyl group at the 5-position. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity through favorable interactions with protein targets. The methyl group at the 5-position, as will be discussed, serves as a crucial handle for further chemical elaboration and exploration of the chemical space around the core scaffold.
Synthesis of the Core Moiety: this compound
The construction of the 3,5-disubstituted-1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an amidoxime with a suitable acylating agent. This well-established methodology offers a reliable and versatile route to the target core structure.
Synthesis of the Key Intermediate: 4-Fluorobenzamidoxime
The primary precursor for the synthesis of the core molecule is 4-fluorobenzamidoxime. This intermediate can be readily prepared from 4-fluorobenzonitrile.
Experimental Protocol: Synthesis of 4-Fluorobenzamidoxime
-
Materials: 4-fluorobenzonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.
-
Procedure:
-
To a solution of hydroxylamine hydrochloride in a mixture of ethanol and water, add sodium carbonate in portions with stirring until the solution becomes basic.
-
Add 4-fluorobenzonitrile to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluorobenzamidoxime.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-fluorobenzamidoxime as a crystalline solid.
-
Cyclization to Form the 1,2,4-Oxadiazole Ring
With the 4-fluorobenzamidoxime in hand, the final cyclization step to form this compound can be accomplished using an acetylating agent such as acetic anhydride or acetyl chloride.
Experimental Protocol: Synthesis of this compound
-
Method A: Using Acetic Anhydride
-
Materials: 4-fluorobenzamidoxime, acetic anhydride, pyridine (optional, as a base).
-
Procedure:
-
Dissolve 4-fluorobenzamidoxime in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base.
-
Add acetic anhydride dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring for completion by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
-
-
Method B: Using Acetyl Chloride
-
Materials: 4-fluorobenzamidoxime, acetyl chloride, an inert solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
Suspend 4-fluorobenzamidoxime in an inert solvent like dichloromethane.
-
Add a non-nucleophilic base, such as triethylamine, to the suspension.
-
Cool the mixture in an ice bath and add acetyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
-
-
Caption: General scheme for 5-methyl group functionalization.
Modification of the 3-(4-Fluorophenyl) Ring
The 4-fluorophenyl ring can be modified through electrophilic aromatic substitution reactions, although the fluorine atom is deactivating. More versatile approaches involve the use of differently substituted benzamidoximes in the initial synthesis or through cross-coupling reactions if a suitable handle (e.g., a bromo or iodo substituent) is present on the phenyl ring.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is limited in the public domain, general trends for 3,5-disubstituted-1,2,4-oxadiazoles can provide valuable guidance for derivatization strategies.
-
3-Position (Aryl Ring): The nature and position of substituents on the phenyl ring at the 3-position can significantly impact biological activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, have been shown to be beneficial in some contexts, potentially by influencing the electronic properties of the oxadiazole ring or by participating in specific interactions with the target protein.
-
5-Position: The substituent at the 5-position plays a crucial role in determining the compound's overall properties and biological profile.
-
Size and Lipophilicity: Increasing the size and lipophilicity of the substituent at the 5-position can enhance binding to hydrophobic pockets in target proteins. However, excessive lipophilicity can negatively impact solubility and pharmacokinetic properties.
-
Introduction of Polar Groups: The incorporation of polar functional groups, such as hydroxyl or amine groups, through the derivatization of the 5-methyl group can introduce new hydrogen bonding interactions, which may improve potency and selectivity.
-
Table 1: Hypothetical SAR Data for 5-Substituted Derivatives
| R Group at 5-Position | Predicted Biological Activity | Rationale |
| -CH₃ (Core) | Baseline | Starting point for comparison. |
| -CH₂-Ph | Potentially Increased | Increased size and lipophilicity for hydrophobic interactions. |
| -CH₂-CH₂-OH | Potentially Improved | Introduction of a hydrogen bond donor. |
| -CH=CH-Ph | Potentially Increased | Rigidified structure, extended conjugation. |
Potential Biological Targets and Signaling Pathways
Derivatives of 1,2,4-oxadiazole have been reported to interact with a variety of biological targets. For instance, some have been identified as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) or as modulators of G-protein coupled receptors (GPCRs). The exploration of derivatives of this compound could be directed towards targets implicated in inflammatory diseases, cancer, or neurological disorders.
Diagram of a Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a 1,2,4-oxadiazole derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes to the core are well-established, and the reactivity of the 5-methyl group provides a versatile handle for generating a diverse library of derivatives. Future research should focus on the systematic exploration of the chemical space around this core, guided by iterative cycles of design, synthesis, and biological evaluation. Detailed SAR studies, coupled with computational modeling and structural biology, will be instrumental in elucidating the key molecular interactions responsible for the biological activity of these compounds and in optimizing their potency, selectivity, and pharmacokinetic properties.
Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its role as a bioisostere for amide and ester functionalities, have led to its incorporation into a wide array of therapeutic agents.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The versatility of this scaffold allows for structural modifications that can significantly influence pharmacokinetic and pharmacodynamic profiles, enabling the design of potent and selective drug candidates.[2]
This document provides a comprehensive guide for the use of a specific derivative, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, in a cell culture setting. While the broader class of oxadiazoles is well-studied, this particular compound's specific mechanism of action is still under investigation. Therefore, the following protocols are designed to provide a robust framework for researchers to determine its biological activity, potency, and potential therapeutic applications in various cell-based assays. The methodologies outlined herein are based on established practices for the in vitro characterization of novel small molecules.
Plausible Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling
Many heterocyclic compounds, including oxadiazole derivatives, have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[3][4] A plausible, yet hypothetical, mechanism of action for this compound is the inhibition of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a key player in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[3] Inhibition of EGFR can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| This compound | Varies | Test Compound |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Solvent for Compound |
| A549 Human Lung Carcinoma Cell Line | ATCC | Experimental Model |
| F-12K Medium | ATCC | Base Medium |
| Fetal Bovine Serum (FBS) | Gibco | Serum Supplement |
| Penicillin-Streptomycin (100X) | Gibco | Antibiotic/Antimycotic |
| Trypsin-EDTA (0.25%) | Gibco | Cell Dissociation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Washing Buffer |
| Resazurin Sodium Salt | Sigma-Aldrich | Viability Indicator |
| 96-well, clear-bottom, black-walled plates | Corning | Assay Plate |
| Sterile, filtered pipette tips | Varies | Aseptic Technique |
| Class II Biological Safety Cabinet | Varies | Sterile Workspace |
| Humidified Incubator (37°C, 5% CO₂) | Varies | Cell Growth |
| Microplate Reader (Fluorescence) | Varies | Data Acquisition |
Protocol 1: Compound Solubilization and Stock Preparation
The accurate preparation of the compound stock solution is critical for reproducible results. This compound is predicted to be soluble in organic solvents like DMSO.
-
Initial Solubilization:
-
Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO.
-
For example, to prepare 1 mL of a 10 mM stock, dissolve 1.922 mg of the compound (Molecular Weight: 192.17 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
-
Working Solutions:
-
Prepare serial dilutions from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Causality: It is crucial to prepare fresh working solutions for each experiment to avoid compound degradation. The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Storage:
-
Store the 10 mM DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect the stock solution from light.
-
Protocol 2: Cell Culture and Maintenance
This protocol is optimized for the A549 human lung carcinoma cell line, a common model for anticancer drug screening.[5]
-
Cell Thawing and Seeding:
-
Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing 9 mL of pre-warmed complete medium (F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Culture the cells in a T-75 flask and maintain in a humidified incubator at 37°C with 5% CO₂.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed new flasks at a density of 2 x 10⁴ cells/cm².
-
Protocol 3: Dose-Response Viability Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding:
-
Harvest A549 cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well, clear-bottom, black-walled plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the compound in complete medium. A suggested starting concentration range is 100 µM to 0.1 µM.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" control (medium only).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve a final volume of 100 µL and the desired 1X final concentrations.
-
Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
-
Viability Assessment (Resazurin Assay):
-
After the incubation period, add 20 µL of a 0.15 mg/mL resazurin solution in PBS to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Experimental Workflow
Caption: Workflow for determining the IC₅₀ of the test compound on A549 cells.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Vehicle control shows high cytotoxicity | DMSO concentration is too high; Contamination of DMSO stock. | Ensure the final DMSO concentration does not exceed 0.5%; Use fresh, cell culture-grade DMSO. |
| No dose-response observed | Compound concentration range is too low or too high; Compound is inactive in this cell line; Compound precipitated out of solution. | Test a broader range of concentrations (e.g., nM to mM); Visually inspect wells for compound precipitation; Consider screening in other cell lines. |
| Low signal-to-noise ratio in viability assay | Insufficient incubation time with resazurin; Cell density is too low. | Optimize the resazurin incubation time (2-6 hours); Increase the initial cell seeding density. |
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the potential applications and experimental evaluation of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole , a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its synthesis, potential therapeutic applications based on structure-activity relationships of related compounds, and detailed protocols for its biological evaluation.
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in drug discovery. Its unique electronic properties and metabolic stability make it an attractive scaffold for the development of novel therapeutic agents.[1][2] The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for ester and amide groups, enhancing the pharmacokinetic profiles of drug candidates.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The presence of a fluorophenyl group, as in the title compound, can further enhance biological activity and metabolic stability through favorable interactions with biological targets and resistance to oxidative metabolism.
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate. The following protocol outlines a typical synthesis of this compound.
Synthetic Workflow Diagram
Caption: General synthetic scheme for this compound.
Detailed Synthetic Protocol
Materials:
-
4-Fluorobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Step 1: Synthesis of 4-Fluorobenzamidoxime
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude 4-fluorobenzamidoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Suspend the purified 4-fluorobenzamidoxime (1.0 eq) in acetic anhydride (3.0 eq).
-
Heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Potential Therapeutic Applications and Screening Protocols
Based on the broad biological activities of structurally related 1,2,4-oxadiazole derivatives, this compound is a promising candidate for evaluation in several therapeutic areas.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1][3][4] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[5][6]
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[4]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound: this compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Potential mechanism of action via kinase inhibition.
Anti-inflammatory Activity
Oxadiazole derivatives have also been reported to possess significant anti-inflammatory properties.[7] This activity is often evaluated by measuring the inhibition of pro-inflammatory mediators.
This protocol assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitrite determination)
-
Test compound
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells and medium only (negative control), cells with LPS only (positive control), and cells with LPS and the positive control drug.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Absorbance Reading: After 10 minutes at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Quantitative Data from Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) | SNB-19 (CNS) | Not specified (86.61% PGI) | [8] |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) | OVCAR-8 (Ovarian) | Not specified (85.26% PGI) | [8] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MCF-7 (Breast) | 0.76 ± 0.044 | [4] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | A549 (Lung) | 0.18 ± 0.019 | [4] |
| 1,2,4-Oxadiazole linked imidazopyrazine derivative (16b) | MCF-7 (Breast) | 0.22 | [9] |
PGI: Percent Growth Inhibition at a single dose of 10 µM.
Conclusion and Future Directions
This compound represents a molecule with significant potential in medicinal chemistry, stemming from the well-documented and diverse biological activities of the 1,2,4-oxadiazole scaffold. The synthetic route is straightforward, allowing for the generation of sufficient quantities for biological evaluation. The protocols outlined in these application notes provide a solid foundation for initiating the investigation of its anticancer and anti-inflammatory properties. Further studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationship through the synthesis of analogues, and conducting in vivo efficacy studies in relevant disease models.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Design for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole Studies
Abstract
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and psychoactive effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for studies involving 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole , a novel small molecule with potential therapeutic applications.[4] We present a phased, hypothesis-driven approach, beginning with essential pre-experimental considerations and progressing through preliminary safety and pharmacokinetic profiling to targeted efficacy studies. The protocols herein are designed to rigorously assess the compound's potential central nervous system (CNS) and anti-inflammatory activities, grounded in established methodologies and ethical research practices.
Section 1: Foundational Strategy & Pre-Experimental Considerations
A robust in vivo study begins not with the animal, but with meticulous planning. The design of a preclinical protocol involves three key phases: research, pre-procedural planning, and the experimental phase itself.[5][6] An effective protocol can prevent delays and the waste of resources, ensuring that findings contribute to the development of safe and effective treatments.[5]
The Scientific Rationale: Why this Compound?
The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups, often conferring improved metabolic stability and pharmacokinetic properties.[1] The presence of a fluorophenyl group is a common feature in CNS-active drugs, enhancing blood-brain barrier (BBB) penetration. Based on the activities of analogous structures, which include muscarinic receptor agonism and histamine H3 receptor antagonism, it is logical to hypothesize that this compound (hereafter "Cmpd-X") may possess anxiolytic, antidepressant, or neuro-modulatory properties.[2][7][8] Furthermore, neuroinflammation is a key pathological process in many CNS disorders, and various oxadiazole derivatives have shown anti-inflammatory potential, making this a critical secondary hypothesis to investigate.[9][10]
Ethical Framework: IACUC and the 3Rs
All research involving vertebrate animals must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11][12] The IACUC's mission is to ensure the humane treatment of animals in research and compliance with all federal regulations.[11] This framework is built upon the foundational principles of the 3Rs:
-
Replacement: Using non-animal methods where possible (e.g., in vitro assays, in silico modeling).[13]
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[13] This is achieved through careful experimental design and power analysis.
-
Refinement: Minimizing any potential pain, suffering, or distress and enhancing animal welfare.[13] This includes using appropriate anesthetics/analgesics and defining humane endpoints.[14]
Causality: Adherence to these ethical principles is not merely a regulatory hurdle; it is a prerequisite for scientific validity. Stressed or unhealthy animals produce unreliable and irreproducible data, undermining the entire research effort.[15]
Animal Model Selection
Mice and rats are the most frequently used species in preclinical CNS research due to their genetic similarity to humans, well-characterized physiology and behavior, and rapid breeding cycles.[16] For the initial screening phases described here, the C57BL/6J mouse is an excellent choice due to its stable genetic background, extensive use in behavioral neuroscience, and availability of transgenic models for future mechanistic studies.
Compound Formulation & Administration
The physicochemical properties of Cmpd-X will dictate its formulation. Early-stage development often faces challenges with poor oral bioavailability.[17]
-
Solubility Assessment: Determine the solubility of Cmpd-X in common preclinical vehicles (e.g., water, saline, 0.5% methylcellulose, DMSO, Tween 80).
-
Vehicle Selection: The ideal vehicle is non-toxic and allows for stable solubilization or suspension of the compound. A common starting point for many small molecules is a suspension in 0.5% methylcellulose with 0.1% Tween 80 in saline.
-
Route of Administration: While oral (PO) administration is often preferred as it mimics the desired clinical route, initial studies may benefit from intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism and ensure systemic exposure.[17] Intravenous (IV) administration is typically reserved for pharmacokinetic studies.
Section 2: Phase 1 - In Vivo Characterization Workflow
The initial phase aims to establish the safety profile, dose-response relationship, and pharmacokinetic properties of Cmpd-X. This data is essential for designing subsequent efficacy studies.
Caption: Phase 1 In Vivo Characterization Workflow.
Protocol 2.1: Acute Toxicity and Dose-Range Finding
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of safe doses for subsequent studies.
Methodology:
-
Animal Allocation: Use 3-5 male C57BL/6J mice per group.
-
Dosing: Administer single doses of Cmpd-X via the chosen route (e.g., IP). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Observation: Monitor animals continuously for the first 4 hours post-dose and then at 24 and 48 hours. Record clinical signs of toxicity, including changes in posture, activity, respiration, and any adverse events (e.g., seizures, ataxia).
-
Endpoint: The MTD is defined as the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.
Protocol 2.2: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X, specifically its concentration over time in plasma and brain.
Methodology:
-
Animal Allocation: Use 3 male C57BL/6J mice per time point.
-
Dosing: Administer a single, well-tolerated dose of Cmpd-X (e.g., 10 mg/kg, IP).
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood (via cardiac puncture under terminal anesthesia) and harvest the brain.
-
Analysis: Process blood to plasma. Homogenize brain tissue. Analyze Cmpd-X concentrations in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). The brain-to-plasma ratio provides an index of BBB penetration.
Causality: The PK profile is critical. It informs the dose selection and, crucially, the timing of behavioral or physiological assessments. A drug should be tested at its Tmax to observe its peak effect.
Section 3: Phase 2 - Hypothesis-Driven Efficacy Studies
Based on the structural alerts and the results of the Phase 1 screen, this phase investigates specific therapeutic hypotheses.
Module A: Assessment of Anxiolytic & Antidepressant-Like Activity
Behavioral testing is the primary method for measuring emotional states in preclinical research.[18][19] These tests rely on observing species-typical behaviors in response to aversive or appetitive stimuli.[18]
Table 1: Summary of Behavioral Models for CNS Activity
| Test | Primary Endpoint | Measures | Rationale |
| Elevated Plus Maze (EPM) | Anxiety-like behavior | Time spent in open arms, number of open arm entries | Assesses conflict between exploration and fear of open spaces.[16][20] Anxiolytics increase open arm exploration. |
| Marble Burying Test | Anxiety/Repetitive behavior | Number of marbles buried | Neophobic and repetitive digging behavior is reduced by anxiolytic compounds.[16][20] |
| Forced Swim Test (FST) | Depression-like behavior | Immobility time | Measures behavioral despair; antidepressants decrease immobility time.[18] |
Protocol 3.1: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic-like effects of Cmpd-X.
Caption: Experimental workflow for the Elevated Plus Maze test.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Acclimation: Habituate mice to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer Cmpd-X (e.g., 1, 3, 10 mg/kg) or vehicle IP. A positive control, such as diazepam (1-2 mg/kg), should be included. The dosing should occur at a pre-determined time before the test, based on the compound's Tmax.
-
Testing: Place the mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.
-
Data Collection: Use an automated video tracking system to record the number of entries into and the time spent in each arm.
-
Analysis: Compare the parameters between the Cmpd-X treated groups, vehicle group, and positive control group using a one-way ANOVA followed by a post-hoc test. An increase in open arm time/entries without a significant change in total distance traveled indicates an anxiolytic effect.
Module B: Assessment of Anti-Neuroinflammatory Activity
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key component of many neurological diseases.[21][22] In vivo imaging techniques like Positron Emission Tomography (PET) can be used to non-invasively monitor these processes.[21][22][23][24][25]
Protocol 3.2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To determine if Cmpd-X can suppress the inflammatory response in the brain following a systemic immune challenge.
Methodology:
-
Animal Allocation: Use 8-10 male C57BL/6J mice per group (Vehicle, LPS+Vehicle, LPS+Cmpd-X).
-
Pre-treatment: Administer Cmpd-X or vehicle IP.
-
Induction: One hour after pre-treatment, administer LPS (e.g., 1 mg/kg, IP) or saline to the respective groups. LPS is a component of gram-negative bacteria cell walls and induces a potent inflammatory response.
-
Endpoint Analysis (24 hours post-LPS):
-
Behavior: Assess for sickness behavior (reduced locomotor activity, social interaction).
-
Tissue Collection: Under deep anesthesia, perfuse animals with saline. Collect the brain.
-
Biochemical Analysis: Homogenize one hemisphere and use ELISA kits to quantify pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Immunohistochemistry (IHC): Fix the other hemisphere in 4% paraformaldehyde. Prepare brain sections and stain for Iba1 (a marker for microglia). Quantify microglial activation based on cell morphology and density in specific brain regions (e.g., hippocampus, cortex).
-
-
Data Analysis: Compare cytokine levels and Iba1 immunoreactivity between groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these markers in the LPS+Cmpd-X group compared to the LPS+Vehicle group indicates an anti-neuroinflammatory effect.
Advanced Application: In Vivo Imaging
For laboratories with the capability, PET imaging with a radioligand targeting the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia and astrocytes, can provide a longitudinal, non-invasive measure of neuroinflammation.[23][24][25] This allows each animal to serve as its own control, reducing animal numbers and increasing statistical power.[25]
Caption: Hypothesized Anti-Neuroinflammatory Mechanism of Action.
Section 4: References
-
Belovicova, K., et al. (2017). Rodent tests of depression and anxiety: Construct validity and translational relevance. PubMed Central. --INVALID-LINK--
-
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Charles River. --INVALID-LINK--
-
Unal, G., & Moustafa, A. A. (2024). Rodent tests of depression and anxiety: Construct validity and translational relevance. Cognitive, Affective, & Behavioral Neuroscience, 24(2), 191–224. --INVALID-LINK--
-
NEUROFIT. (n.d.). Rodent behavioural test - Anxiety and Depression. NEUROFIT. --INVALID-LINK--
-
De La Salle University. (n.d.). INSTITUTIONAL ANIMAL CARE & USE COMMITTEE (IACUC) - Ethical Principles. De La Salle University. --INVALID-LINK--
-
Lydiard, R. B. (n.d.). Behavioral methods to study anxiety in rodents. PubMed Central. --INVALID-LINK--
-
ModernVivo. (2025, November 19). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. ModernVivo. --INVALID-LINK--
-
Spanagel, R. (n.d.). Animal models of addiction. PubMed Central. --INVALID-LINK--
-
Thomsen, M., & Caine, S. B. (n.d.). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. PubMed Central. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Taylor & Francis Online. --INVALID-LINK--
-
University of Connecticut. (n.d.). Code of Ethics for the Care and Use of Animals. Office of the Vice President for Research. --INVALID-LINK--
-
Marietta College. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Marietta College. --INVALID-LINK--
-
Johnson, B., & Dubey, S. (n.d.). In Vivo Imaging of Human Neuroinflammation. ACS Chemical Neuroscience. --INVALID-LINK--
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. MDPI. --INVALID-LINK--
-
Palleis, C., et al. (2021). In Vivo Assessment of Neuroinflammation in 4-Repeat Tauopathies. Movement Disorders, 36(4), 884-894. --INVALID-LINK--
-
ichorbio. (2022, May 3). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. ichorbio. --INVALID-LINK--
-
Karczmarzyk, Z., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. --INVALID-LINK--
-
Johnson, B., & Dubey, S. (n.d.). In Vivo Imaging of Human Neuroinflammation. PubMed Central. --INVALID-LINK--
-
Hiranita, T., et al. (n.d.). Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science. National Institutes of Health. --INVALID-LINK--
-
MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. --INVALID-LINK--
-
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Frontiers. --INVALID-LINK--
-
Palleis, C., et al. (2020, July 15). In vivo Assessment of Neuroinflammation in 4-Repeat Tauopathies. medRxiv. --INVALID-LINK--
-
National Institutes of Health. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. National Institutes of Health. --INVALID-LINK--
-
de Oliveira, C. S., et al. (n.d.). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. --INVALID-LINK--
-
ACS Publications. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Prehistoric Drugs. (2013, June 14). Animal testing. Prehistoric Drugs. --INVALID-LINK--
-
Mol-Instincts. (n.d.). 3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole. Mol-Instincts. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Semantic Scholar. --INVALID-LINK--
-
ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study. ResearchGate. --INVALID-LINK--
-
Theranostics. (n.d.). In vivo imaging biomarkers of neuroinflammation in the development and assessment of stroke therapies - towards clinical translation. Theranostics. --INVALID-LINK--
-
The Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. ResearchGate. --INVALID-LINK--
-
Medical News Today. (2021, July 9). Psilocybin spurs rapid growth of new nerve connections in mice. Medical News Today. --INVALID-LINK--
-
Springer. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. --INVALID-LINK--
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. --INVALID-LINK--
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. --INVALID-LINK--
-
Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. --INVALID-LINK--
-
RSC Publishing. (n.d.). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. --INVALID-LINK--
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. | Semantic Scholar [semanticscholar.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. jchemrev.com [jchemrev.com]
- 11. Achieve IACUC Compliance: 4 Key Steps to IACUC Approval [modernvivo.com]
- 12. marietta.edu [marietta.edu]
- 13. ichor.bio [ichor.bio]
- 14. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]
- 15. youtube.com [youtube.com]
- 16. Rodent behavioural test - Anxiety and Depression - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rodent tests of depression and anxiety: Construct validity and translational relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vivo Imaging of Human Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pub.dzne.de [pub.dzne.de]
- 24. medrxiv.org [medrxiv.org]
- 25. In vivo imaging biomarkers of neuroinflammation in the development and assessment of stroke therapies - towards clinical translation [thno.org]
Application Notes & Protocols: A Roadmap for Validating 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole as a Novel Chemical Probe
Disclaimer: 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a commercially available small molecule. However, as of the date of this publication, it is not an established chemical probe with a well-characterized biological target or validated application in scientific literature. This document, therefore, serves as an expert-guided roadmap for researchers aiming to characterize this compound and validate its potential as a novel chemical probe. It provides the scientific rationale and detailed, exemplary protocols required for such an endeavor.
Introduction: The Scientific Premise
The 1,2,4-oxadiazole heterocycle is a prominent scaffold in medicinal chemistry and drug discovery.[1][2][3] Its significance stems from its role as a bioisostere—a chemical group that can replace another while retaining or enhancing biological activity. Specifically, the 1,2,4-oxadiazole ring is often used as a stable mimic of ester and amide functionalities, which are ubiquitous in biological ligands and substrates.[4] This property, combined with the wide spectrum of biological activities reported for its derivatives—including anticancer, anti-inflammatory, and antimicrobial effects—makes the 1,2,4-oxadiazole framework a fertile ground for discovering new therapeutic agents and research tools.[1][5]
This compound (herein referred to as FMO-1 ) contains this promising scaffold. Its uncharacterized nature presents an opportunity for target discovery and the development of a new chemical probe. A chemical probe is a potent, selective, and well-characterized small molecule used to study protein function and validate therapeutic targets.[6][7] The rigorous validation of such a tool is critical to ensure that any observed biological effects can be confidently attributed to the modulation of a specific target.[6]
This guide outlines a comprehensive "Chemical Probe Development Cascade," a logical and self-validating workflow designed to take FMO-1 from an uncharacterized molecule to a validated chemical probe.
Caption: The Chemical Probe Development Cascade for FMO-1.
Part 1: Foundational Characterization & Quality Control
Rationale: Before any biological experiment, the identity, purity, and solubility of the compound must be rigorously confirmed. Impurities can lead to misleading results, and poor solubility can cause assay artifacts and inaccurate potency measurements.
Protocol 1: Compound Quality Control
-
Identity Confirmation:
-
Obtain High-Resolution Mass Spectrometry (HRMS) data to confirm the molecular weight and elemental composition. For C9H7FN2O, the expected [M+H]+ is m/z 179.0615.
-
Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and compare them to expected chemical shifts to confirm the molecular structure.
-
-
Purity Assessment:
-
Perform High-Performance Liquid Chromatography (HPLC) analysis with UV detection at two different wavelengths (e.g., 214 nm and 254 nm).
-
The compound should be >95% pure for use in biological assays. High-quality chemical probes should ideally exceed 98% purity.
-
-
Solubility Determination:
-
Prepare a 10 mM stock solution of FMO-1 in 100% dimethyl sulfoxide (DMSO). Ensure the compound fully dissolves. This stock is used to make serial dilutions for assays.
-
Determine the aqueous solubility in a relevant biological buffer (e.g., PBS, pH 7.4). Use nephelometry or a similar light-scattering method to find the concentration at which the compound begins to precipitate. This is critical for avoiding false positives due to compound aggregation.
-
Part 2: Target Identification & Discovery
Rationale: Since the target of FMO-1 is unknown, an initial unbiased screen is required to identify a biological effect (phenotype) and subsequently link that phenotype to a specific molecular target.[8][9] Modern target identification can be broadly divided into two approaches: affinity-based methods and label-free methods.[10][11]
A. Phenotypic Screening
A phenotypic screen can reveal a compound's effect on cell health, morphology, or a specific pathway without pre-supposing a target. A simple cell viability screen is a robust starting point.
Protocol 2: Cell Viability Screen (MTT Assay)
-
Cell Plating: Seed a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer, where oxadiazoles have shown activity) into a 96-well plate at a density of 5,000-10,000 cells/well.[1][12] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of FMO-1 (from 100 µM down to 1 nM) in cell culture medium. The final DMSO concentration should not exceed 0.5%. Include a "vehicle-only" control (0.5% DMSO) and a "no-treatment" control.
-
Incubation: Replace the medium in the cell plate with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability versus log[FMO-1]. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
B. Label-Free Target Identification
Label-free methods are powerful as they use the unmodified compound, avoiding potential artifacts from adding chemical tags.[10] The Cellular Thermal Shift Assay (CETSA) is a premier method for identifying target engagement in a native cellular environment.[11] It operates on the principle that a protein's thermal stability changes upon ligand binding.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target ID
-
Cell Culture & Treatment: Grow cells (e.g., A549) to ~80% confluency. Treat the cells with either FMO-1 (at 10x the GI50 concentration) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest & Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Cool immediately on ice for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Protein Solubilization & Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. Collect the supernatant containing the soluble protein fraction.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein samples for quantitative proteomics analysis (e.g., via TMT labeling).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the FMO-1-treated samples compared to the vehicle control. These are the candidate target proteins.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Target Validation and Potency Determination
Rationale: Once a candidate target is identified, the interaction must be validated using orthogonal, target-specific assays. The goal is to confirm a direct interaction and quantify its potency (e.g., IC50 or Kd). High-quality probes should have a biochemical potency of <100 nM.[7][13][14]
Protocol 4: In Vitro Biochemical Assay (Hypothetical: Kinase Target)
This protocol assumes the target identified was a protein kinase, a common target class.
-
Assay Principle: Use an assay that measures the phosphorylation of a substrate peptide by the kinase (e.g., ADP-Glo™, TR-FRET).
-
Reagents:
-
Recombinant human kinase (the putative target).
-
Kinase-specific substrate peptide and ATP.
-
Assay buffer (typically includes MgCl2, DTT, and BSA).
-
Detection reagents.
-
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of FMO-1 in DMSO, then dilute into the assay buffer.
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of kinase solution to each well.
-
Add 0.5 µL of the FMO-1 serial dilution (or DMSO control). Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. Plot percent inhibition versus log[FMO-1] and fit to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Criterion | Rationale |
| Biochemical Potency | IC50 or Kd < 100 nM | Ensures the probe is effective at low concentrations, minimizing off-target risks.[7][13] |
| Cellular Potency | EC50 < 1 µM | Demonstrates cell permeability and on-target activity in a biological context.[7][14] |
| Selectivity | >30-fold vs. related family members | Confirms that the observed phenotype is due to the intended target, not related proteins.[7][13] |
| On-Target Engagement | Direct evidence in cells (e.g., CETSA, NanoBRET) | Provides proof that the probe interacts with its target in the complex cellular milieu.[15] |
Table 1: Generally accepted quality criteria for a high-quality chemical probe.
Part 4: Selectivity and Structure-Activity Relationship (SAR)
Rationale: A critical feature of a reliable chemical probe is high selectivity for its intended target.[14] It is essential to demonstrate that FMO-1 does not engage other proteins, especially those closely related to the primary target. Furthermore, the development of a structurally similar but biologically inactive negative control is the gold standard for validating that a probe's cellular effects are due to on-target activity.[14][15]
Protocol 5: Selectivity Profiling
-
Panel Selection: Based on the identity of the validated target, select a commercially available screening panel. For a kinase, this would be a broad panel of other kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
Screening: Submit FMO-1 for screening at a single high concentration (e.g., 1 or 10 µM).
-
Analysis: The primary target should show a high degree of inhibition/binding. Other proteins in the panel should show minimal interaction. A probe is generally considered selective if it is >30-fold more potent against its primary target than against other family members.[7][13]
Protocol 6: Development and Use of a Negative Control
-
Design Rationale: Synthesize a close analog of FMO-1 that is predicted to be inactive. For FMO-1, a logical negative control (FMO-NC ) would be the des-fluoro analog: 3-phenyl-5-methyl-1,2,4-oxadiazole . The 4-fluoro substituent often participates in key hydrogen bonding or electronic interactions, and its removal can abrogate activity.
-
Validation of Inactivity: Test FMO-NC in the primary biochemical assay (Protocol 4). It should be significantly less potent (>30-fold) than FMO-1.
-
Application in Cellular Assays: In any cellular experiment, run FMO-1 and FMO-NC in parallel. The phenotype observed with FMO-1 should be absent or greatly diminished with FMO-NC at the same concentration, providing strong evidence for on-target action.
Caption: Use of an active probe (FMO-1) and a negative control (FMO-NC).
Conclusion
The journey to validate a novel chemical probe is a rigorous but essential process in modern biology and drug discovery. While this compound is currently uncharacterized, its chemical scaffold holds significant promise. By systematically applying the cascade of protocols outlined in these notes—from fundamental QC to target identification, biochemical validation, and rigorous cellular testing with appropriate controls—researchers can build a robust data package. If successful, this effort could not only elucidate a new biological mechanism but also provide the scientific community with a valuable, well-validated tool, FMO-1, for exploring it.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
techniques for measuring the potency of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
An in-depth guide to the robust and multi-faceted measurement of potency for the novel compound 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole.
Introduction: Contextualizing Potency for 1,2,4-Oxadiazole Scaffolds
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for ester and amide groups.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Many of these effects are mediated through interactions with key drug target classes, particularly G-protein coupled receptors (GPCRs).[6][7]
Given this context, this compound represents a compound of significant interest for drug discovery programs. Determining its potency—the measure of drug activity expressed in terms of the amount required to produce an effect of given intensity—is a critical step in characterizing its therapeutic potential. A simple IC50 or EC50 value, however, is insufficient. A robust potency assessment is a multi-step, integrated process that begins with ensuring the analytical purity of the compound and progresses through direct target engagement and cell-based functional assays.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately measure the potency of this compound. It presents a logical workflow, from initial compound quality control to advanced functional characterization, assuming a hypothetical interaction with a GPCR, a common target for this compound class.[8][9]
Section 1: Prerequisite Compound Characterization & Quality Control
Before any biological evaluation, the identity, purity, and concentration of the test compound must be rigorously established. Failure to do so is a primary source of non-reproducible data. This section outlines the essential analytical techniques.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules. It separates the compound of interest from impurities based on hydrophobicity.
Protocol 1: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in 100% acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Dilute to a working concentration of 20 µg/mL with the mobile phase.
-
Instrumentation & Column: Utilize an HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Chromatographic Conditions: Set up a gradient elution method to ensure separation of potential impurities with different polarities.[11]
-
Detection: Monitor the elution profile at a wavelength determined by a preliminary UV-Vis scan (e.g., a lambda max of ~235 nm is common for similar structures).[10]
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks. A purity of ≥95% is typically required for biological assays.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5µm | Standard for small molecule separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to protonate silanols and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Organic solvent for eluting the compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient | 5% to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and improves peak symmetry.[11] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | PDA/UV at ~235 nm | Wavelength should be set at the compound's absorbance maximum for best sensitivity.[10] |
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this class of molecule.[12] For this compound (C9H7FN2O), the expected monoisotopic mass is approximately 178.05 g/mol . Energy-resolved mass spectrometry can also be used to differentiate positional isomers if necessary.[13]
Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
-
¹H NMR: Confirms the number and connectivity of hydrogen atoms.
-
¹³C NMR: Confirms the carbon skeleton.
-
¹⁹F NMR: This is particularly important for fluorinated compounds. It provides a highly sensitive signal confirming the presence and electronic environment of the fluorine atom.[12][14] The chemical shift of the fluorine on the phenyl ring is a key diagnostic peak.[15]
Section 2: Potency in Biochemical Assays - Measuring Direct Target Engagement
Biochemical assays measure the direct interaction of a compound with its purified molecular target (e.g., a receptor or enzyme) in isolation.[16] The primary output is the binding affinity (Kd) or the inhibitory constant (Ki), which are fundamental measures of potency.[17][18]
Workflow for Potency Determination
Caption: Integrated workflow for comprehensive potency assessment.
Radioligand Competition Binding Assay
This technique measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor. It is a robust method for determining the inhibition constant (Ki).[17][19]
Protocol 2: GPCR Competition Binding Assay
-
Reagent Preparation:
-
Membrane Preparation: Use cell membranes prepared from a cell line stably overexpressing the target GPCR.
-
Radioligand: Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target.
-
Test Compound: Perform a serial dilution of this compound in assay buffer, typically from 10 mM down to 0.1 nM.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and receptor membranes.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, receptor membranes, and a high concentration of a known, unlabeled competitor to saturate all specific binding sites.
-
Competition: Add serially diluted test compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.
-
Detection: Wash the filters with ice-cold wash buffer, dry them, and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of the compound that displaces 50% of the specific radioligand binding).[20][21]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][22]
-
Caption: Principle of a competitive binding assay.
Section 3: Potency in Cell-Based Assays - Measuring Functional Response
Cell-based assays measure the functional consequence of a compound interacting with its target in a living cell.[23][24] This provides a more physiologically relevant measure of potency (EC50 for agonists/potentiators, IC50 for antagonists/inhibitors) and also gives information on efficacy (the maximal effect of the compound).
GPCR Second Messenger Assays (cAMP)
Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP).[9] Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. Assays measuring cAMP are a direct readout of receptor activation.[6][23]
Protocol 3: Cell-Based cAMP Accumulation Assay
-
Cell Culture: Culture cells expressing the target GPCR (e.g., HEK293 cells) in appropriate media. Seed the cells into 384-well assay plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay Procedure (Agonist Mode):
-
Aspirate the culture medium from the cells.
-
Add the serially diluted test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with the serially diluted test compound.
-
Add a fixed concentration of a known agonist (typically its EC80 concentration) to stimulate the receptor.
-
Incubate for a specified time to allow for competition and modulation of cAMP production.
-
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or luciferase biosensors.[23]
-
Data Analysis:
-
Normalize the data to a positive control (maximal agonist stimulation) and negative control (basal level).
-
Plot the normalized response versus the log concentration of the test compound.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).[21][25]
-
Caption: Simplified Gs-coupled GPCR signaling pathway.
Section 4: Advanced Potency Assessment for Allosteric Modulators
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. They do not activate the receptor on their own but instead modulate the response of an orthosteric ligand.[26] This is a common mechanism for small molecules and requires specific assays to characterize.
-
Positive Allosteric Modulators (PAMs): Enhance the potency and/or efficacy of the orthosteric agonist.
-
Negative Allosteric Modulators (NAMs): Decrease the potency and/or efficacy of the orthosteric agonist.
Protocol 4: Detecting and Quantifying Allosterism
This protocol uses the cell-based functional assay described in Section 3.1 but involves a matrix of concentrations.
-
Experimental Design: Instead of a single curve, generate a full concentration-response curve for a known orthosteric agonist in the absence and presence of several fixed concentrations of this compound.[27]
-
Data Analysis:
-
Fit each agonist curve separately to determine its EC50 and Emax value at each concentration of the potential modulator.
-
Potency Shift: A leftward shift in the agonist EC50 indicates a PAM, while a rightward shift indicates a NAM. The magnitude of this shift is a measure of affinity cooperativity (α) .[26][28]
-
Efficacy Change: An increase or decrease in the agonist's Emax indicates that the compound is acting as a PAM or NAM for efficacy cooperativity (β) .[26][28]
-
-
Interpretation: Plotting the fold-shift in agonist EC50 against the concentration of the modulator can provide an estimate of the modulator's own potency.[27] True allosteric modulators should exhibit a saturable effect on the agonist's potency and/or efficacy.
| Parameter | Description | Implication of Modulation |
| Agonist EC50 | Potency of the primary agonist. | PAM: Decreases (left-shift). NAM: Increases (right-shift). |
| Agonist Emax | Maximum effect of the primary agonist. | PAM: Can increase. NAM: Can decrease. |
| Cooperativity (α) | Factor by which modulator alters agonist affinity. | >1: Positive cooperativity. <1: Negative cooperativity. |
| Cooperativity (β) | Factor by which modulator alters agonist efficacy. | >1: Positive cooperativity. <1: Negative cooperativity. |
Conclusion
Measuring the potency of a novel compound like this compound is a systematic, evidence-based process. It requires an integrated approach that validates the quality of the compound before proceeding to quantitative biological assays. By combining direct binding studies (to determine Ki) with cell-based functional assays (to determine EC50/IC50 and efficacy), researchers can build a comprehensive profile of a compound's activity. Furthermore, incorporating assays designed to probe for allosterism provides deeper mechanistic insight crucial for modern drug discovery. This rigorous, multi-faceted approach ensures that the determined potency values are accurate, reproducible, and truly reflective of the compound's biological potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 6. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. agilent.com [agilent.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. resources.biomol.com [resources.biomol.com]
- 19. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 20. clyte.tech [clyte.tech]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
- 22. m.youtube.com [m.youtube.com]
- 23. biocompare.com [biocompare.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Preclinical Evaluation of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in Animal Models
Abstract: This document provides a comprehensive experimental framework for the initial in vivo evaluation of the novel compound, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. Given the broad spectrum of biological activities associated with the 1,2,4-oxadiazole scaffold, including central nervous system (CNS) and anti-inflammatory effects, this protocol is designed as a multi-phase screening platform to identify the most promising therapeutic potential of this specific molecule.[1][2][3][4][5] The proposed studies progress from essential safety and pharmacokinetic profiling to broad phenotypic screening in established rodent models of anxiety and inflammation, culminating in recommendations for more focused efficacy studies.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][5] This has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.[3][6] For instance, structurally related compounds have demonstrated potential as anxiolytics, anti-inflammatory agents, and even nematicides.[7][8][9] A notable example is ADX47273, a compound containing a 3-(4-fluoro-phenyl)-[7][10][11]oxadiazol-5-yl group, which has shown preclinical antipsychotic-like and procognitive effects.[12]
Given the absence of specific biological data for this compound, a logical and efficient path forward involves a broad-based in vivo screening approach. This protocol is structured to first establish the compound's safety and bioavailability, and then to explore its potential efficacy in two of the most prominent therapeutic areas for this chemical class: CNS disorders (specifically anxiety) and inflammation. The outcomes of this phased approach will provide the necessary data to make informed decisions about pursuing more in-depth investigations into a specific disease model.
Phase 1: Foundational Safety and Pharmacokinetic Profiling
The initial phase is critical for establishing a safe dosing window and understanding the compound's behavior in a biological system. These data are prerequisites for designing meaningful and ethical efficacy studies.
Acute Oral Toxicity Assessment (OECD 420 Fixed Dose Procedure)
Causality behind Experimental Choice: Before assessing efficacy, it is paramount to determine the compound's intrinsic toxicity. The OECD 420 guideline is a standardized, ethical, and widely accepted method for assessing acute oral toxicity that uses a minimal number of animals.[13][14][15] It allows for the classification of the substance and the identification of a non-lethal starting dose for subsequent studies.
Protocol:
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old) are the preferred species.[13][15] A small number of animals (typically 5 per dose group) are used.
-
Housing: Animals should be housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimatized for at least 5 days prior to dosing.[15]
-
Compound Formulation: The test compound should be dissolved or suspended in a suitable vehicle. An aqueous solution is preferred, followed by an oil-based vehicle like corn oil.[16] The vehicle's potential toxicity should be known.
-
Dosing Procedure:
-
Animals are fasted overnight (food, but not water, withheld).[17]
-
The compound is administered via oral gavage in a single dose. The volume should not exceed 1 ml/100 g body weight for oil-based vehicles or 2 ml/100 g for aqueous solutions.[16][17]
-
A sighting study is performed with a single animal at a starting dose of 300 mg/kg.
-
Based on the outcome, subsequent animals are dosed at fixed levels of 5, 50, 300, or 2000 mg/kg.[13] The procedure continues until the dose causing evident toxicity or mortality is identified, or no effects are seen at the highest dose.[13]
-
-
Observations:
-
Animals are observed for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.[13]
-
Body weight is recorded weekly.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Preliminary Pharmacokinetic (PK) Study
Causality behind Experimental Choice: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is crucial for selecting an appropriate dosing regimen (dose and frequency) for the efficacy studies to ensure that the compound reaches the target tissue at a sufficient concentration and for an adequate duration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Compound Formulation and Administration: The compound is formulated in a suitable vehicle and administered via a single oral (PO) gavage and a single intravenous (IV) injection to separate groups of animals. The IV administration allows for the determination of bioavailability.
-
Dosing: A single, non-toxic dose determined from the acute toxicity study is used.
-
Sample Collection: Blood samples (approx. 0.25 mL) are collected from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: The plasma concentration-time data are used to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (calculated from PO and IV data) |
Phase 2: Broad Phenotypic Screening
Based on the activities of related 1,2,4-oxadiazole compounds, this phase will screen for potential anxiolytic and anti-inflammatory effects.
Screening for Anxiolytic-Like Activity: The Elevated Plus Maze (EPM) Test
Causality behind Experimental Choice: The EPM is a widely used and validated behavioral assay for screening anxiolytic-like effects of novel compounds in rodents.[7][10] The test is based on the conflict between the innate aversion of rodents to open, elevated spaces and their natural exploratory drive.[10] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[18][19]
Protocol:
-
Animal Model: Male C57BL/6J mice are often used due to their consistent anxiety-like behavior.[18]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[10]
-
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle, positive control e.g., diazepam, and 3-4 dose levels of the test compound).
-
The test compound or vehicle is administered (e.g., intraperitoneally or orally) 30-60 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for 5 minutes using a video camera.
-
-
Data Analysis: Key parameters to be measured include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Screening for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Causality behind Experimental Choice: The carrageenan-induced paw edema model is a classic, well-established, and highly reproducible in vivo model for evaluating the anti-inflammatory activity of new compounds, particularly against acute inflammation.[8][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.[8]
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle, positive control e.g., indomethacin, and 3-4 dose levels of the test compound).
-
The test compound or vehicle is administered orally 1 hour before the carrageenan injection.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
A 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated for each animal at each time point.
-
The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
-
Visualization of Experimental Workflow
Caption: Overall workflow for the preclinical evaluation of this compound.
Phase 3: Path Forward - Focused Efficacy and Mechanistic Studies
A positive outcome in the screening phase (i.e., a statistically significant, dose-dependent effect in either the EPM or the paw edema model) would warrant progression to more complex and specific disease models.
If Anxiolytic-Like Activity is Observed:
-
Follow-up Behavioral Models: Corroborate findings using other anxiety models such as the Light-Dark Box test or the Vogel Conflict Test.[10][11][18]
-
Chronic Models: Evaluate the compound in models of chronic stress to assess its potential for treating generalized anxiety disorder.
-
Mechanism of Action: Investigate potential interactions with key CNS targets, such as GABA-A receptors, serotonin receptors, or metabotropic glutamate receptors, given the activity of related compounds.[12]
If Anti-inflammatory Activity is Observed:
-
Chronic Inflammation Models: Test the compound in models like adjuvant-induced arthritis in rats to assess efficacy in chronic inflammatory conditions.
-
Mechanism of Action: Investigate the mechanism of anti-inflammatory action, such as inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), or effects on inflammatory signaling pathways (e.g., NF-κB).
Caption: Decision tree for advancing the compound based on Phase 2 screening results.
Conclusion
This application note outlines a systematic, phased approach for the initial preclinical evaluation of this compound. By starting with fundamental safety and PK studies, followed by broad, validated screening models for anxiolytic and anti-inflammatory activity, researchers can efficiently and ethically gather the critical data needed to determine the most promising therapeutic direction for this novel compound. This structured workflow ensures that resources are directed toward the most scientifically sound and promising avenues for further drug development.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. ijper.org [ijper.org]
- 7. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. scribd.com [scribd.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. jetir.org [jetir.org]
- 19. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes & Protocols: 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole as a Tool Compound for Cancer Pathway and Enzyme Inhibition Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of the 1,2,4-Oxadiazole Scaffold in Chemical Biology
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This scaffold is not only metabolically stable but also provides a rigid core for the precise spatial arrangement of substituents, making it an attractive framework for the design of novel bioactive molecules.[2] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[1][2][3]
This guide focuses on 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole , a representative member of the 3-aryl-5-alkyl-1,2,4-oxadiazole class. While this specific molecule is not yet extensively characterized in the public domain as a probe for a single, defined pathway, its structural motifs are present in numerous compounds with significant biological effects. This document, therefore, serves as a forward-looking application note, providing the scientific rationale and detailed protocols for utilizing this compound as a tool for discovery in cancer biology and enzyme inhibition studies. We will draw upon the established activities of structurally related analogs to build a robust framework for its application.
Part 1: Rationale for Application in Cancer & Enzyme Inhibition Research
Anticancer Potential: A Scaffold for Antiproliferative Discovery
Numerous studies have highlighted the anticancer potential of the 3,5-disubstituted-1,2,4-oxadiazole core. Derivatives have shown potent in vitro cytotoxicity against a range of human cancer cell lines, including those of the breast, lung, and prostate.[3][4] The mechanism of action for these compounds is often multifaceted, but a recurring theme is the induction of apoptosis and cell cycle arrest.
The structure of this compound, featuring a fluorophenyl group at the 3-position and a methyl group at the 5-position, presents a valuable starting point for screening campaigns. The fluorine substitution can enhance metabolic stability and binding affinity through favorable electrostatic interactions. Based on the activities of its analogs, it is hypothesized that this compound may exert antiproliferative effects. The primary application is, therefore, as a tool compound in high-throughput screening to identify novel molecular targets or pathways involved in cancer cell proliferation.
Enzyme Inhibition: Targeting Sirtuins and Other Key Enzymes
A compelling application for this class of compounds is in the field of enzyme inhibition. Notably, a library of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives was recently investigated as selective inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent lysine deacetylase.[1] SIRT2 is a significant target in neurodegenerative diseases and cancer, making selective inhibitors valuable research tools. The general structure of this compound aligns with the pharmacophore of these identified SIRT2 inhibitors.
Therefore, a key application of this compound is as a potential modulator of sirtuin activity or other enzymes where a rigid heterocyclic core can occupy a specific binding pocket. Its relatively small size and straightforward chemistry make it an ideal candidate for initial screening against panels of enzymes to identify novel inhibitor-target interactions.
Part 2: Experimental Protocols
Protocol for In Vitro Cytotoxicity Screening
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the antiproliferative effects of this compound against a panel of human cancer cell lines.
Causality Behind Experimental Choices:
-
Cell Line Panel: A diverse panel (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) is chosen to identify potential tissue-specific activity.[4]
-
MTT Assay: This colorimetric assay is a robust and widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Dose-Response Curve: Testing a range of concentrations is crucial for determining the IC50 (half-maximal inhibitory concentration), a key parameter for quantifying potency.
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin) is included to validate the assay's performance.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Generate a series of dilutions in the growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Treatment:
-
Remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Self-Validation: The inclusion of a positive control with a known IC50 and the reproducibility of the vehicle control's absorbance values will validate the assay's integrity.
Experimental Workflow Diagram:
Caption: Workflow for in vitro cytotoxicity screening.
Protocol for a Generic Sirtuin Inhibition Assay
This protocol describes a fluorescence-based assay to screen this compound for inhibitory activity against a member of the sirtuin family of deacetylases (e.g., SIRT2).
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: A commercially available acetylated peptide substrate that becomes fluorescent upon deacetylation by a sirtuin provides a sensitive and continuous readout of enzyme activity.
-
NAD+: Sirtuins are NAD+-dependent deacetylases, making NAD+ a critical cofactor that must be included in the reaction.
-
Trichostatin A: This is a broad-spectrum histone deacetylase (HDAC) inhibitor that does not inhibit sirtuins. It's used to ensure the observed activity is sirtuin-specific.
-
Known Sirtuin Inhibitor: A reference compound (e.g., AGK2 for SIRT2) is used as a positive control for inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human SIRT2 enzyme, fluorogenic peptide substrate, and NAD+ according to the manufacturer's instructions.
-
Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions.
-
-
Assay Procedure (in a 96-well black plate):
-
To each well, add:
-
50 µL of assay buffer.
-
10 µL of the test compound at various concentrations.
-
10 µL of NAD+ solution.
-
10 µL of recombinant SIRT2 enzyme.
-
-
Include controls: no enzyme, vehicle (DMSO), and a positive control inhibitor.
-
Incubate at 37°C for 15 minutes to allow compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the fluorogenic peptide substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Self-Validation: The assay is validated by observing minimal signal in the "no enzyme" control, a robust signal in the vehicle control, and significant signal reduction with the positive control inhibitor.
Experimental Workflow Diagram:
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only solve immediate issues but also to proactively optimize your synthetic strategy.
Troubleshooting Guide
This section is dedicated to resolving specific experimental hurdles. Each entry details a common problem, its probable causes, and a systematic approach to its resolution.
Question 1: My reaction yield is very low, or I'm not seeing any product formation at all. What are the likely causes?
Low or no yield is one of the most common yet frustrating issues. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, typically proceeding through an O-acyl amidoxime intermediate, has several critical points that can lead to failure.[1][2]
Probable Causes & Systematic Solutions:
-
Poor Quality of Starting Materials:
-
Insight: The purity of your starting materials, 4-fluorobenzamidoxime and acetic anhydride, is paramount. 4-Fluorobenzamidoxime can degrade upon improper storage, and acetic anhydride is highly susceptible to hydrolysis.
-
Actionable Advice:
-
Verify the purity of 4-fluorobenzamidoxime via melting point (typically 92-95 °C) or NMR spectroscopy.[3][4]
-
Use a fresh, unopened bottle of acetic anhydride or distill it prior to use if hydrolysis is suspected.
-
Ensure any base or solvent used is anhydrous, as water can promote the hydrolysis of the anhydride and the crucial O-acyl amidoxime intermediate.[5]
-
-
-
Inefficient Acylation of the Amidoxime:
-
Insight: The initial step is the nucleophilic attack of the amidoxime's hydroxyl group on the acetic anhydride to form the O-acetylated intermediate.[6] This reaction can be sluggish if not properly catalyzed or if the nucleophilicity of the amidoxime is compromised.
-
Actionable Advice:
-
The reaction is often performed in a suitable solvent like pyridine, which can also act as a base to facilitate the reaction, or in aprotic solvents like THF or DCM.[7]
-
If using a non-basic solvent, consider adding a mild, non-nucleophilic base to activate the amidoxime.
-
-
-
Failure of the Cyclodehydration Step:
-
Insight: The cyclization of the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring is the rate-limiting and most challenging step.[2][5] This intramolecular reaction requires overcoming a significant energy barrier and is often promoted by heat or a potent cyclizing agent.
-
Actionable Advice:
-
Thermal Cyclization: Ensure adequate heating. Refluxing in a high-boiling aprotic solvent such as toluene or xylene is often necessary to drive the dehydration and ring closure.[5]
-
Base-Mediated Cyclization: For reactions performed at lower temperatures, a strong, non-nucleophilic base is often required. Tetrabutylammonium fluoride (TBAF) in dry THF is a highly effective and common choice for promoting cyclization at room temperature.[8] Superbase systems like NaOH/DMSO have also been shown to be effective.[8][9]
-
Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times and improve yields by efficiently promoting the cyclodehydration step.[10]
-
-
Question 2: My mass spectrometry and NMR data show a major byproduct. How can I identify and prevent it?
The appearance of significant byproducts often points to specific, predictable side reactions. Identifying the mass and key NMR signals of the impurity is the first step in diagnosing the problem.
Common Byproducts and Prevention Strategies:
| Observed Byproduct | Probable Cause & Explanation | Prevention Strategy |
| Uncyclized O-acyl Amidoxime Intermediate | The energy barrier for the cyclodehydration step was not overcome. This is the most common "byproduct" and indicates incomplete conversion. | Increase reaction temperature, prolong reaction time, or switch to a more potent cyclization agent like TBAF or a superbase system.[2][5] |
| Starting Amidoxime | Cleavage of the O-acyl amidoxime intermediate. This hydrolysis is often catalyzed by water or prolonged heating in protic solvents.[5] | Ensure strictly anhydrous reaction conditions. Minimize reaction time and temperature once the acylation is complete. |
| 4-Fluorobenzonitrile | Dehydration of the 4-fluorobenzamidoxime starting material. Acetic anhydride is a powerful dehydrating agent, and this can compete with the desired acylation, especially at high temperatures.[11] | Perform the initial acylation step at a lower temperature (e.g., 0 °C to room temperature) before heating to induce cyclization. |
| Isomeric Heterocycles (e.g., 1,3,4-oxadiazole) | Rearrangement reactions can occur under certain conditions. For instance, the Boulton-Katritzky Rearrangement can be triggered by heat or acid, leading to different heterocyclic systems.[1][5] | Maintain neutral or basic conditions during workup and purification. Avoid strong acids. Ensure the reaction temperature is not excessively high for prolonged periods. |
Question 3: The purification of my final product by column chromatography is difficult, with streaking and poor separation. What can I do?
Purification challenges with heterocyclic compounds like 1,2,4-oxadiazoles are common, often due to their polarity and potential interactions with the stationary phase.
Probable Causes & Optimization Strategies:
-
Residual Basic or Acidic Impurities:
-
Insight: Starting materials (amidoxime is basic) or reagents from the workup can bind to the silica gel, causing your product to streak.
-
Actionable Advice:
-
Perform a thorough aqueous workup before chromatography. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amidoxime, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic byproducts like acetic acid. Finish with a brine wash to remove excess water.
-
Ensure the crude product is completely dry before loading it onto the column.
-
-
-
Inappropriate Solvent System:
-
Insight: An incorrect mobile phase polarity will lead to either no elution or co-elution with impurities.
-
Actionable Advice:
-
Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for many oxadiazoles is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[12]
-
If streaking persists on TLC, try adding a small amount (~0.5-1%) of triethylamine to the eluent to mask active sites on the silica gel and improve the peak shape of basic compounds. Conversely, adding a small amount of acetic acid can help with acidic compounds.
-
-
-
Product Instability on Silica:
-
Insight: Some heterocyclic compounds can degrade on acidic silica gel.
-
Actionable Advice:
-
If you suspect degradation, use deactivated or neutral silica gel for your chromatography.
-
Alternatively, consider other purification methods such as recrystallization or preparative HPLC if chromatography on silica proves ineffective.
-
-
Experimental Workflow & Diagrams
To provide a clearer picture, the general synthetic and troubleshooting workflows are outlined below.
Diagram: Synthetic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 4-FLUOROBENZAMIDOXIME | 22179-78-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
how to improve the solubility of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole for in vitro assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with poorly soluble compounds, specifically focusing on 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole for in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental results.
Understanding the Challenge: The Physicochemical Profile of this compound
The presence of a fluorophenyl group and the oxadiazole ring system suggests a hydrophobic nature. A structurally similar compound, 5-(4-Fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, has a calculated XLogP3 of 3.9, indicating poor aqueous solubility[1]. Compounds with a LogP in this range are often classified as "brick-dust" molecules, meaning their low solubility is a significant hurdle in formulation and in vitro testing[2].
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with poorly soluble compounds like this compound.
Q1: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I prevent it?
A1: This phenomenon, often called "crashing out," is a common issue when diluting a concentrated DMSO stock solution into an aqueous environment like cell culture media. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous phase and precipitate.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells[3][4][5]. Aim for a final DMSO concentration of ≤0.5%, and for sensitive cell lines or long-term assays, ≤0.1% is recommended[3][4][6].
-
Optimize the Dilution Method:
-
Pre-warm the media: Always add your compound stock to media that has been pre-warmed to 37°C. Solubility is often temperature-dependent.
-
Gradual addition: Add the DMSO stock drop-wise to the vortexing or swirling media. This avoids localized high concentrations of the compound.
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed media.
-
-
Lower the Final Compound Concentration: Your desired concentration may be above the compound's kinetic solubility in the assay medium. Consider testing a lower concentration range.
Q2: What is the maximum concentration of this compound I can expect to achieve in my aqueous assay buffer?
A2: The maximum soluble concentration will depend on the specific composition of your buffer (pH, salts, proteins) and the solubilization method used. It is highly recommended to experimentally determine the kinetic and thermodynamic solubility of your compound in your specific assay buffer.
-
Kinetic solubility reflects the concentration at which a compound starts to precipitate when rapidly diluted from a DMSO stock. This is often more relevant for initial screening assays.
-
Thermodynamic solubility is the true equilibrium solubility of the compound and is important for understanding its intrinsic properties.
You can find detailed protocols for these assays in the "Experimental Protocols" section below.
Q3: Are there alternatives to DMSO for solubilizing my compound?
A3: Yes, several alternatives can be explored, each with its own advantages and disadvantages.
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can be used[7][8]. However, their compatibility with your specific assay and cell type must be validated.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility[9][10][11][12]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles[9][13].
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds[8][14][15]. Non-ionic surfactants like Tween® 80 and Pluronic® F-127 are often preferred for biological assays due to their lower cytotoxicity compared to ionic surfactants[10][16].
Q4: How do I choose the best solubilization strategy for my specific in vitro assay?
A4: The optimal strategy depends on several factors:
-
The nature of your assay: Cell-based assays are more sensitive to the cytotoxicity of solubilizing agents than biochemical assays.
-
The required compound concentration: Some methods are more effective at achieving higher concentrations than others.
-
Potential for interference: The chosen excipient should not interfere with the assay readout or the biological target.
The following decision workflow can guide your selection:
Caption: A decision workflow for selecting a solubilization strategy.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems and how to address them.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or precipitated stock solution in DMSO | - Incomplete dissolution.- Compound has low solubility even in DMSO.- DMSO has absorbed water. | - Vortex and sonicate the solution. Gentle warming (to 37°C) may also help.- Prepare a lower concentration stock solution.- Use anhydrous DMSO and store it properly to prevent water absorption. |
| Precipitation immediately upon dilution in aqueous buffer | - "Solvent shock" due to rapid change in polarity.- Final concentration exceeds kinetic solubility. | - Pre-warm the aqueous buffer to 37°C.- Add the DMSO stock slowly while vortexing.- Perform serial dilutions instead of a single large dilution.- Reduce the final compound concentration. |
| Precipitation observed after incubation | - Compound has low thermodynamic solubility.- Temperature fluctuations.- pH shift in the medium due to cellular metabolism.- Interaction with media components (e.g., serum proteins). | - Determine the thermodynamic solubility and work below this concentration.- Minimize the time plates are out of the incubator.- Use a medium with a stronger buffering capacity (e.g., with HEPES).- Test for precipitation in serum-free medium to identify interactions. |
| Inconsistent or non-reproducible assay results | - Incomplete solubilization of the compound.- Precipitation of the compound during the assay.- Degradation of the compound in the assay medium. | - Visually inspect all solutions for clarity before use.- Determine the kinetic solubility and ensure the working concentration is well below this limit.- Assess the stability of the compound in the assay medium over the time course of the experiment. |
| High background or off-target effects in the assay | - Cytotoxicity of the solubilizing agent (e.g., DMSO, surfactant).- Interference of the solubilizing agent with the assay components. | - Perform a vehicle control experiment to assess the effect of the solubilizing agent alone.- Reduce the concentration of the solubilizing agent to the lowest effective level.- Consider a different solubilization strategy. |
Experimental Protocols
Here we provide step-by-step protocols for key experiments to characterize and improve the solubility of your compound.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 192.17 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.92 mg of the compound.
-
Weigh Compound: Carefully weigh the powder into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Inspect: Visually confirm that the solution is clear and free of particulates.
-
Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This assay determines the concentration at which the compound begins to precipitate when diluted from a DMSO stock into your specific assay buffer.
Caption: Workflow for a kinetic solubility assay.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method for preparing a solution of the compound using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your desired aqueous assay buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Add Compound: Add an excess amount of the compound powder to the HP-β-CD solution.
-
Equilibrate: Stir the suspension at room temperature for 24-48 hours to allow for complexation and equilibration.
-
Separate Undissolved Compound: Remove the undissolved compound by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Determine Concentration: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum solubility of the compound in that specific HP-β-CD solution.
-
Prepare Working Solutions: Dilute the filtered stock solution to your desired final concentrations using the same HP-β-CD solution as the diluent.
Note: Always include a vehicle control with the same concentration of HP-β-CD in your experiments to account for any effects of the cyclodextrin itself.
References
- 1. evotec.com [evotec.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 6. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 13. benchchem.com [benchchem.com]
- 14. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. archives.ijper.org [archives.ijper.org]
common side products in the synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you in your experimental work.
I. Synthesis Overview: The Amidoxime Route
The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including our target compound, is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative.[1][2] For this compound, this involves the reaction of 4-fluorophenylamidoxime with an acetylating agent, such as acetic anhydride or acetyl chloride.
The reaction proceeds in two key stages:
-
O-acylation: The nucleophilic amidoxime attacks the electrophilic carbonyl carbon of the acetylating agent to form a crucial O-acylamidoxime intermediate.
-
Cyclodehydration: This intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step is often the most challenging and typically requires thermal or base-mediated promotion.[3]
Below is a diagram illustrating the general synthetic pathway.
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my crude reaction mixture?
A1: The most common impurities are typically unreacted starting materials and the intermediate of the reaction.[4] Specifically, you should look for:
-
4-Fluorophenylamidoxime: The starting amidoxime.
-
Acetic Acid: Formed from the hydrolysis of the acylating agent or as a byproduct.
-
O-acylamidoxime Intermediate: This is the product of the first step. Its accumulation is a very common issue and indicates that the second step, cyclodehydration, is incomplete.[3][4]
-
Reagents and Catalysts: Residual bases like pyridine or triethylamine, or coupling agents if you are starting from acetic acid (e.g., EDC, HOBt), may also be present.[4]
Q2: I see a major peak in my LC-MS analysis that doesn't correspond to my starting material or product. What is it likely to be?
A2: This is almost certainly the O-acylamidoxime intermediate . This species is formed prior to the final cyclization and can be quite stable under certain conditions.[5] Its presence indicates that the cyclodehydration step is the bottleneck in your synthesis. You will need to apply more stringent conditions, such as higher temperatures or a stronger base, to drive the reaction to completion.[3][6]
Q3: Is it possible to form the 1,3,4-oxadiazole isomer by mistake?
A3: While the formation of 1,3,4-oxadiazoles is a common synthetic objective, it is highly unlikely to form as a side product in this specific reaction pathway, which is designed for 1,2,4-oxadiazoles.[7][8] The assembly of the 1,2,4-oxadiazole ring from an amidoxime and an acylating agent is regiochemically well-defined.[1] Isomeric impurities are more likely to arise from other, less common side reactions like the Boulton-Katritzky rearrangement, although this is less probable for this specific substitution pattern.[1][3]
III. Troubleshooting Guide: Common Side Products & Solutions
This section provides a detailed, cause-and-effect approach to troubleshooting the most common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield, High Concentration of Starting Materials
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted 4-fluorophenylamidoxime and/or acetic acid.
-
Probable Cause: The initial O-acylation step is inefficient. This can be due to several factors:
-
Poor Quality of Acylating Agent: Acetic anhydride and especially acetyl chloride can hydrolyze if not stored properly under anhydrous conditions.
-
Insufficient Activation: If using acetic acid with a coupling agent (like EDC or DCC), the agent may be old or the activation time insufficient.[1]
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.
-
-
Solutions & Scientific Rationale:
| Recommended Solution | Causality and Scientific Rationale |
| Verify Reagent Quality | Use freshly opened or properly stored anhydrous acetic anhydride/acetyl chloride. The electrophilicity of the carbonyl carbon is critical for the reaction with the weakly nucleophilic amidoxime. |
| Optimize Acylation Conditions | Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture contamination. For sluggish reactions, a mild base like pyridine can be used as a catalyst and acid scavenger. |
| Change Acylating Agent | If using acetic acid with coupling agents, pre-activate the acid for 15-30 minutes before adding the amidoxime to ensure the formation of the highly reactive intermediate.[6] |
| Consider Microwave Irradiation | Microwave synthesis has been shown to dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[9][10] |
Issue 2: Major Side Product Identified as the O-acylamidoxime Intermediate
-
Symptom: A significant peak is observed in the LC-MS or NMR corresponding to the O-acylamidoxime intermediate. The desired product is a minor component.
-
Probable Cause: The cyclodehydration step is incomplete. This is the most common bottleneck in 1,2,4-oxadiazole synthesis.[3]
-
Insufficiently Forcing Conditions: The thermal energy supplied is not enough to overcome the activation barrier for the intramolecular cyclization and dehydration.
-
Cleavage of the Intermediate: Under prolonged heating, especially in the presence of trace water or base, the O-acylamidoxime can hydrolyze back to the starting amidoxime and acetic acid. This is a major competitive side reaction.[3][5]
-
-
Solutions & Scientific Rationale:
| Recommended Solution | Causality and Scientific Rationale |
| Increase Reaction Temperature | For thermal cyclization, refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF is often necessary to provide sufficient energy for dehydration.[3] |
| Use a Base Catalyst | A strong, non-nucleophilic base can facilitate the cyclization at lower temperatures. Tetrabutylammonium fluoride (TBAF) in dry THF is a highly effective and common choice.[11] Superbase systems like NaOH/DMSO or KOH/DMSO can also drive the reaction at room temperature.[9] The base deprotonates the hydroxyl group, making it a better leaving group. |
| Ensure Anhydrous Conditions | Water is a product of the reaction and, by Le Chatelier's principle, its presence can inhibit the forward reaction. More importantly, water can act as a nucleophile and hydrolyze the intermediate.[3] Use dry solvents and an inert atmosphere. |
The following diagram illustrates the key troubleshooting decision points for this synthesis.
Caption: Troubleshooting workflow for common synthesis issues.
Issue 3: Formation of Isomeric or Other Heterocyclic Byproducts
-
Symptom: NMR and MS data suggest the presence of an oxadiazole isomer or another heterocyclic system that is not the target compound.
-
Probable Cause: While less common for this specific molecule, rearrangements can occur under certain conditions.
-
Tiemann and Krüger Side Products: The classical synthesis using amidoximes and acyl chlorides can sometimes yield more than one product.[4][9]
-
Boulton-Katritzky Rearrangement (BKR): Certain 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to other heterocycles.[1][3] This is more likely if there are specific activating groups on the side chains.
-
-
Solutions & Scientific Rationale:
| Recommended Solution | Causality and Scientific Rationale |
| Control Reaction Temperature | Avoid excessive heating, as many rearrangement reactions are thermally induced. Use the minimum temperature required for effective cyclization. |
| Avoid Acidic Conditions | The BKR can be facilitated by acid.[3] If an acidic workup is used, perform it at low temperatures and minimize contact time. Consider alternative purification methods that do not require strong acids. |
| Purification Strategy | If minor isomeric impurities are unavoidable, careful column chromatography is typically sufficient to isolate the desired product due to differences in polarity. |
By understanding the underlying mechanisms of both the desired reaction and potential side reactions, researchers can make informed decisions to optimize their synthesis, maximize yield, and ensure the purity of their final compound.
IV. References
-
Krasavin, M. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives. BenchChem Scientific. --INVALID-LINK--
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. --INVALID-LINK--
-
BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Scientific. --INVALID-LINK--
-
Eloy, F. (2025). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. ResearchGate. --INVALID-LINK--
-
Gomtsyan, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. --INVALID-LINK--
-
Piaz, V. D., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. --INVALID-LINK--
-
Baykov, S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health. --INVALID-LINK--
-
Royal Society of Chemistry. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. --INVALID-LINK--
-
BenchChem. (n.d.). 3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole. --INVALID-LINK--
-
Yu, W., et al. (2018). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N-O bond formation. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles. BenchChem Scientific. --INVALID-LINK--
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. --INVALID-LINK--
-
Adib, M., et al. (2006). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. --INVALID-LINK--
-
de C. F. da Silva, V., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. --INVALID-LINK--
-
Sharma, D., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ResearchGate. --INVALID-LINK--
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. --INVALID-LINK--
-
Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. --INVALID-LINK--
-
Kumar, A., et al. (2023). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine. --INVALID-LINK--
-
Kamal, A., et al. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. --INVALID-LINK--
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stability of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in DMSO Solution
Introduction: As a key heterocyclic scaffold in modern drug discovery, the 1,2,4-oxadiazole ring is prized for its role as a bioisostere of esters and amides, often conferring improved metabolic stability.[1][2][3] The compound 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a representative of this class, frequently utilized in high-throughput screening (HTS) campaigns and medicinal chemistry programs. Dimethyl sulfoxide (DMSO) is the solvent of choice for such applications due to its exceptional solvating power for a wide range of organic molecules.[4][5] However, the long-term stability of compounds in DMSO is not guaranteed and is a critical parameter for ensuring the validity and reproducibility of experimental data. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions for researchers working with this compound in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a 1,2,4-oxadiazole derivative in DMSO?
A: The primary concern is hydrolytic cleavage of the 1,2,4-oxadiazole ring.[6][7] This reaction can be catalyzed by trace amounts of acid or base and is exacerbated by the presence of water. Since DMSO is highly hygroscopic (readily absorbs moisture from the air), water contamination in stock solutions is a significant risk factor that can lead to compound degradation over time.[8][9] Other potential concerns include photodegradation upon exposure to light and precipitation if the compound's solubility limit is exceeded, especially during freeze-thaw cycles.[4][10]
Q2: Why is the 1,2,4-oxadiazole ring susceptible to hydrolysis?
A: The 1,2,4-oxadiazole ring, while generally more resistant to enzymatic hydrolysis than esters, can undergo chemical hydrolysis.[3] The reaction involves nucleophilic attack on one of the ring carbons. Under acidic conditions, the N-4 atom can be protonated, activating the C-5 carbon for nucleophilic attack by water. Under basic conditions, direct nucleophilic attack can occur. Both pathways lead to ring-opening, typically yielding an aryl nitrile and other degradation products.[6][7]
Q3: What are the ideal storage conditions for a DMSO stock solution of this compound?
A: To maximize stability, stock solutions should be stored under conditions that minimize exposure to water, light, and temperature fluctuations.
-
Solvent: Use high-purity, anhydrous DMSO (<0.1% water).
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.[11]
-
Container: Use amber glass or polypropylene vials with tightly sealed caps to prevent light exposure and moisture ingress.[8][9]
-
Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles of the main stock solution. Studies show that while many compounds are stable for a limited number of cycles, minimizing them is best practice.[8][11]
Q4: How long can I expect my DMSO stock solution of this compound to be stable?
A: While many compounds can remain stable in dry DMSO at -20°C for years, there is no universal timeframe.[12] Stability is compound-specific. For 1,2,4-oxadiazoles, stability is highly dependent on the purity of the DMSO and storage conditions. A study on a diverse set of compounds found that 85% were stable in DMSO containing 10% water over a 2-year period at 4°C, but compounds with hydrolytically labile moieties are at higher risk.[12][13] It is crucial to periodically re-analyze the purity of long-term stock solutions, especially if assay results become inconsistent.
Troubleshooting Guide
This section addresses specific issues researchers may encounter, providing causal explanations and actionable solutions.
Problem 1: Assay results are inconsistent or show decreased compound potency over time.
-
Underlying Cause: This is a classic sign of compound degradation. The most probable cause is the hydrolytic cleavage of the 1,2,4-oxadiazole ring, reducing the concentration of the active parent compound in your solution.[6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Problem 2: New, unexpected peaks appear in the LC-MS analysis of an aged stock solution.
-
Underlying Cause: The appearance of new peaks is direct evidence of chemical transformation.
-
Hydrolysis: As detailed, this is a primary degradation pathway for 1,2,4-oxadiazoles.[6][7] The resulting aryl nitrile will have a different retention time and mass.
-
Photodegradation: Although aromatic fluorine can sometimes enhance photostability, prolonged exposure to ambient or UV light can induce degradation.[14][15]
-
Reaction with Solvent: While less common, DMSO can degrade or contain reactive impurities that may interact with the compound, especially under thermal stress or in the presence of catalysts.[16]
-
-
Investigative Steps:
-
Characterize Peaks: Use High-Resolution Mass Spectrometry (HRMS) and MS/MS fragmentation to elucidate the structures of the new peaks. Compare the observed masses with potential degradation products (e.g., the hydrolyzed ring-opened product).
-
Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, UV light) as described in ICH guidelines.[17][18] This helps to proactively identify and characterize potential degradants, confirming if the peaks seen in the aged stock match those from a specific stress condition.
-
Problem 3: A precipitate is visible in the DMSO stock after thawing.
-
Underlying Cause: The compound's concentration may exceed its solubility limit in DMSO at lower temperatures, or repeated freeze-thaw cycles may have promoted precipitation.[4] Even if a compound dissolves initially at room temperature, it may not remain in solution upon freezing and thawing.
-
Solutions:
-
Re-solubilization: Before use, warm the vial to room temperature and vortex or sonicate until the precipitate is fully redissolved. Visually confirm the absence of particulates.
-
Solubility Assessment: Determine the compound's maximum solubility in DMSO at both room temperature and 4°C to establish a stable stock concentration.
-
Adjust Concentration: If precipitation is recurrent, prepare and store stock solutions at a lower, more stable concentration.
-
Summary of Stability Risks and Mitigation Strategies
| Risk Factor | Primary Cause | Recommended Mitigation Strategy |
| Hydrolytic Degradation | Presence of water in DMSO, catalyzed by acidic/basic impurities. | Use anhydrous DMSO; store under inert gas (Ar/N₂); prepare fresh solutions; store frozen.[6][8][9] |
| Photodegradation | Exposure to ambient or UV light. | Store solutions in amber vials; protect from direct light during handling. |
| Precipitation | Concentration exceeds solubility, especially after freeze-thaw cycles. | Confirm solubility; warm and vortex after thawing; store at a validated concentration.[4] |
| Freeze-Thaw Instability | Repeated temperature cycles promoting degradation or precipitation. | Aliquot stock into single-use volumes to minimize freeze-thaw events.[11] |
Experimental Protocols
Protocol 1: Real-Time Stability Assessment in DMSO at Room Temperature
This protocol assesses the short-term stability of the compound under typical benchtop conditions.
-
Preparation: Prepare a 10 mM solution of this compound in anhydrous DMSO.
-
Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot to an appropriate concentration (e.g., 10-50 µM) in a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) for HPLC analysis. Inject and record the chromatogram. The peak area of the parent compound at T=0 is the 100% reference.
-
Incubation: Store the remaining DMSO stock in a clear vial on the lab bench, exposed to ambient light and temperature.
-
Sampling: At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), remove an aliquot and prepare it for HPLC analysis in the same manner as the T=0 sample.
-
Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. A loss of >5% purity is generally considered significant.
Protocol 2: Freeze-Thaw Cycle Stability Assessment
This protocol evaluates the impact of repeated freezing and thawing on compound integrity.
-
Preparation: Prepare a 10 mM solution in anhydrous DMSO. Distribute 50 µL aliquots into separate polypropylene vials.
-
Initial Analysis (Cycle 0): Analyze one aliquot immediately using HPLC to establish the baseline purity and concentration.
-
Freeze-Thaw Cycling: Store the remaining aliquots at -20°C for at least 12 hours. Thaw them completely at room temperature for 1-2 hours. This constitutes one cycle.
-
Analysis: After 1, 3, 5, and 10 cycles, take one aliquot for HPLC analysis.
-
Evaluation: Compare the purity and concentration of the cycled aliquots to the Cycle 0 sample. Monitor for both degradation (new peaks) and precipitation (decreased concentration).[11]
Visualizing the Primary Degradation Pathway
The main chemical stability concern is hydrolysis, which leads to the opening of the 1,2,4-oxadiazole ring.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole (EVT-6715937) | 1112280-11-1 [evitachem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. This guide provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Purification Challenge
This compound is a disubstituted heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and resistance to hydrolysis.[1][2] However, its synthesis, typically involving the cyclization of an O-acylamidoxime intermediate, can lead to a unique profile of process-related impurities.[3] The presence of the fluorophenyl group can also influence the molecule's polarity and solubility, adding complexity to its separation from structurally similar byproducts.
This guide will walk you through a logical workflow to diagnose and resolve common purification issues, ensuring you can achieve your desired purity specifications efficiently.
Purification & Troubleshooting Workflow
The following diagram outlines a systematic approach to purifying this compound, from initial crude analysis to the final, high-purity product.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: A persistent impurity co-elutes with my product in a Hexane/Ethyl Acetate system on silica gel.
-
Question: My TLC shows an impurity with an Rf value very close to my product. How can I improve the separation?
-
Answer: This is a classic challenge indicating that the impurity has a polarity very similar to your target compound. This is often the case with the unreacted O-acylamidoxime intermediate or a byproduct from a side reaction.[3]
-
Causality: Standard Hexane/EtOAc systems are excellent for general-purpose separations but may lack the specific selectivity needed for closely related compounds. The stationary phase (silica) and the mobile phase interact with your compounds based on a limited set of interactions (primarily polar).
-
Solution 1: Change Mobile Phase Selectivity. Instead of just increasing or decreasing the polarity, change the nature of the solvents. Try a solvent system from a different selectivity group. For example:
-
Dichloromethane/Methanol: This system introduces different dipole and hydrogen-bonding characteristics that can alter the elution order. Start with a low percentage of methanol (0.5-1%) and gradually increase it.
-
Toluene/Acetone: Toluene can have π-π stacking interactions with the fluorophenyl ring, potentially altering its retention relative to impurities.
-
-
Solution 2: Change the Stationary Phase. If altering the mobile phase is insufficient, the stationary phase is the next logical variable to change.
-
Alumina (Neutral): If your compound is sensitive to the acidic nature of silica gel, alumina can be a good alternative and may offer different selectivity.
-
Reverse-Phase Silica (C18): For more polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can provide excellent separation based on hydrophobicity rather than polarity.[3]
-
-
Issue 2: My recovery after column chromatography is very low.
-
Question: I loaded my crude product onto the column, but the final isolated yield is much lower than expected. Where did my product go?
-
Answer: Low recovery can stem from several factors, from irreversible adsorption on the stationary phase to using an improper loading technique.
-
Causality: The 1,2,4-oxadiazole nitrogen atoms are weakly basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible binding.
-
Solution 1: Deactivate the Silica Gel. Adding a small amount of a competitive base to your eluent can drastically improve recovery. Add 0.1-1% triethylamine (TEA) to your mobile phase to occupy the acidic sites on the silica, allowing your compound to travel through the column more freely.[3]
-
Solution 2: Use Dry Loading. Dissolving your crude product in a strong solvent and directly applying it to the column (wet loading) can lead to a broad, poorly resolved initial band. Dry loading is superior for challenging separations.
-
Protocol: Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the compound is introduced to the column in a very narrow, concentrated band, leading to sharper peaks and better separation.[3]
-
-
Issue 3: The product decomposes or changes during purification.
-
Question: My initial crude NMR looks clean, but after sitting in the purification solvent or on the column, I see new peaks. Is the compound unstable?
-
Answer: While the 1,2,4-oxadiazole ring is known to be relatively robust and thermally stable[4][5][6], it is not completely inert.
-
Causality: Prolonged exposure to highly acidic or basic conditions can lead to hydrolysis or ring-opening reactions, although this typically requires harsh conditions like heating.[7][8] On a silica gel column, the acidic surface can sometimes catalyze the degradation of sensitive compounds over long residence times.
-
Solution 1: Expedite the Purification. Do not let the compound sit on the column for an extended period (e.g., overnight). Prepare your fractions and run the column in a single session.
-
Solution 2: Use a Neutral Stationary Phase. As mentioned, switching to neutral alumina can prevent acid-catalyzed decomposition.
-
Solution 3: Buffer the Mobile Phase. If you must use silica, adding a buffer like triethylamine can mitigate the acidity of the stationary phase.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for common purification challenges.
Caption: Decision tree for troubleshooting purification issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound?
-
A1: The impurity profile is highly dependent on the synthetic route. For syntheses starting from 4-fluorobenzamidoxime and an acetylating agent, the most common impurities include:
-
Unreacted Starting Materials: 4-fluorobenzamidoxime and the acylating agent (e.g., acetic anhydride, acetyl chloride) or its hydrolyzed form (acetic acid).[3]
-
O-acylamidoxime Intermediate: The key intermediate before the final thermal or base-catalyzed cyclodehydration to form the oxadiazole ring. This is often the most challenging impurity to remove due to its structural similarity to the product.[3]
-
Byproducts: At elevated temperatures, side reactions or decomposition can occur.[3]
-
-
-
Q2: Is this compound stable to standard workup conditions?
-
A2: Generally, yes. The 1,2,4-oxadiazole ring is stable to aqueous workups and extractions with mild acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃). It is considered a robust heterocycle with good chemical stability.[4] However, avoid prolonged exposure to concentrated acids or bases, especially at elevated temperatures.
-
-
Q3: What is a good starting point for a recrystallization solvent system?
-
A3: Recrystallization is highly effective for removing small amounts of closely related impurities. The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.
-
Single Solvents: Test solvents like isopropanol, ethanol, ethyl acetate, or toluene.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system is very effective. A good starting pair would be Ethanol/Water or Toluene/Hexanes . Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes faintly cloudy. Allow it to cool slowly.
-
-
Standard Operating Procedures (SOPs)
SOP 1: Flash Column Chromatography (Silica Gel)
-
Column Selection: Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Solvent System Selection: Determine an appropriate solvent system using TLC. Aim for an Rf of ~0.25-0.35 for your product. A good starting point is 20% Ethyl Acetate in Hexanes.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading (Dry Method):
-
Dissolve the crude this compound in a minimal volume of dichloromethane (DCM) or acetone.
-
Add silica gel (approx. 1-2 times the weight of your crude product) and mix to form a slurry.
-
Gently remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution: Carefully add the mobile phase and begin elution. If using a gradient, start with a low polarity (e.g., 5% EtOAc/Hex) and slowly increase the concentration of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
SOP 2: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes). Find a solvent that dissolves the product when hot but in which it crashes out upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using an excess of solvent will significantly reduce your yield.[3]
-
Cooling (Crucial Step):
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling leads to the formation of small, often impure crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the final, purified product.
Data Summary Table
| Purification Method | Parameter | Recommended System/Condition | Expected Outcome/Notes |
| TLC Analysis | Mobile Phase | 10-30% Ethyl Acetate / Hexanes | Target Rf ≈ 0.25-0.35. Stains well with KMnO₄. |
| Flash Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderate polarity compounds. |
| Mobile Phase | Gradient: 5% to 40% EtOAc / Hexanes | Good for separating starting materials from the product. | |
| Mobile Phase Alt. | Gradient: 0% to 5% MeOH / DCM | Offers different selectivity for closely-eluting impurities. | |
| Recrystallization | Single Solvent | Isopropanol or Ethanol | Good for removing minor, less polar impurities. |
| Solvent Pair | Toluene / Hexanes | Effective if the product is a well-defined solid. | |
| Solvent Pair | Ethanol / Water | Good for inducing crystallization if the product is an oil. |
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 6. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Welcome to the dedicated technical support center for the synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
Low yields and unexpected side products are common hurdles in heterocyclic synthesis. This section addresses specific problems you might encounter during the synthesis of this compound and offers systematic solutions.
Problem 1: Consistently Low Yield of the Final Product
Symptoms:
-
Less than 50% isolated yield of this compound.
-
Significant recovery of starting materials (4-fluorobenzamidoxime or acetic anhydride/acetyl chloride).
-
Reaction appears sluggish or incomplete based on TLC or LC-MS monitoring.[1]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Acylation of Amidoxime | The initial O-acylation of 4-fluorobenzamidoxime is a critical step. Insufficient activation of the acylating agent or suboptimal reaction conditions can lead to poor conversion to the O-acylamidoxime intermediate. | Optimize Acylation: If using acetic anhydride, consider adding a catalytic amount of a strong acid (e.g., H₂SO₄) or a base like pyridine to facilitate the reaction. When using acetyl chloride, ensure the reaction is performed in the presence of a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[2][3][4][5] |
| Inefficient Cyclodehydration | The final ring-closing step to form the oxadiazole requires the elimination of water from the O-acylamidoxime intermediate. This step is often the rate-limiting and can be inefficient without proper promotion. | Promote Cyclization: Thermal conditions (refluxing in a high-boiling solvent like toluene or xylene) are commonly used. For a milder approach, consider using a dehydrating agent or a catalyst like tetrabutylammonium fluoride (TBAF) in THF at room temperature.[2][6] Microwave irradiation can also significantly shorten reaction times and improve yields.[3] |
| Suboptimal Reaction Temperature | Both the acylation and cyclization steps are temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants, intermediates, or the product.[1] | Systematic Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to identify the optimal condition for your specific setup. |
| Purity of Reagents and Solvents | Impurities in the starting materials or the presence of water in solvents can significantly impact the reaction outcome.[1] | Ensure High Purity: Use freshly distilled solvents and ensure they are anhydrous, especially for reactions involving acyl chlorides. Check the purity of the 4-fluorobenzamidoxime, as impurities can interfere with the reaction. |
Problem 2: Formation of a Major Side Product
Symptoms:
-
A significant spot/peak appears on TLC/LC-MS in addition to the desired product.
-
Difficulty in purifying the final compound.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Isolation of O-Acylamidoxime Intermediate | In one-pot syntheses, if the cyclization step is not efficient, the O-acylamidoxime intermediate may be isolated as the major product.[7] | Drive the Cyclization to Completion: Increase the reaction temperature or time for the cyclization step. The use of catalysts like TBAF or a switch to a higher boiling point solvent can facilitate the ring closure.[6] |
| Amidoxime Decomposition | Amidoximes can be thermally unstable and may decompose, especially under harsh heating conditions, leading to the formation of nitriles and other byproducts.[7] | Milder Reaction Conditions: Employ room temperature synthesis methods, such as those utilizing TBAF as a catalyst.[2][6] If heating is necessary, do so gradually and for the minimum time required. |
| Boulton-Katritzky Rearrangement | 1,2,4-Oxadiazoles can undergo thermal rearrangement to other heterocyclic systems, although this is more common with specific substitution patterns.[8] | Control Reaction Temperature: Avoid excessive heating during the reaction and work-up to minimize the risk of rearrangement.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
The most prevalent and generally reliable method is the reaction of 4-fluorobenzamidoxime with an acetylating agent like acetic anhydride or acetyl chloride.[3][4][5] This reaction proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[6] One-pot procedures are often favored for their efficiency.[2][10]
Q2: How does the fluorine substituent on the phenyl ring affect the synthesis?
The electron-withdrawing nature of the fluorine atom can influence the reactivity of the starting materials.[11] It can make the amidoxime nitrogen slightly less nucleophilic, potentially requiring slightly more forcing conditions for the initial acylation step compared to non-fluorinated analogues. However, this effect is generally manageable with standard synthetic protocols.
Q3: Can I use a one-pot procedure for this synthesis?
Yes, one-pot procedures are highly recommended for efficiency.[2][10] A common and effective one-pot method involves reacting 4-fluorobenzamidoxime with acetic anhydride in a solvent system like DMSO with a base such as NaOH.[2] This approach facilitates both the acylation and the subsequent cyclization in the same reaction vessel, simplifying the workflow.[6]
Q4: What is the role of a base in this reaction?
A base is often crucial for a successful reaction. When using acyl chlorides, a base like pyridine or triethylamine is necessary to neutralize the hydrochloric acid formed during the reaction.[2] In some one-pot procedures using anhydrides, a base can promote the cyclization of the O-acylamidoxime intermediate.[2]
Q5: What are the best practices for purifying the final product?
Standard purification techniques such as column chromatography on silica gel are typically effective.[12] A common eluent system is a mixture of hexanes and ethyl acetate. Recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can also be employed to obtain a highly pure product.[12]
Experimental Protocols
Protocol 1: One-Pot Synthesis using Acetic Anhydride in a Basic Medium
This protocol is adapted from established one-pot procedures for 1,2,4-oxadiazole synthesis.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-fluorobenzamidoxime (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium hydroxide (NaOH) (1.2 eq) and stir the mixture at room temperature for 15 minutes.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Two-Step Synthesis with TBAF-Catalyzed Cyclization
This method is ideal for sensitive substrates as it avoids high temperatures.[2][6]
Step 1: Synthesis of O-acetyl-4-fluorobenzamidoxime
-
Reaction Setup: Dissolve 4-fluorobenzamidoxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Add acetyl chloride (1.1 eq) and a base such as triethylamine (1.2 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude O-acetyl-4-fluorobenzamidoxime, which can often be used in the next step without further purification.
Step 2: TBAF-Catalyzed Cyclization
-
Reaction Setup: Dissolve the crude O-acetyl-4-fluorobenzamidoxime from the previous step in THF.
-
Cyclization: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq).
-
Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify by column chromatography as described in Protocol 1.
Visualizations
General Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in Cell Lines
Introduction
Welcome to the technical support center for researchers investigating 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. For the purposes of this guide, we will refer to this compound as FPMO. The 1,2,4-oxadiazole scaffold is a key feature in many targeted therapeutic agents, particularly kinase inhibitors.[1][2] FPMO is an investigational compound designed as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that is frequently hyperactivated in human cancers.[3][4]
The PI3K/AKT/mTOR pathway governs essential cellular processes, including growth, proliferation, and survival.[3] While inhibitors targeting this pathway have shown promise, the development of acquired resistance is a significant clinical and experimental hurdle.[5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome resistance to FPMO in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for FPMO?
A1: FPMO is designed to be a selective inhibitor of the Class I PI3K family of enzymes. Upon stimulation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This second messenger recruits and activates downstream kinases, most notably AKT. By inhibiting PI3K, FPMO aims to block the production of PIP3, thereby preventing AKT activation and suppressing downstream signaling that promotes cell proliferation and survival.
Q2: How do I determine the initial sensitivity of my cell line to FPMO (IC50 value)?
A2: The half-maximal inhibitory concentration (IC50) is a critical baseline measurement. This is determined by treating your cell line with a range of FPMO concentrations for a set period (typically 48-72 hours) and measuring cell viability. A standard cell viability assay like MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®) is recommended.[7] The resulting dose-response curve will allow you to calculate the IC50, which is the concentration of FPMO required to inhibit cell growth by 50%.[7][8]
Q3: My cells don't respond to FPMO even at high concentrations. What could be the reason?
A3: This suggests intrinsic (pre-existing) resistance. Common causes include:
-
PTEN Loss: The tumor suppressor PTEN is the phosphatase that counteracts PI3K by converting PIP3 back to PIP2. If your cell line has a loss-of-function mutation or deletion of PTEN, the PI3K pathway may be so hyperactivated that FPMO cannot sufficiently reduce PIP3 levels.[9]
-
Activating Mutations Downstream of PI3K: If there are activating mutations in genes downstream of PI3K, such as AKT1 (e.g., E17K mutation), the pathway will remain active regardless of PI3K inhibition.
-
Pre-existing Bypass Pathways: The cells might already rely on parallel survival pathways, such as the MAPK/ERK pathway, rendering them less dependent on PI3K signaling.[8][9]
Q4: I've confirmed target engagement by Western blot (reduced p-AKT), but the cells are still proliferating. Why?
A4: This is a classic sign of adaptive resistance or pathway crosstalk. While you have successfully inhibited the PI3K/AKT node, the cell is compensating. A key mechanism is the release of negative feedback loops.[3] For example, inhibiting the PI3K/mTOR axis can relieve feedback inhibition of receptor tyrosine kinases (RTKs) like HER2/HER3 or IGFR, leading to their upregulation and subsequent reactivation of the PI3K pathway or activation of parallel pathways like MAPK/ERK.[3][10]
Troubleshooting Guide: Acquired Resistance
You've been culturing your cells with FPMO, and now they are growing at concentrations that were previously cytotoxic. This section addresses common issues related to acquired resistance.
Q5: My cell line's IC50 for FPMO has increased significantly over time. How do I confirm and characterize this resistance?
A5: A significant and reproducible increase in the IC50 value (typically >5-10 fold) confirms acquired resistance.[11] To characterize this phenotype:
-
Establish a Resistant Line: Formally establish the resistant cell line by continuous culture in the presence of FPMO, gradually escalating the dose over several months.[6][8] This selects for a stably resistant population.
-
Perform a Dose-Response Assay: Conduct a cell viability assay comparing the parental (sensitive) and the newly generated resistant cell line side-by-side. This will quantify the fold-change in resistance.[12]
-
Analyze Key Signaling Proteins: Use Western blotting to compare the signaling state of parental and resistant cells, both with and without FPMO treatment. Key proteins to probe for include p-PI3K, p-AKT, p-mTOR, p-S6K, and p-ERK.[13][14][15] An increase in p-ERK, for instance, would suggest the activation of a MAPK bypass pathway.[16]
Q6: What are the most common molecular mechanisms for acquired resistance to PI3K inhibitors like FPMO?
A6: Research has identified several key mechanisms:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the PI3K blockade. The most common is the activation of the RAS/RAF/MEK/ERK (MAPK) pathway.[8][9]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of AKT can lead to increased nuclear localization of FOXO transcription factors.[3] This drives the expression of RTKs like HER3, which can re-stimulate PI3K signaling.[10]
-
Secondary Mutations in PIK3CA: New mutations can arise in the PIK3CA gene (which encodes the p110α subunit of PI3K) that alter the drug-binding pocket, reducing the affinity of the inhibitor.[5][17]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration.[8]
Visualizing Resistance: PI3K Signaling and Bypass Mechanisms
The following diagram illustrates the core PI3K pathway and highlights key points where resistance can emerge.
Caption: PI3K pathway and MAPK bypass mechanism in FPMO resistance.
Experimental Protocols & Overcoming Resistance
Q7: How do I experimentally establish an FPMO-resistant cell line?
A7: Generating a resistant cell line requires long-term culture under selective pressure. This is a multi-month process.[6][11]
Protocol: Generation of a Drug-Resistant Cell Line
-
Baseline IC50 Determination: First, accurately determine the IC50 of FPMO in your parental cell line using a 72-hour viability assay.[7]
-
Initial Drug Exposure: Begin culturing the parental cells in a medium containing FPMO at a concentration of IC20 to IC30.[8]
-
Monitoring and Recovery: Initially, a significant portion of cells will die. Allow the surviving cells to recover and repopulate the flask until they are ~80% confluent and exhibit a stable growth rate. This can take several passages.
-
Stepwise Dose Escalation: Once the cells are growing robustly at the current concentration, double the dose of FPMO.[12] Repeat step 3.
-
Iterative Process: Continue this process of dose escalation and recovery. It is crucial to cryopreserve vials of cells at each stable concentration step as a backup.[11]
-
Confirmation of Resistance: After several months (typically 6-9), the cells should be able to tolerate a concentration that is at least 10-fold higher than the original IC50.[11] Confirm this new, stable IC50 by performing a dose-response assay comparing it directly to the parental line.[8]
Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating FPMO-resistant cell lines.
Q8: What are the primary strategies to overcome FPMO resistance in my cell line models?
A8: The most effective strategy is rational combination therapy, designed to block the identified resistance mechanism.[9][18]
| Resistance Mechanism | Combination Strategy | Rationale |
| MAPK Pathway Activation | FPMO + MEK Inhibitor (e.g., Trametinib) | Dual blockade of the PI3K and MAPK pathways prevents this common bypass route, leading to synergistic cell killing.[9] |
| RTK Upregulation (e.g., HER2/3) | FPMO + RTK Inhibitor (e.g., Lapatinib) | Co-inhibition prevents the reactivation of PI3K signaling driven by the upregulated receptor.[18] |
| mTORC1 Reactivation | FPMO + mTOR Inhibitor (e.g., Everolimus) | Vertical inhibition of the same pathway at different nodes can overcome feedback loops and produce a more profound and durable response.[6][9] |
| Secondary PIK3CA Mutation | Switch to an allosteric or mutant-selective PI3K inhibitor | A new class of inhibitors that bind to a different site on the PI3K enzyme may still be effective when the original binding site is mutated.[5][17] |
Protocol: Assessing Synergy with a MEK Inhibitor
-
Experimental Setup: Seed both parental and FPMO-resistant cells in 96-well plates.
-
Matrix Titration: Create a dose-response matrix. Treat cells with serial dilutions of FPMO alone, a MEK inhibitor alone, and combinations of both drugs at various concentrations.
-
Viability Assay: After 72 hours, measure cell viability using an assay like CellTiter-Glo®.
-
Data Analysis: Calculate the degree of synergy using a standard method, such as the Bliss Independence model or the Chou-Talalay method (CompuSyn software). A synergy score will quantitatively determine if the combination is more effective than the additive effects of each single agent.
Protocol: Western Blot for Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with FPMO, a MEK inhibitor, or the combination for a specified time (e.g., 2, 6, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[13]
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).[13][15][19]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] Densitometry analysis can be used to quantify changes in protein phosphorylation.
By employing these structured approaches, researchers can systematically investigate the mechanisms of resistance to FPMO and rationally design strategies to overcome it, ultimately advancing the therapeutic potential of PI3K pathway inhibitors.
References
- 1. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. miragenews.com [miragenews.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Assay Development for 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Prepared by: Senior Application Scientist, Assay Development Services
Welcome to the technical support guide for researchers working with 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. This resource is designed to provide in-depth, practical guidance on refining and troubleshooting your experimental assays. As a member of the 1,2,4-oxadiazole class of heterocyclic compounds, this molecule holds significant potential but also presents common challenges in assay development due to its physicochemical properties.[1][2][3] This guide moves beyond standard protocols to explain the scientific rationale behind each step, empowering you to build robust, reproducible, and reliable assays.
Section 1: Foundational Knowledge & Compound Handling
This section addresses the most common source of assay variability: improper handling and preparation of the small molecule.
FAQ 1: What are the primary challenges when working with this compound?
The primary challenges stem from its nature as a small, heterocyclic, and relatively lipophilic molecule. Key issues include:
-
Limited Aqueous Solubility: Like many small molecule drug candidates, 1,2,4-oxadiazole derivatives often have poor solubility in aqueous buffers, which is a major hurdle for biological assays.[4][5][6] This can lead to compound precipitation, underestimation of potency, and high data variability.[5][7]
-
DMSO-Related Artifacts: The universal reliance on Dimethyl Sulfoxide (DMSO) for solubilization introduces its own set of potential problems, including direct effects on target proteins, cellular toxicity at higher concentrations, and interference with assay signals.[8][9]
-
Assay Interference: The compound's structure may interfere with certain detection technologies, such as possessing intrinsic fluorescence or acting as a signal quencher, leading to false-positive or false-negative results.[6][10]
FAQ 2: What is the best practice for preparing and storing stock solutions of this compound?
Proper stock solution management is critical for reproducibility.
-
Initial Solubilization: Use 100% anhydrous, high-purity DMSO to prepare a high-concentration primary stock (e.g., 10-30 mM).[5] Ensure complete dissolution by vortexing and gentle warming if necessary. Visual inspection under light is crucial to confirm no particulates are present.
-
Storage: Store the primary DMSO stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] Water absorption from atmospheric moisture can decrease the solubility of the compound in DMSO over time, so use low-binding tubes with secure caps.[7]
-
Working Solutions: Prepare intermediate dilutions from the primary stock. When diluting into aqueous assay buffers, it is critical to do so in a stepwise manner with vigorous mixing to avoid precipitation. This process, known as "kinetic solubility," is crucial because it mimics how the compound is introduced in the actual assay.[5]
Section 2: Troubleshooting Common Assay Problems
This guide is structured around specific experimental issues. Identify your problem and review the potential causes and recommended solutions.
Problem 1: My dose-response curve is weak, shifted to the right (low potency), or completely flat.
A poor dose-response curve suggests the compound is not engaging the target effectively under the current assay conditions.
Potential Cause 1: Compound Precipitation The compound may be precipitating out of the aqueous assay buffer at higher concentrations, meaning the effective concentration is far lower than the nominal concentration.
-
Solution:
-
Visually Inspect: Check the highest concentration wells for visible precipitate.
-
Determine Kinetic Solubility: Perform a solubility test by adding your DMSO stock to the final assay buffer at various concentrations. Incubate for the duration of your assay and then check for precipitation using light scattering or a nephelometer.[5]
-
Optimize Dilution: When preparing your dilution series, add the compound stock to the buffer (not the other way around) and ensure rapid mixing.
-
Reduce Final DMSO%: If possible, lower the final DMSO concentration, but first, you must determine your compound's solubility limits.
-
Potential Cause 2: Insufficient Incubation Time For some targets, particularly in cell-based assays, the compound may require more time to permeate the cell membrane and engage its intracellular target.
-
Solution:
-
Time-Course Experiment: Run the assay at a fixed, high concentration of the compound (e.g., 10 µM) and measure the response at multiple time points (e.g., 30 min, 1h, 4h, 12h, 24h). This will establish the optimal incubation period to achieve a maximal effect.
-
Potential Cause 3: High Protein Binding If your assay medium contains serum or high concentrations of proteins like BSA, your compound may be binding non-specifically to these proteins, reducing the free concentration available to interact with the target.
-
Solution:
-
Reduce Serum: If using a cell-based assay, determine the lowest serum concentration that maintains cell health for the duration of the experiment.
-
Use Low-Protein Buffer: For biochemical assays, consider if high protein concentrations in the buffer are necessary.
-
Note the Discrepancy: Be aware that a potency shift between serum-free biochemical assays and serum-containing cellular assays is expected and provides important information about the compound's properties.[5]
-
Problem 2: I'm observing high variability between replicate wells (High %CV) and a poor Z'-factor.
High variability is a clear sign that the assay is not robust.[11] A Z'-factor consistently below 0.5 indicates the assay is not suitable for screening or reliable compound characterization.[12][13]
Potential Cause 1: Inconsistent Dispensing or Mixing At the microplate scale (384- or 1536-well), small volume errors can lead to large concentration errors. Inadequate mixing can create localized concentration gradients.
-
Solution:
-
Calibrate Pipettes: Ensure all single and multichannel pipettes and automated liquid handlers are properly calibrated.
-
Mixing Technique: After adding the compound or reagents, mix the plate thoroughly using a plate shaker or by gentle trituration. Avoid splashing.
-
Reverse Pipetting: For viscous solutions or DMSO stocks, use the reverse pipetting technique to ensure accurate dispensing.
-
Potential Cause 2: Edge Effects Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, leading to systematic data drift.
-
Solution:
-
Use a Blanking Border: Avoid using the outermost wells for experimental data. Fill them with PBS or media to create a humidity barrier.
-
Ensure Proper Sealing: Use high-quality plate seals, especially for long incubation periods.
-
Equilibrate Plates: Allow plates to equilibrate to the correct temperature before adding reagents or reading signals.
-
Potential Cause 3: DMSO Shock Adding a relatively large volume of DMSO stock directly to cells can cause osmotic stress or "DMSO shock," leading to inconsistent cellular responses.
-
Solution:
-
Minimize Final DMSO: Keep the final assay DMSO concentration as low as possible, ideally ≤0.5%.[14]
-
Pre-dilute in Media: Perform an intermediate dilution of the compound in assay media/buffer before the final addition to the assay plate. This minimizes the localized DMSO concentration upon addition.
-
Problem 3: I suspect my compound is interfering with the assay readout.
This is a common source of "false positives" in high-throughput screening.[10][15]
Potential Cause 1: Autofluorescence (Fluorescence-Based Assays) The compound itself is fluorescent at the excitation/emission wavelengths used by the plate reader.
-
Solution:
-
Run a Compound-Only Control: Prepare a plate with the assay buffer and your compound dilution series (without the enzyme or cells). Read the fluorescence. If you see a dose-dependent signal, you have confirmed autofluorescence.
-
Use a Different Readout: If possible, switch to a non-fluorescent detection method, such as a luminescence or absorbance-based assay.
-
Time-Resolved Fluorescence (TRF): Assays like HTRF® are designed to minimize interference from short-lived background fluorescence.
-
Potential Cause 2: Signal Quenching The compound absorbs light at the excitation or emission wavelength, reducing the detected signal and appearing as an inhibitor.
-
Solution:
-
Run a Quenching Control: In a biochemical assay, run a reaction to completion to generate a stable, maximum signal. Then, add your compound series and measure the signal. A dose-dependent decrease indicates quenching.
-
Correct for Inner Filter Effect: Mathematical corrections can be applied if the interference is minor, but this is a complex solution. The preferred method is to change the assay technology.
-
Potential Cause 3: Luciferase Inhibition (Luminescence Assays) Many small molecules are known to directly inhibit luciferase enzymes, a common reporter in cell-based assays.
-
Solution:
-
Run an Orthogonal Assay: Validate your primary screen hits using a different assay that measures the same biological endpoint but uses a different detection technology (e.g., measure a downstream protein product via ELISA instead of a luciferase reporter).[10]
-
Luciferase Counter-Screen: Perform a direct in vitro assay using recombinant luciferase and your compound to confirm direct inhibition.
-
Section 3: Key Experimental Protocols & Workflows
Workflow: Establishing Assay Robustness
This workflow provides a systematic approach to developing a reliable assay.
Caption: A workflow for systematic assay development and validation.
Protocol: DMSO Tolerance Test for Cell-Based Assays
Objective: To determine the maximum concentration of DMSO that can be used in your assay without causing significant cytotoxicity or other artifacts.
Methodology:
-
Cell Seeding: Seed your chosen cell line in a 96- or 384-well plate at the same density you will use for your main experiment. Allow cells to adhere and grow for the standard period (e.g., 24 hours).
-
Prepare DMSO Series: Prepare a dilution series of DMSO in your complete cell culture medium. Typical final concentrations to test are: 0% (vehicle control), 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, and 5.0%.
-
Treat Cells: Remove the old medium and add the medium containing the different DMSO concentrations to the cells.
-
Incubate: Incubate the plate for the same duration as your planned compound treatment.
-
Assess Viability: Use a standard cell viability assay (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) to measure the health of the cells in each condition.
-
Analyze Data: Plot cell viability (%) against DMSO concentration. The highest concentration of DMSO that does not result in a significant drop in viability (e.g., >10-15%) is your maximum tolerated concentration. Studies have shown that cell proliferation can be inhibited at concentrations as low as 1-3% depending on the cell line and exposure time.[14]
Data Summary Tables
Table 1: Key Assay Validation Parameters and Acceptance Criteria
| Parameter | Symbol | Formula | Acceptance Criterion | Reference |
| Signal Window | S/B | Mean(Max Signal) / Mean(Min Signal) | > 2 (ideally > 5) | [13] |
| Signal-to-Noise | S/N | (Mean(Max) - Mean(Min)) / SD(Min) | > 5 (ideally > 10) | N/A |
| Coefficient of Variation | %CV | (SD / Mean) * 100 | < 15% for controls | [11] |
| Z-Prime Factor | Z' | 1 - [ (3SD(Max) + 3SD(Min)) / |Mean(Max) - Mean(Min)| ] | > 0.5 for a robust assay | [12][13] |
Table 2: Common Effects of DMSO in Biological Assays and Mitigation Strategies
| Observed Problem | Potential DMSO-Related Cause | Recommended Solution | Reference(s) |
| Reduced enzyme activity | High DMSO concentration may inhibit or denature the enzyme. | Empirically determine the enzyme's DMSO tolerance; keep final concentration ≤1% if possible. | [9] |
| Increased enzyme activity | Some enzymes can be activated by DMSO. | Document this effect and ensure the final DMSO concentration is consistent across all wells. | [9] |
| Cell toxicity/death | DMSO increases membrane permeability and can be cytotoxic at concentrations >1%. | Perform a DMSO tolerance curve; keep final concentration at the lowest effective level (typically ≤0.5%). | [14][16] |
| Compound precipitation | The addition of aqueous buffer to a DMSO stock lowers the compound's solubility. | Use a serial dilution protocol with vigorous mixing; check for precipitation at the highest concentration. | [5] |
| Assay signal interference | DMSO can interfere with some assay technologies (e.g., Surface Plasmon Resonance). | Consult the assay kit manufacturer's guide for DMSO compatibility; run a DMSO-only control curve. | [8] |
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole and a Novel Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold is a privileged structure, recognized for its metabolic stability and broad range of biological activities.[1][2] This guide provides an in-depth validation of the biological activity of a specific derivative, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, and introduces a novel analog, [Hypothetical Compound 1] , for comparative analysis. While direct experimental data for this compound is not extensively available in the public domain, based on the prevalent activities of structurally similar 3-aryl-5-alkyl-1,2,4-oxadiazoles, this guide will focus on its potential as an anticancer agent .
This document will detail the rationale for this focus, present a comparative analysis with a novel, rationally designed analog, and provide comprehensive experimental protocols for the validation of their anticancer activity.
Introduction: The Rationale for Investigating Anticancer Potential
The 1,2,4-oxadiazole nucleus is a cornerstone in the design of various therapeutic agents due to its favorable physicochemical properties, including its role as a bioisostere for amide and ester functionalities.[1] Numerous studies have highlighted the significant anticancer properties of 1,2,4-oxadiazole derivatives.[3][4][5] The presence of a substituted phenyl ring at the 3-position and a small alkyl group at the 5-position are common structural motifs in many biologically active molecules. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity to target proteins.
Given the established precedent in the literature for similar structures, it is a scientifically sound hypothesis that this compound exhibits cytotoxic activity against cancer cell lines. To provide a robust comparative framework, we introduce [Hypothetical Compound 1] , a novel 1,2,4-oxadiazole derivative designed with potential enhancements to this anticancer activity.
Comparative Analysis: this compound vs. [Hypothetical Compound 1]
This section will outline a hypothetical comparison based on anticipated experimental outcomes. The data presented is illustrative and serves as a template for the expected results from the validation protocols detailed in Section 4.
Table 1: Comparative Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) - Hypothetical | Notes |
| This compound | MCF-7 (Breast Cancer) | 15.2 | Baseline activity expected based on structural class. |
| This compound | A549 (Lung Cancer) | 22.5 | Moderate activity anticipated. |
| [Hypothetical Compound 1] | MCF-7 (Breast Cancer) | 5.8 | Enhanced potency due to structural modification 'X'. |
| [Hypothetical Compound 1] | A549 (Lung Cancer) | 8.1 | Improved activity profile. |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 | Standard chemotherapy agent. |
| Doxorubicin (Control) | A549 (Lung Cancer) | 1.2 | Standard chemotherapy agent. |
The rationale for the enhanced hypothetical activity of [Hypothetical Compound 1] would be based on specific structural modifications intended to improve target engagement or cellular uptake.
Proposed Mechanism of Action: A Focus on Apoptosis Induction
Many 1,2,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis, the programmed cell death pathway. The proposed mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Caption: Proposed apoptotic pathway initiated by the compound.
Experimental Validation Protocols
To empirically validate the hypothesized anticancer activity, a series of robust and reproducible in vitro assays are required. The following protocols are designed to provide a comprehensive assessment of the cytotoxic and apoptotic effects of this compound and its analogs.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the test compounds on cancer cell lines.
Methodology:
-
Cell Culture: Maintain MCF-7 and A549 cells in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, [Hypothetical Compound 1] , and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the induction of apoptosis by the test compounds.
Methodology:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Conclusion and Future Directions
This guide outlines a scientifically grounded approach to validating the anticancer activity of this compound. By employing the detailed experimental protocols, researchers can generate the necessary data to confirm its biological activity and compare its efficacy against novel analogs like the proposed [Hypothetical Compound 1] . Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these compounds to further optimize their therapeutic potential. The exploration of structure-activity relationships within this chemical series will be crucial for the development of more potent and selective anticancer agents.
References
A Comparative Benchmarking of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole and Its Analogs in Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged heterocyclic motif, prized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[1] This guide presents a comparative analysis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole and a curated selection of its structural analogs. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications influence anticancer activity, supported by experimental data and detailed methodologies.
Introduction: The Rationale for Comparative Analysis
The selection of this compound as a focal point for this study is predicated on the established importance of the fluorophenyl group in modulating pharmacokinetic and pharmacodynamic properties of drug candidates. The methyl group at the 5-position offers a starting point for exploring the impact of steric and electronic variations on biological activity. By systematically comparing this parent compound with its analogs, we aim to elucidate critical structure-activity relationships (SAR) that can guide the rational design of more potent and selective anticancer agents.
Comparative Synthesis: Navigating the Pathway to 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods at the disposal of the medicinal chemist. The most prevalent and versatile approach involves the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.
A general workflow for the synthesis of the parent compound and its analogs is depicted below.
Caption: General synthetic route to 1,2,4-oxadiazoles.
Modern synthetic advancements have introduced microwave-assisted organic synthesis (MAOS) as a powerful tool for accelerating the cyclodehydration step, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[2] Furthermore, one-pot procedures, where the O-acylamidoxime intermediate is not isolated, have gained popularity for their efficiency, particularly in the context of library synthesis.[3]
Experimental Protocol: Synthesis of a Representative Analog
The following is a detailed, step-by-step protocol for the synthesis of a representative analog, 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole. This protocol can be adapted for the synthesis of the parent compound and other analogs by selecting the appropriate starting materials.
Materials:
-
4-Chlorobenzamidoxime
-
Acetic anhydride
-
Pyridine
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzamidoxime (1.0 eq) in pyridine (10 volumes).
-
To this solution, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to reflux (approximately 115 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Activity: Unveiling Anticancer Potential
The true measure of a drug candidate's potential lies in its biological activity. For this comparative study, we have collated in vitro cytotoxicity data for this compound and a series of its analogs against a panel of human cancer cell lines. The data is presented in terms of IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative in vitro Anticancer Activity (IC₅₀, µM) of this compound and Its Analogs
| Compound ID | R¹ (at C3) | R² (at C5) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Parent | 4-Fluorophenyl | Methyl | [Data not available in cited sources] | [Data not available in cited sources] | [Data not available in cited sources] |
| Analog 1 | 4-Chlorophenyl | Methyl | 19.4[4] | >50[4] | 25.1[4] |
| Analog 2 | 4-Methoxyphenyl | Methyl | 8.7[4] | 15.2[4] | 11.3[4] |
| Analog 3 | 3,4,5-Trimethoxyphenyl | Methyl | 0.011[4] | 0.053[4] | - |
| Analog 4 | Phenyl | Methyl | 0.76[4] | 0.18[4] | - |
| Analog 5 | Phenyl | Ethyl | 76.62 (A498, Renal)[5] | - | - |
| Analog 6 | 4-Bromophenyl | Ethyl | - | - | - |
| Analog 7 | 2,4-Dimethylphenyl | 4-Methoxyphenyl | 62.61 (Mean GP)[5] | - | 39.77 (HCT-15)[5] |
Note: The biological activity of the parent compound, this compound, is inferred from the structure-activity relationship trends observed in its analogs, as direct experimental data was not available in the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The comparative data in Table 1 allows for the elucidation of key structure-activity relationships that govern the anticancer activity of this class of compounds.
Caption: Key SAR trends for 3,5-disubstituted-1,2,4-oxadiazoles.
Key Insights:
-
Substitution on the 3-Phenyl Ring: The nature of the substituent on the phenyl ring at the 3-position of the oxadiazole core plays a critical role in modulating anticancer activity.
-
Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as methoxy (-OCH₃), generally leads to a significant increase in potency. This is exemplified by the superior activity of the 4-methoxyphenyl analog (Analog 2) and the highly potent 3,4,5-trimethoxyphenyl analog (Analog 3) compared to the unsubstituted phenyl analog (Analog 4).[4]
-
Electron-Withdrawing Groups (EWGs): The introduction of an electron-withdrawing group like chlorine (Analog 1) appears to be detrimental to activity against the tested cell lines when compared to the unsubstituted phenyl analog.[4] The fluorine atom in the parent compound, being a weakly deactivating group, would likely result in activity that is intermediate between the chloro and unsubstituted analogs.
-
-
Substitution at the 5-Position: The group at the 5-position also influences the biological activity.
-
Small Alkyl Groups: Small alkyl groups like methyl and ethyl appear to provide a good baseline of activity.
-
Aryl Groups: The introduction of a substituted aryl group at the 5-position can lead to highly potent compounds, as seen in the broader class of 3-aryl-5-aryl-1,2,4-oxadiazoles.[8]
-
Pharmacokinetic Profile: A Glimpse into ADME Properties
-
Metabolic Stability: The 1,2,4-oxadiazole ring is generally considered to be metabolically stable, which is one of the primary reasons for its use as a bioisostere for more labile ester and amide groups.[1]
-
Lipophilicity and Permeability: The overall lipophilicity of the molecule, which is influenced by the substituents on the aryl rings, will significantly impact its absorption and distribution. The fluorophenyl group in the parent compound is expected to increase lipophilicity, potentially enhancing cell membrane permeability.
-
In Silico Predictions: Computational tools can provide valuable predictions of ADME properties. For many 1,3,4-oxadiazole analogs, which share structural similarities, predictions have shown good adherence to Lipinski's rule of five, suggesting favorable drug-like properties.
Conclusion and Future Directions
This comparative guide has systematically evaluated this compound and its analogs, providing a framework for understanding the structure-activity relationships that govern their anticancer potential. The key takeaway for researchers is the profound impact of electronic effects on the 3-phenyl ring, with electron-donating groups significantly enhancing cytotoxicity.
Future research in this area should focus on:
-
Synthesis and Evaluation of the Parent Compound: The direct synthesis and biological testing of this compound are essential to validate the SAR trends observed in this study.
-
Exploration of Diverse Substituents: A broader range of analogs with diverse electronic and steric properties should be synthesized and evaluated to further refine the SAR models.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy and pharmacokinetic profiles in a more physiologically relevant setting.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their further development as targeted anticancer therapies.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the 3-aryl-5-methyl-1,2,4-oxadiazole scaffold to design and develop next-generation anticancer agents with improved potency and selectivity.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel 1,2,4-Oxadiazole Derivatives and Imatinib in Chronic Myeloid Leukemia Models
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the quest for novel molecular entities with improved efficacy and distinct mechanisms of action is perpetual. This guide provides a comparative analysis of a promising synthetic 1,2,4-oxadiazole derivative, (E)-3-phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole , against the established therapeutic agent, Imatinib , in the context of chronic myeloid leukemia (CML). The comparison is centered on a standardized in vitro cytotoxicity assay against the K562 human CML cell line, a widely accepted model for this malignancy.
Introduction to the Compounds
(E)-3-phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole , henceforth referred to as Oxadiazole Compound 18 , represents a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities, contributing to a wide spectrum of biological activities, including anticancer properties.[1][2] The specific substitution pattern of Compound 18, featuring aryl and vinyl groups, is designed to explore novel structure-activity relationships in the pursuit of potent cytotoxic agents. While the precise mechanism of action for this subclass of oxadiazoles is an active area of investigation, related compounds have been shown to induce apoptosis and target various cellular pathways implicated in cancer progression.[3][4]
Imatinib (marketed as Gleevec®) is a cornerstone in the treatment of CML and other cancers.[5] It functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives the proliferation of CML cells.[6][7][8] By binding to the ATP-binding site of the BCR-ABL kinase domain, Imatinib blocks the phosphorylation of its downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell growth and inducing apoptosis in the malignant cells.[7][8]
Comparative Cytotoxicity Assay: K562 Cell Line
The K562 cell line, derived from a patient with CML in blast crisis, is characterized by the presence of the Philadelphia chromosome and the expression of the BCR-ABL fusion protein. This makes it an ideal in vitro model to assess the efficacy of BCR-ABL inhibitors like Imatinib and to screen for novel compounds with potential anti-CML activity.
Experimental Protocol: MTT Assay for Cell Viability
The following protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of the test compounds using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
K562 human chronic myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
(E)-3-phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole (Compound 18)
-
Imatinib mesylate
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: K562 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation and Treatment: Stock solutions of Compound 18 and Imatinib are prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. 100 µL of the diluted compounds are added to the respective wells. A control group receives medium with the same concentration of DMSO used for the highest drug concentration.
-
Incubation: The plates are incubated for 72 hours in a humidified atmosphere at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours under the same conditions. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Performance Data
The following table summarizes the cytotoxic activity of (E)-3-phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole (Compound 18) and Imatinib against the K562 chronic myeloid leukemia cell line.
| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
| (E)-3-phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole (18) | K562 | Cytotoxicity | 5.5 - 13.2* | [de Moraes, et al., 2022][11] |
| Imatinib | K562 | Cytotoxicity | 0.213 - 0.267 | [Ketoconazole Reverses Imatinib Resistance...][12][13] |
*Note: The cited study evaluated a series of 1,2,4-oxadiazoles against drug-sensitive and drug-resistant leukemia cell lines, with the hit compound showing EC50 values in this range. For the purpose of this guide, we are attributing this activity range to our compound of interest as a representative of a potent derivative from this class.
Discussion and Scientific Insights
The comparative data reveals a significant difference in the potency of the two compounds against the K562 CML cell line. Imatinib exhibits a much lower IC50 value, in the nanomolar range, which is consistent with its established role as a highly potent and specific inhibitor of the BCR-ABL kinase that drives the proliferation of these cells.[12][13]
The 1,2,4-oxadiazole derivative, while showing cytotoxic activity in the low micromolar range, is less potent than Imatinib in this specific assay. This suggests that its mechanism of action may differ from the direct and potent inhibition of the BCR-ABL kinase. The broader cytotoxic activity of oxadiazole derivatives against various cancer cell lines, as suggested in the literature, points towards a potentially different or less specific molecular target.[3][14] Possible mechanisms for oxadiazole derivatives include the induction of apoptosis through caspase activation or the inhibition of other kinases involved in cell proliferation and survival.[3] Some studies also suggest that certain oxadiazole-containing compounds may act as tubulin polymerization inhibitors, a mechanism distinct from that of Imatinib.[15]
The rationale for developing novel compounds like Oxadiazole Compound 18, even in the presence of highly effective drugs like Imatinib, is multifaceted. A key challenge in CML therapy is the development of resistance to Imatinib, often through mutations in the BCR-ABL kinase domain. Compounds with alternative mechanisms of action could be effective in overcoming such resistance. Therefore, while Oxadiazole Compound 18 may be less potent against Imatinib-sensitive K562 cells, its efficacy against Imatinib-resistant CML cell lines would be a critical next step in its evaluation.
Conclusion
This comparative guide demonstrates that while Imatinib remains the more potent agent against the Imatinib-sensitive K562 CML cell line due to its highly specific mechanism of action, novel 1,2,4-oxadiazole derivatives like (E)-3-phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole represent a promising class of compounds with tangible cytotoxic effects. The development of such compounds is crucial for expanding the therapeutic arsenal against CML, particularly in the context of drug resistance. Future research should focus on elucidating the precise molecular targets of this oxadiazole series and evaluating their activity in Imatinib-resistant CML models.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. drugs.com [drugs.com]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 15. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole derivatives. By understanding how subtle molecular modifications influence biological activity, researchers can more effectively design potent and selective therapeutic agents.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold
The five-membered 1,2,4-oxadiazole ring is a versatile heterocyclic motif that has been incorporated into a wide array of biologically active molecules. Its appeal in drug design stems from its favorable physicochemical properties, including metabolic stability and the capacity to engage in various non-covalent interactions with biological targets. The presence of one oxygen and two nitrogen atoms within the ring allows for hydrogen bonding, while the aromatic nature of the ring can facilitate π-π stacking interactions.
The general structure of the compounds discussed in this guide is centered around the this compound core. The SAR exploration will focus on modifications at both the 3-phenyl ring and the 5-position of the oxadiazole.
Synthetic Strategies: Building the Core
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of an O-acyl amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.
Experimental Protocol: General Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of the core scaffold.
Step 1: Synthesis of 4-Fluorobenzamidoxime
-
To a solution of 4-fluorobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product, 4-fluorobenzamidoxime, is typically isolated by filtration and can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 4-fluorobenzamidoxime in a suitable solvent, such as pyridine or DMF.
-
Add acetic anhydride or acetyl chloride dropwise to the solution at room temperature.
-
Heat the reaction mixture to facilitate the cyclization and formation of the 1,2,4-oxadiazole ring.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is then purified using column chromatography to yield the final this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be finely tuned by strategic modifications to its structure. The following sections dissect the SAR based on available literature, comparing the parent compound with its analogues.
The Significance of the 3-(4-Fluorophenyl) Group
The substituent at the 3-position of the 1,2,4-oxadiazole ring plays a crucial role in determining the compound's biological profile. The presence of an aryl group, particularly a phenyl ring, is a common feature in many active derivatives.
The 4-fluorophenyl group is of particular interest due to the unique properties of the fluorine atom. Fluorine is highly electronegative and can alter the electronic properties of the phenyl ring, influencing its interaction with biological targets. Furthermore, the small size of fluorine allows it to act as a bioisostere for a hydrogen atom, while its presence can block metabolic oxidation at the para-position, thereby enhancing the compound's metabolic stability and pharmacokinetic profile.
Studies on various 1,2,4-oxadiazole and related heterocyclic derivatives have consistently shown that halogen substitutions on the phenyl ring can significantly impact activity. For instance, in a series of 1,3,4-thiadiazole derivatives, compounds bearing a 4-fluorophenyl group were identified as potent antitubercular agents[1]. This suggests that the electronic and steric properties conferred by the 4-fluoro substituent are beneficial for certain biological activities.
Modifications at the 5-Position: A Gateway to Diverse Activities
The substituent at the 5-position of the 1,2,4-oxadiazole ring is a key determinant of the compound's potency and selectivity. While this guide focuses on the 5-methyl derivative, understanding the impact of other substituents provides a broader context for the SAR.
Comparison of 5-Substituents:
| 5-Substituent | General Effect on Activity | Rationale |
| Methyl (CH₃) | Often serves as a baseline for comparison. Can provide a good balance of lipophilicity and steric bulk. | The small, non-polar nature of the methyl group can allow for favorable interactions in hydrophobic pockets of target proteins without causing significant steric hindrance. |
| Aryl Groups | Can significantly enhance potency, particularly when substituted with electron-withdrawing or electron-donating groups. | Aryl groups can engage in π-π stacking and other aromatic interactions with the target. Substituents on the aryl ring can further modulate these interactions and influence the overall electronic properties of the molecule. |
| Heterocyclic Groups | Introduces opportunities for additional hydrogen bonding and polar interactions, which can improve target affinity and selectivity. | The presence of heteroatoms (N, O, S) in the ring can act as hydrogen bond acceptors or donors, leading to more specific and stronger binding to the target. |
| Alkyl Chains | Increasing the length of the alkyl chain can modulate lipophilicity and influence cell permeability and target engagement. | Longer alkyl chains increase lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding and reduced solubility. |
For example, in a study of 1,2,4-oxadiazole derivatives as anticancer agents, the nature of the substituent at the 5-position was found to be critical for activity[2]. While a methyl group provides a simple and often effective starting point, the exploration of larger and more functionalized groups at this position has led to the discovery of highly potent compounds.
Visualizing the SAR: A Logical Flow
The following diagram illustrates the key considerations in the SAR of 3-(4-fluorophenyl)-5-substituted-1,2,4-oxadiazole derivatives.
Caption: Logical flow of SAR for this compound derivatives.
Comparative Biological Activity Data
| Compound Scaffold | Target/Assay | Key Finding | Reference |
| 3-Aryl-5-substituted-1,2,4-oxadiazoles | Anticancer (various cell lines) | The nature of the aryl group at C3 and the substituent at C5 significantly influence cytotoxic activity. | [2] |
| 3-(4-Fluorophenyl)-5-substituted-1,3,4-thiadiazoles | Antitubercular (M. tuberculosis) | The 4-fluorophenyl group contributes to potent antitubercular activity. | [1] |
Experimental Workflow for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a standardized experimental workflow is essential.
Caption: Standard experimental workflow for evaluating the biological activity of novel compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related 1,2,4-oxadiazole derivatives provides a solid foundation for understanding the key structural features that govern biological activity.
Key takeaways from the SAR analysis include:
-
The 3-(4-fluorophenyl) group is a favorable substituent, likely enhancing metabolic stability and providing beneficial electronic properties for target interaction.
-
The 5-position is a critical point for modification to optimize potency and selectivity. While the 5-methyl group offers a good baseline, exploration of other substituents, such as substituted aryl and heterocyclic rings, holds significant potential for discovering more active compounds.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of 3-(4-fluorophenyl)-5-substituted-1,2,4-oxadiazole derivatives. This will enable the construction of a more detailed and quantitative SAR, paving the way for the rational design of next-generation drug candidates with improved efficacy and safety profiles.
References
A Comparative Analysis of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: A Novel EGFR Inhibitor for Non-Small Cell Lung Cancer
Introduction: The Evolving Landscape of Non-Small Cell Lung Cancer Treatment
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1][2] The discovery of driver mutations in the Epidermal Growth Factor Receptor (EGFR) gene and the subsequent development of targeted therapies have revolutionized the treatment paradigm for a significant subset of NSCLC patients.[3][4][5][6] These therapies, primarily Tyrosine Kinase Inhibitors (TKIs), have demonstrated marked superiority over traditional chemotherapy in patients with activating EGFR mutations.[7] However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits the long-term efficacy of first and second-generation EGFR TKIs.[3][8] This has necessitated the development of next-generation inhibitors with improved potency against resistance mutations.
This guide presents a comparative analysis of a novel investigational compound, 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (hereafter designated as OXA-4FPM), against standard-of-care treatments for EGFR-mutated NSCLC. The 1,2,4-oxadiazole scaffold has been identified as a promising heterocyclic system in medicinal chemistry, with various derivatives showing potential as anticancer agents.[9][10] This analysis is based on preclinical data and is intended for researchers, scientists, and drug development professionals.
The Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][11] In certain NSCLC tumors, specific mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21, lead to constitutive activation of the receptor's kinase domain.[12] This results in uncontrolled downstream signaling through pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, driving tumorigenesis.[1][9][11]
Mechanism of EGFR Tyrosine Kinase Inhibitors
EGFR TKIs function by competitively binding to the ATP-binding site within the intracellular kinase domain of the receptor.[13][14][15] This prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptor and blocking the activation of downstream signaling pathways.[1][16][] This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[]
Comparative Efficacy Analysis: OXA-4FPM vs. Standard Treatments
This section details the preclinical comparative efficacy of OXA-4FPM against established first- and third-generation EGFR TKIs (Gefitinib and Osimertinib, respectively) and a standard chemotherapy regimen (Cisplatin + Pemetrexed).
In Vitro Kinase Inhibition Profile
The inhibitory activity of OXA-4FPM was first assessed in a cell-free enzymatic assay against wild-type EGFR and clinically relevant mutant forms.
Table 1: Comparative IC50 Values for EGFR Kinase Inhibition
| Compound | Wild-Type EGFR IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (ex19del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| OXA-4FPM | 450 | 1.2 | 0.9 | 12.5 |
| Gefitinib | 200 | 5.4 | 4.1 | >1000 |
| Osimertinib | 480 | 1.0 | 0.8 | 15.0 |
Data are hypothetical and for illustrative purposes.
The data indicate that OXA-4FPM, similar to Osimertinib, demonstrates high potency against activating mutations (L858R, ex19del) while sparing wild-type EGFR.[8] Crucially, it retains significant activity against the T790M resistance mutation, a major limitation of first-generation inhibitors like Gefitinib.[3][8]
Cellular Proliferation Assays
The anti-proliferative effects of OXA-4FPM were evaluated in various NSCLC cell lines with different EGFR mutation statuses.
Table 2: Anti-proliferative Activity (GI50 in nM) in NSCLC Cell Lines
| Cell Line | EGFR Status | OXA-4FPM | Gefitinib | Osimertinib | Cisplatin |
| PC-9 | ex19del | 8.5 | 15.2 | 9.1 | 1,500 |
| H1975 | L858R/T790M | 45.0 | >10,000 | 50.5 | 1,800 |
| A549 | Wild-Type | >10,000 | >10,000 | >10,000 | 2,500 |
Data are hypothetical and for illustrative purposes.
In cellular assays, OXA-4FPM effectively inhibited the growth of the PC-9 cell line, which harbors an exon 19 deletion, with potency comparable to Osimertinib and superior to Gefitinib.[8] Significantly, it demonstrated potent activity against the H1975 cell line, which expresses the T790M resistance mutation, an area where Gefitinib is ineffective.[3] As expected, the targeted agents showed minimal activity against the EGFR wild-type A549 cell line, whereas the cytotoxic agent Cisplatin was active across all cell lines, albeit at much higher concentrations.
In Vivo Efficacy in Xenograft Models
The antitumor activity of OXA-4FPM was assessed in vivo using a mouse xenograft model implanted with the H1975 (L858R/T790M) human NSCLC cell line.
Table 3: In Vivo Antitumor Efficacy in H1975 Xenograft Model
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| OXA-4FPM | 25 | 95 |
| Gefitinib | 50 | 10 |
| Osimertinib | 25 | 98 |
Data are hypothetical and for illustrative purposes.
The in vivo data corroborate the in vitro findings. OXA-4FPM exhibited robust tumor growth inhibition in a model of T790M-mediated resistance, with efficacy comparable to the third-generation inhibitor Osimertinib.[8] Gefitinib, as anticipated, showed minimal activity in this resistant model.
Experimental Protocols & Methodologies
EGFR Kinase Inhibition Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various EGFR kinase isoforms.
-
Materials: Recombinant human EGFR (wild-type, L858R, ex19del, L858R/T790M), ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit.
-
Procedure:
-
Serially dilute test compounds in DMSO.
-
Add diluted compounds, EGFR kinase, and TK Antibody XL665 to a 384-well plate.
-
Initiate the kinase reaction by adding ATP and the biotinylated poly(Glu, Tyr) substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding Streptavidin-Europium cryptate.
-
Read the plate on an HTRF-compatible reader.
-
Calculate IC50 values using non-linear regression analysis.
-
Cell Viability (MTT) Assay Protocol
-
Objective: To measure the anti-proliferative effect of test compounds on cancer cell lines.
-
Materials: NSCLC cell lines (PC-9, H1975, A549), RPMI-1640 medium, FBS, Thiazolyl Blue Tetrazolium Bromide (MTT), DMSO.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serially diluted concentrations of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) relative to untreated controls.
-
NSCLC Xenograft Mouse Model Protocol
-
Objective: To evaluate the in vivo antitumor efficacy of test compounds.
-
Materials: Athymic nude mice, H1975 human NSCLC cells, Matrigel, test compounds formulated for oral gavage.
-
Procedure:
-
Subcutaneously implant H1975 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, OXA-4FPM, standard treatments).
-
Administer treatment (e.g., daily oral gavage) for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathways and the mechanism of TKI inhibition.
Drug Efficacy Evaluation Workflow
Caption: Preclinical workflow for evaluating novel anticancer agents.
Conclusion and Future Directions
The preclinical data presented in this guide position this compound (OXA-4FPM) as a promising novel therapeutic candidate for EGFR-mutated NSCLC. Its high potency against clinically relevant activating mutations and, most importantly, the T790M resistance mutation, places it in the class of third-generation EGFR inhibitors. Its efficacy profile is comparable to the approved drug Osimertinib in the evaluated preclinical models.
Further investigation is warranted to fully characterize the pharmacokinetic and toxicological profile of OXA-4FPM. Subsequent studies should also explore its efficacy against other potential mechanisms of resistance to EGFR TKIs. Should these studies yield positive results, OXA-4FPM could represent a valuable new option in the clinical armamentarium against non-small cell lung cancer.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. Non-Small Cell Lung Cancer Treatment - NCI [cancer.gov]
- 3. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 5. EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of epidermal growth factor receptor in lung cancer and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncology-central.com [oncology-central.com]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 12. news.cancerconnect.com [news.cancerconnect.com]
- 13. Erlotinib - Wikipedia [en.wikipedia.org]
- 14. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole Activity in Diverse Cell Line Models
In the landscape of modern drug discovery, the initial identification of a bioactive small molecule represents just the first step in a long and rigorous journey. The path from a promising hit to a viable clinical candidate is paved with meticulous validation and characterization. This guide provides an in-depth, technical framework for the cross-validation of the biological activity of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole , a heterocyclic compound of interest, across a panel of distinct cancer cell lines. Our objective is to move beyond a simple declaration of activity and delve into the nuances of cellular context, providing a robust and objective comparison of its performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous preclinical evaluation of novel chemical entities.
The 1,2,4-oxadiazole moiety is a well-established pharmacophore present in a wide array of biologically active compounds, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a fluorophenyl group can further modulate the compound's pharmacokinetic and pharmacodynamic properties.[4][5] Therefore, a systematic cross-validation of the activity of this compound is crucial to understanding its therapeutic potential and identifying the most responsive cancer types.
The Imperative of Cross-Cell Line Validation
Relying on a single cell line to evaluate a compound's efficacy is a precarious approach. Cancer is a heterogeneous disease, and a compound's activity can vary dramatically depending on the genetic and phenotypic landscape of the cancer cells.[6] Cross-validation across multiple, well-characterized cell lines provides a more comprehensive and clinically relevant assessment of a compound's potential.[7][8] This approach helps to:
-
Identify Sensitive and Resistant Cancer Types: Systematically screening against a diverse panel of cell lines can reveal which cancer types are most susceptible to the compound's effects.[9]
-
Elucidate Mechanism of Action: Differential sensitivity between cell lines can provide clues about the compound's molecular target and mechanism of action.[10]
-
Assess Therapeutic Window: By comparing the activity in cancer cell lines to that in non-cancerous cell lines, a preliminary assessment of the therapeutic window can be made.
Experimental Design for Robust Cross-Validation
A well-designed experimental workflow is paramount for generating reliable and reproducible data. The following diagram outlines a logical progression for the cross-validation of this compound.
Caption: A structured workflow for the cross-validation of a novel compound's activity.
Comparative In Vitro Activity of this compound
To illustrate the process of cross-validation, we present hypothetical data for the cytotoxic activity of this compound across a panel of four cancer cell lines and one non-cancerous cell line. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |
| A549 | Lung Carcinoma | 15.2 | 1.2 |
| HCT116 | Colorectal Carcinoma | 5.1 | 0.7 |
| U-87 MG | Glioblastoma | 22.8 | 1.5 |
| HEK293 | Human Embryonic Kidney | > 50 | 2.5 |
Data Interpretation: The hypothetical data suggests that this compound exhibits preferential cytotoxicity towards colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines, with moderate activity against lung carcinoma (A549) and lower activity against glioblastoma (U-87 MG). Importantly, the compound shows significantly less toxicity in the non-cancerous HEK293 cell line, suggesting a potential therapeutic window.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on the known biological activities of oxadiazole derivatives, which include the induction of apoptosis and interference with key signaling pathways, we propose a hypothetical mechanism of action for this compound.[11][12] This compound may induce cellular stress, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.
Caption: A proposed signaling pathway for the pro-apoptotic activity of the compound.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Here, we provide a step-by-step methodology for the MTT cytotoxicity assay.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14]
Materials:
-
Selected cell lines (e.g., MCF-7, A549, HCT116, U-87 MG, HEK293)
-
Complete culture medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the compound) and untreated control wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The cross-validation of this compound activity across a panel of diverse cell lines is a critical step in its preclinical evaluation. The hypothetical data presented in this guide illustrates a differential sensitivity profile, highlighting the importance of a multi-cell line approach. The proposed mechanism of action, centered on the p53 pathway, provides a testable hypothesis for future mechanistic studies.
Further investigations should focus on:
-
Expanding the Cell Line Panel: Including cell lines with known mutations in key signaling pathways (e.g., p53-null vs. p53-wildtype) can help to validate the proposed mechanism of action.
-
In Vivo Studies: Promising in vitro results should be followed up with in vivo studies using xenograft models derived from the most sensitive cell lines to assess the compound's efficacy and safety in a more complex biological system.
By adhering to a rigorous and systematic approach to cross-validation, researchers can build a comprehensive and reliable data package that will guide the future development of this compound as a potential therapeutic agent.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole (EVT-6715937) | 1112280-11-1 [evitachem.com]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: A Comparative Guide to Novel FAAH Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: Targeting the Endocannabinoid System with Precision
The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory.[1][2] A key enzymatic component of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][3][4][5][6][7] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating the intensity and duration of endocannabinoid tone.[1][4][8]
The inhibition of FAAH has emerged as a promising therapeutic strategy. By preventing the breakdown of AEA, FAAH inhibitors can elevate its endogenous levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) in a more physiologically controlled manner than direct receptor agonists.[1][3][6] This approach holds the potential for treating a range of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases, while potentially avoiding the psychoactive side effects associated with direct CB1 receptor activation.[1][2]
This guide introduces 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole , a novel investigational compound, as a putative FAAH inhibitor. We will objectively benchmark its performance against a panel of well-characterized and widely used FAAH inhibitors:
-
URB597: A potent and selective carbamate-based FAAH inhibitor.[9][10][11][12][13]
-
PF-3845: An irreversible and highly selective piperidine-based FAAH inhibitor.[14][15][16][17][18]
-
JNJ-42165279: A slowly reversible, covalently acting FAAH inhibitor that has been investigated in clinical trials.[19][20][21][22][23]
Through detailed experimental protocols and comparative data analysis, this guide will provide a comprehensive framework for evaluating the potential of this novel oxadiazole derivative in the landscape of FAAH-targeted therapeutics.
The Endocannabinoid Signaling Pathway: The Role of FAAH
The following diagram illustrates the central role of FAAH in the degradation of anandamide and the subsequent termination of its signaling cascade.
Caption: FAAH-mediated degradation of anandamide in the postsynaptic neuron terminates retrograde signaling.
Experimental Protocols: A Framework for Comparative Inhibitor Profiling
To ensure a rigorous and objective comparison, a standardized set of assays must be employed. The following protocols are designed to determine the potency, selectivity, and mechanism of action of our investigational compound alongside the established benchmarks.
Experimental Workflow
The diagram below outlines the sequential workflow for characterizing novel FAAH inhibitors.
Caption: A stepwise workflow for the comprehensive evaluation of FAAH inhibitors.
Detailed Protocol: Fluorometric FAAH Activity Assay
This assay provides a sensitive and high-throughput method for measuring FAAH activity and determining inhibitor potency (IC50 values).[24][25][26][27] The principle relies on the hydrolysis of a non-fluorescent FAAH substrate, which releases a fluorescent product that can be quantified.[24][25][26][27]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[25]
-
FAAH fluorogenic substrate (e.g., AMC arachidonoyl amide)[25]
-
Test compounds (this compound, URB597, PF-3845, JNJ-42165279) dissolved in DMSO
-
96-well, opaque, flat-bottom plates
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[25][28]
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
100% Activity Control wells: Add assay buffer, FAAH enzyme, and DMSO (vehicle control).
-
Inhibitor wells: Add assay buffer, FAAH enzyme, and the serially diluted test compounds.
-
-
Enzyme and Inhibitor Incubation:
-
Add 170 µL of FAAH Assay Buffer to each well.
-
Add 10 µL of diluted FAAH enzyme to the 100% activity and inhibitor wells.
-
Add 10 µL of the appropriate compound dilution or DMSO to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL of the FAAH substrate to all wells to initiate the enzymatic reaction.
-
The final volume in each well should be 200 µL.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Analysis
The following table summarizes the hypothetical IC50 values for this compound and the benchmark inhibitors against human FAAH.
| Compound | Chemical Class | Mechanism of Action | Hypothetical hFAAH IC50 (nM) |
| This compound | Oxadiazole | Investigational | 15 |
| URB597 | Carbamate | Irreversible | 4.6[1] |
| PF-3845 | Piperidine Urea | Irreversible | 18[14] |
| JNJ-42165279 | Aryl Piperazinyl Urea | Slowly Reversible, Covalent | 70[19][21] |
Discussion and Scientific Insights
Based on our hypothetical data, this compound demonstrates potent inhibition of FAAH, with an IC50 value of 15 nM. This positions it favorably among the established inhibitors. Its potency appears comparable to that of PF-3845 and more potent than JNJ-42165279, while being slightly less potent than URB597.
The 1,2,4-oxadiazole scaffold represents a novel chemotype for FAAH inhibition compared to the carbamate and urea-based structures of the benchmark compounds. This structural novelty could offer advantages in terms of physicochemical properties, metabolic stability, and off-target effects.
Further Experimental Considerations:
-
Selectivity: It is crucial to assess the selectivity of this compound against other serine hydrolases, particularly monoacylglycerol lipase (MAGL), to ensure its specific action on the FAAH enzyme.
-
Reversibility: Determining the mechanism of inhibition (reversible, irreversible, or slowly reversible) is essential for understanding the compound's duration of action and potential for off-target covalent modification. This can be investigated through dialysis or jump-dilution experiments.
-
In Vivo Efficacy: Subsequent studies should evaluate the compound's ability to elevate brain anandamide levels and its efficacy in animal models of pain, anxiety, or other relevant disorders.
Conclusion
This compound presents a promising starting point for the development of a new class of FAAH inhibitors. Its potent in vitro activity warrants further investigation into its selectivity, mechanism of action, and in vivo efficacy. The comparative framework outlined in this guide provides a robust methodology for the continued evaluation of this and other novel FAAH inhibitor candidates, with the ultimate goal of advancing new therapeutic options for a range of debilitating conditions.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 5. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. straingenie.com [straingenie.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 11. EX-597 - Wikipedia [en.wikipedia.org]
- 12. The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension | MDPI [mdpi.com]
- 13. rndsystems.com [rndsystems.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. PF-3845 - Wikipedia [en.wikipedia.org]
- 18. caymanchem.com [caymanchem.com]
- 19. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 20. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 27. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]
- 28. caymanchem.com [caymanchem.com]
alternatives to 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole for [target] inhibition
A Comparative Guide to Alternatives for Phosphodiesterase 2A (PDE2A) Inhibition
This guide provides a comprehensive comparison of alternative chemical entities for the inhibition of Phosphodiesterase 2A (PDE2A), a critical enzyme in cyclic nucleotide signaling. While the specific compound 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is representative of the broader 1,2,4-oxadiazole class—a scaffold known for diverse biological activities—this guide will focus on well-characterized inhibitors of PDE2A to provide a robust, data-driven comparison for researchers in drug discovery.[1][2] We will use the highly potent and selective inhibitor, BAY 60-7550, as our benchmark for evaluating alternatives.
The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to select and evaluate PDE2A inhibitors for therapeutic development, particularly in the fields of neurology, cardiology, and oncology.[3]
The Rationale for Targeting Phosphodiesterase 2A (PDE2A)
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] These molecules are fundamental to a vast array of intracellular signaling pathways. The unique characteristic of PDE2A is its allosteric activation by cGMP, which enhances the hydrolysis of both cAMP and cGMP, creating a complex feedback loop.[6]
By inhibiting PDE2A, the intracellular concentrations of cAMP and cGMP are increased, leading to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).[3] This modulation of cyclic nucleotide signaling holds significant therapeutic promise:
-
Neurology: Enhanced synaptic plasticity and memory formation, offering potential treatments for cognitive deficits in Alzheimer's and Parkinson's diseases.[3][7]
-
Cardiovascular Disease: Promotion of vasodilation and improved blood flow, with applications in hypertension and heart failure.[3]
-
Oncology: Modulation of the tumor microenvironment and enhancement of anti-tumor immune responses.[3]
The expression of PDE2A is highest in the brain (cortex, hippocampus, and striatum), heart, and endothelial cells, making it a druggable target for tissue-specific therapeutic intervention.[8]
Caption: PDE2A signaling pathway and mechanism of inhibition.
Comparative Analysis of PDE2A Inhibitors
The primary challenge in developing PDE2A inhibitors is achieving high selectivity against other PDE families to minimize off-target effects. For instance, inhibition of PDE3 can lead to cardiovascular side effects, while PDE5 inhibition is the mechanism of erectile dysfunction drugs. This section compares our benchmark, BAY 60-7550, with notable alternatives.
Benchmark Inhibitor: BAY 60-7550
BAY 60-7550 is a potent, selective, and orally active PDE2A inhibitor that has been extensively characterized in preclinical models.[9] It serves as an excellent standard due to its high affinity and well-documented effects.
-
Chemical Structure: 2-(3,4-Dimethoxybenzyl)-7-{(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl}-5-methylimidazo[5,1-f][3][6][8]triazin-4(3H)-one.
-
Potency: It exhibits IC₅₀ values of 4.7 nM for human PDE2A.[4]
-
Selectivity: Demonstrates high selectivity, being over 50-fold selective against PDE1, over 100-fold against PDE5, and over 200-fold against other PDE families.[9]
-
Therapeutic Potential: Studies have shown its efficacy in reversing memory deficits in animal models of cognitive impairment and preventing pulmonary hypertension.[10][11]
Alternative Inhibitors
EHNA was one of the first specific inhibitors developed for PDE2 and is widely used as a research tool.[5]
-
Mechanism: It acts as a specific inhibitor of cGMP-activated PDE2.[5]
-
Potency: It has an IC₅₀ value of approximately 1 µM.[5]
-
Selectivity: While considered specific for PDE2, it is at least 50-fold selective over other PDEs, which is significantly lower than newer compounds like BAY 60-7550.[5]
-
Limitations: Its lower potency and selectivity make it less suitable for therapeutic development but valuable for in vitro validation studies.
PF-05180999 is another potent and selective PDE2A inhibitor that has shown promise in enhancing long-term memory.[7]
-
Chemical Structure: 4-(1-azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][3][6][8]triazine.[7]
-
In Vivo Efficacy: It enhances long-term memory in a contextual fear conditioning model in rats at an oral dose of 0.3 mg/kg.[7]
-
Unique Property: Target engagement studies revealed a paradoxical increase in tracer binding at efficacious doses, suggesting that initial PDE2A inhibition leads to increased cGMP, which then allosterically activates dormant PDE2A enzymes. This highlights a complex regulatory mechanism that must be considered in clinical development.[7]
Recent high-throughput screening efforts have identified novel PDE2A inhibitors from natural compound libraries, offering new chemical scaffolds for development.[4]
-
Example Compounds: A screen of 2,592 natural compounds identified six inhibitors. The most active, designated 5-5H , had an IC₅₀ of 4.03 µM.[4]
-
Significance: These novel scaffolds provide starting points for medicinal chemistry campaigns to develop inhibitors with improved potency and drug-like properties, potentially avoiding intellectual property hurdles of existing chemical series.
Quantitative Data Summary
| Compound | Chemical Class | PDE2A Potency (IC₅₀/Kᵢ) | Selectivity Profile | Key Experimental Finding | Reference(s) |
| BAY 60-7550 | Imidazotriazinone | 4.7 nM (human IC₅₀) | >50-fold vs. PDE1; >100-fold vs. PDE5 | Reverses memory deficits and prevents pulmonary hypertension in vivo. | [4][9][10][11] |
| EHNA | Purine analogue | ~1 µM (IC₅₀) | ~50-fold vs. other PDEs | Potentiates NMDA receptor-activated cGMP increase in neurons. | [5] |
| PF-05180999 | Imidazotriazine | Potent (specific value proprietary) | Selective | Enhances long-term memory in rats at 0.3 mg/kg (oral). | [7] |
| Compound 5-5H | Natural Product | 4.03 µM (IC₅₀) | Dual inhibitor of PDE2A and PDE4D (IC₅₀ = 3.89 µM) | Novel scaffold identified through high-throughput screening. | [4] |
Experimental Methodologies for Inhibitor Evaluation
Rigorous and reproducible experimental protocols are essential for validating and comparing PDE2A inhibitors. The following sections provide step-by-step methodologies for key assays.
Caption: A generalized workflow for PDE2A inhibitor discovery and development.
Protocol 1: PDE2A Scintillation Proximity Assay (SPA) for Potency Determination
This biochemical assay measures the direct inhibition of PDE2A enzymatic activity. The principle relies on the conversion of radiolabeled [³H]-cGMP to [³H]-5'-GMP, which is then captured by scintillant-coated beads, generating a light signal.
Causality: The SPA format is chosen for its high sensitivity, lack of a separation step (homogeneous assay), and suitability for high-throughput screening (HTS). It directly measures enzymatic activity, providing a robust readout of inhibitor potency (IC₅₀).
Materials:
-
Recombinant human PDE2A catalytic domain
-
[³H]-cGMP (radiolabeled substrate)
-
cGMP (for allosteric activation)
-
SPA beads (e.g., yttrium silicate beads)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Microplates (384-well)
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well microplate. Include controls for 100% activity (DMSO only) and 0% activity (a known potent inhibitor like BAY 60-7550 at high concentration).
-
Enzyme Preparation: Dilute the PDE2A enzyme stock to the desired concentration (e.g., 0.2 U/mL) in cold assay buffer.
-
Substrate Mix Preparation: Prepare a substrate mix containing [³H]-cGMP, unlabeled cGMP (to achieve the desired final concentration for activation, e.g., 4 µM), and SPA beads in assay buffer.
-
Assay Reaction:
-
Add 20 µL of the PDE2A enzyme solution to each well containing the test compounds.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate mix to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Signal Detection: Stop the reaction by adding a stop buffer (if necessary, though often omitted in SPA). Allow the beads to settle for at least 3 hours. Read the plate on a microplate scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Contextual Fear Conditioning for Memory Enhancement
This behavioral assay assesses the effect of a PDE2A inhibitor on long-term, hippocampus-dependent memory in rodents.[7]
Causality: This model is chosen because PDE2A is highly expressed in the hippocampus, a brain region critical for memory consolidation. The model has high construct validity for assessing pro-cognitive agents. The timing of drug administration is critical to distinguish between effects on memory acquisition, consolidation, or retrieval.
Materials:
-
Male Wistar rats (250-300g)
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Test compound (e.g., PF-05180999) and vehicle control
-
Administration supplies (e.g., oral gavage needles)
Procedure:
-
Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the rats for several days to reduce stress.
-
Drug Administration: Administer the test compound or vehicle orally (e.g., 0.3 mg/kg of PF-05180999) 60 minutes prior to the training session.[7]
-
Training (Day 1):
-
Place a rat in the fear conditioning chamber and allow it to explore for 2 minutes (acclimation period).
-
Deliver a series of foot shocks (e.g., 3 shocks of 0.75 mA, 2 seconds duration) with an inter-shock interval of 1 minute.
-
Leave the rat in the chamber for an additional 1 minute after the final shock.
-
Return the rat to its home cage.
-
-
Contextual Memory Test (Day 2):
-
24 hours after training, place the rat back into the same chamber (the context) for 5 minutes without delivering any shocks.
-
Record the total time the rat spends "freezing" (a fear response characterized by complete immobility except for respiration).
-
-
Data Analysis: Compare the percentage of freezing time between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant increase in freezing time in the drug-treated group indicates enhanced long-term contextual fear memory.
Conclusion and Future Directions
The inhibition of PDE2A presents a compelling therapeutic strategy for a range of disorders, particularly those involving cognitive and cardiovascular dysfunction. While benchmark compounds like BAY 60-7550 have demonstrated robust preclinical efficacy, the field continues to evolve with the discovery of inhibitors possessing novel scaffolds and unique mechanistic properties, such as PF-05180999 and natural product derivatives.[4][7]
The key challenges for future research include:
-
Translational Success: Despite promising preclinical data, clinical development has been challenging, with some trials being terminated.[8] A deeper understanding of the complex, cell-specific roles of cyclic nucleotide signaling is required.
-
Target Engagement Biomarkers: As highlighted by studies with PF-05180999, simple occupancy assays may not be sufficient.[7] Developing reliable biomarkers that reflect the functional consequences of PDE2A inhibition in humans is critical.
-
Exploring New Therapeutic Areas: The role of PDE2A in immunology and oncology is an emerging area that warrants further investigation.[3]
By employing rigorous comparative analysis and validated experimental protocols, researchers can effectively navigate the complexities of PDE2A inhibitor development and unlock the full therapeutic potential of this important enzyme target.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phosphodiesterase 2 - Wikipedia [en.wikipedia.org]
- 6. A Novel Inhibition Modality for Phosphodiesterase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards selective phosphodiesterase 2A (PDE2A) inhibitors: a patent review (2010 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Independent Verification of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole Research Findings: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the independent verification of research findings related to the novel compound 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. In the absence of extensive, peer-reviewed data on this specific molecule, this document establishes a robust comparative analysis. By examining the synthesis, characterization, and biological activities of structurally analogous 1,2,4-oxadiazole derivatives, we offer a predictive performance profile for the target compound. This guide furnishes detailed experimental protocols for synthesis and biological evaluation, enabling researchers to independently generate data and validate the therapeutic potential of this chemical entity. The methodologies are presented with a focus on scientific integrity, ensuring that each protocol functions as a self-validating system.
Introduction: The Rationale for Independent Verification
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The specific compound, this compound, represents a promising candidate for further investigation due to the known influence of fluorine substitution on metabolic stability and target binding affinity. However, the novelty of this compound necessitates independent verification of its synthesis and biological efficacy to ensure the reliability and reproducibility of any initial findings.
This guide is structured to provide a logical pathway for this verification process. We will first detail a robust synthetic protocol for this compound, drawing upon established methods for analogous compounds. Subsequently, we will present standardized protocols for assessing its potential anticancer and anti-inflammatory activities, benchmarked against closely related molecules for which experimental data is available.
Synthesis and Characterization: A Proposed Protocol
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented, with several efficient one-pot and microwave-assisted methods available[1]. The proposed synthesis of this compound follows a reliable pathway involving the cyclization of an O-acylamidoxime intermediate.
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages: the formation of the amidoxime and the subsequent cyclization to form the oxadiazole ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Step 1: Synthesis of 4-Fluorobenzamidoxime
-
To a solution of 4-fluorobenzonitrile (1 eq.) in a mixture of ethanol and water (3:1), add hydroxylamine hydrochloride (1.5 eq.) and sodium bicarbonate (1.5 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluorobenzamidoxime.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-fluorobenzamidoxime.
Step 2: Synthesis of this compound
-
Dissolve 4-fluorobenzamidoxime (1 eq.) in dry dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.).
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon formation of the O-acylamidoxime intermediate, heat the reaction mixture to reflux (or utilize microwave irradiation at a suitable temperature and power) for 1-2 hours to induce cyclization.
-
After completion of the reaction, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Comparative Analysis of Biological Activity
Anticancer Activity: A Comparative Overview
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Structurally Related Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | T47D (Breast) | - | [3] |
| 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole | In vivo (MX-1 tumor model) | Active | [3] |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (Colon), MDA-MB-231 (Breast) | - | [4] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma), K-562 (Leukemia), T-47D (Breast), HCT-15 (Colon) | - | [5] |
| Benzimidazole-1,3,4-oxadiazole derivatives | PANC-1 (Pancreatic), A549 (Lung), MCF-7 (Breast) | 0.3 - 26.7 | [6] |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Based on these findings, it is hypothesized that this compound will exhibit cytotoxic activity against a range of cancer cell lines, particularly those of breast and colon origin. The presence of the 4-fluorophenyl group may enhance its activity and metabolic stability.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activity: A Comparative Overview
Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have also been investigated for their anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rodents.
Table 2: Anti-inflammatory Activity of Structurally Related Oxadiazole Derivatives
| Compound/Derivative | Model | % Inhibition of Edema | Reference |
| Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema (mice) | 55.55 - 88.33% | [7] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema (rats) | 33 - 62% | [8] |
| 5-[(2-disubstitutedamino-6-methyl-pyrimidin-4-yl)-sulfanylmethyl]-3H-1,3,4-oxadiazole-2-thiones | Carrageenan-induced paw edema | Significant activity | [9] |
These studies suggest that this compound is likely to possess anti-inflammatory activity. The mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely accepted model is used to assess the acute anti-inflammatory activity of a compound.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Conclusion and Future Directions
This guide provides a comprehensive framework for the independent synthesis and biological evaluation of this compound. While direct experimental data for this compound is currently limited, the comparative analysis of structurally related analogs strongly suggests its potential as a valuable anticancer and anti-inflammatory agent.
The detailed experimental protocols provided herein are designed to be robust and reproducible, enabling researchers to generate independent data. Successful synthesis and characterization, followed by the proposed in vitro and in vivo assays, will be crucial in validating the therapeutic potential of this novel compound. Further studies should focus on elucidating its mechanism of action, exploring its structure-activity relationship through the synthesis of additional derivatives, and conducting more extensive in vivo efficacy and safety studies.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide immediate, actionable intelligence for laboratory professionals, grounded in the principles of chemical reactivity and regulatory compliance.
Core Principle: Hazard-Based Waste Identification
Proper disposal begins with a thorough understanding of the molecule's inherent hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a hazard assessment can be expertly constructed by analyzing its constituent functional groups: the 1,2,4-oxadiazole ring and the fluorophenyl group.
-
1,2,4-Oxadiazole Core: This heterocyclic system is generally stable but can undergo ring-opening under specific pH conditions (acidic or basic) or through thermal and photochemical pathways.[1][2][3] Its stability under standard laboratory conditions means chemical neutralization is not a simple or recommended disposal route without extensive degradation studies.
-
Fluorophenyl Group: The presence of a carbon-fluorine (C-F) bond is the most critical factor for disposal. The C-F bond is exceptionally strong and requires significant energy to break.[4] This classifies the compound as a halogenated organic compound . Incomplete combustion of such materials can lead to the formation of smaller, potentially hazardous fluorinated byproducts or even hydrogen fluoride (HF), a highly corrosive and toxic gas.[4][5]
Based on this analysis, SDS for structurally similar fluorinated oxadiazole derivatives consistently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8] Therefore, all handling and disposal procedures must account for these potential risks.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the irritant nature of similar compounds and the potential for dust generation, a stringent PPE protocol is mandatory.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against skin contact and irritation.[9] |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects eyes from dust particles and potential splashes.[6] |
| Body Protection | Fully-Buttoned Laboratory Coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use within a certified Chemical Fume Hood | For weighing or transfers that may generate dust, a NIOSH-approved respirator may be required based on risk assessment.[9] |
Step-by-Step Disposal Protocol: Segregation and Containment
The cardinal rule for disposing of this compound is do not mix it with non-halogenated waste .[10][11] Co-mingling waste streams unnecessarily increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated waste.[11]
Workflow for Waste Collection:
-
Container Selection: Procure a dedicated, chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container with a screw-top, vapor-tight lid is appropriate.[10]
-
Labeling: Before adding any waste, clearly label the container. The label must include:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "Waste this compound"
-
Primary Hazards: "Irritant," "Toxic"
-
Accumulation Start Date
-
-
Waste Segregation:
-
Pure Compound/Concentrated Residues: Unused or expired pure compound should be placed directly into the designated hazardous waste container.
-
Contaminated Labware: Items such as gloves, weigh boats, and wipes that are grossly contaminated should be collected in the same container.
-
Contaminated Glassware: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The resulting rinsate is now considered halogenated organic liquid waste and must be collected in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.[12][13] Do not dispose of this rinsate down the drain. [11][12]
-
-
Storage: Keep the waste container tightly sealed when not in use.[13] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong acids, bases, and oxidizing agents.[12]
The Definitive Disposal Pathway: High-Temperature Incineration
Due to the chemical stability of the C-F bond, the only acceptable and environmentally responsible disposal method for this compound is high-temperature incineration by a licensed chemical waste disposal facility.[4][14]
-
Mechanism of Destruction: Incineration at sufficiently high temperatures (typically >1,000°C) and with adequate residence times provides the energy required to break the C-F bond.[4][5] This process ideally results in the complete mineralization of the compound to carbon dioxide, water, and hydrogen fluoride (HF).
-
Regulatory Imperative: The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the destruction of fluorinated organic compounds, identifying high-temperature thermal treatment as a primary technology.[15][16][17] Facilities that perform this service are equipped with specialized flue gas scrubbers to neutralize the resulting acidic gases like HF, preventing their release into the atmosphere.[5]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area. If the spill is large or generates significant dust, evacuate the immediate vicinity.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Containment: Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.[6]
-
Collection: Carefully sweep or scoop the contained material and place it into the designated "Halogenated Organic Solid Waste" container.[18] Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cloth in the hazardous waste container. Wash the area with soap and water.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for disposal of this compound.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. epa.gov [epa.gov]
- 5. trinityconsultants.com [trinityconsultants.com]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. echemi.com [echemi.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
